Ethyl 2-hydroxyhexanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxyhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-7(9)8(10)11-4-2/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYSSTRVUMCKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966448 | |
| Record name | Ethyl 2-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52089-55-1, 6946-90-3 | |
| Record name | Ethyl 2-hydroxyhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52089-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl dl-2-hydroxycaproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006946903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-hydroxyhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052089551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-hydroxyhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-hydroxyhexanoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-hydroxyhexanoate, also known as ethyl 2-hydroxycaproate, is an alpha-hydroxy ester that has garnered interest in various scientific and industrial fields. Its unique combination of a hydroxyl group and an ester functional group on a six-carbon chain makes it a valuable chiral building block in organic synthesis and a sought-after ingredient in the flavor and fragrance industry.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.
Molecular Structure and Identification
This compound is a chiral molecule due to the presence of a stereocenter at the C2 position. The structure consists of a hexanoyl backbone with a hydroxyl group at the alpha-position and an ethyl ester at the carboxyl group.
// Atom nodes C1 [label="C", pos="0,0!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O1 [label="O", pos="0.5,-0.866!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O2 [label="O", pos="-0.5,-0.866!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.5,0!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; H_alpha [label="H", pos="-1.8,0.5!"]; O_alpha [label="O", pos="-2,-0.866!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; H_hydroxyl [label="H", pos="-2.3,-1.3!"]; C3 [label="C", pos="-2.5,0.866!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; H3_1 [label="H", pos="-2.8,1.3!"]; H3_2 [label="H", pos="-2.2,1.3!"]; C4 [label="C", pos="-3.5,-0!"]; H4_1 [label="H", pos="-3.8,0.5!"]; H4_2 [label="H", pos="-3.2,0.5!"]; C5 [label="C", pos="-4.5,0.866!"]; H5_1 [label="H", pos="-4.8,1.3!"]; H5_2 [label="H", pos="-4.2,1.3!"]; C6 [label="C", pos="-5.5,-0!"]; H6_1 [label="H", pos="-5.8,0.5!"]; H6_2 [label="H", pos="-5.2,0.5!"]; H6_3 [label="H", pos="-5.5,-0.5!"]; C_ethyl1 [label="C", pos="1.5,-1.732!", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; H_ethyl1_1 [label="H", pos="1.8,-2.2!"]; H_ethyl1_2 [label="H", pos="1.2,-2.2!"]; C_ethyl2 [label="C", pos="2.5,-0.866!", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; H_ethyl2_1 [label="H", pos="2.8,-0.4!"]; H_ethyl2_2 [label="H", pos="2.2,-0.4!"]; H_ethyl2_3 [label="H", pos="2.8,-1.3!"];
// Bonds C1 -- O1; C1 -- O2; C1 -- C2; C2 -- H_alpha; C2 -- O_alpha; O_alpha -- H_hydroxyl; C2 -- C3; C3 -- H3_1; C3 -- H3_2; C3 -- C4; C4 -- H4_1; C4 -- H4_2; C4 -- C5; C5 -- H5_1; C5 -- H5_2; C5 -- C6; C6 -- H6_1; C6 -- H6_2; C6 -- H6_3; O1 -- C_ethyl1; C_ethyl1 -- H_ethyl1_1; C_ethyl1 -- H_ethyl1_2; C_ethyl1 -- C_ethyl2; C_ethyl2 -- H_ethyl2_1; C_ethyl2 -- H_ethyl2_2; C_ethyl2 -- H_ethyl2_3;
} Caption: Molecular structure of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Ethyl 2-hydroxycaproate, Ethyl (±)-2-hydroxycaproate |
| CAS Number | 52089-55-1 |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| Chirality | Chiral at C2 |
Physicochemical Properties
This compound is a colorless liquid at room temperature with a characteristic fruity odor.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless clear liquid | [1] |
| Odor | Fruity, green | [1] |
| Boiling Point | 80-83 °C at 11 mmHg; 195 °C at 760 mmHg | [1] |
| Specific Gravity | 0.967 g/cm³ at 25 °C | [1] |
| Refractive Index | 1.424 at 20 °C | [1] |
| Flash Point | 97.78 °C | [1] |
| Solubility | Soluble in alcohol, insoluble in water | [1] |
Stereochemistry
The presence of a chiral center at the second carbon atom (C2) means that this compound can exist as two enantiomers: (S)-ethyl 2-hydroxyhexanoate and (R)-ethyl 2-hydroxyhexanoate. The stereochemistry of this molecule is of paramount importance, particularly in the context of drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure forms of such chiral building blocks is a critical aspect of modern pharmaceutical research.[2][3][4][]
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of its corresponding keto-ester, ethyl 2-oxohexanoate. This transformation can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Experimental Protocol: Reduction of Ethyl 2-oxohexanoate
The following is a representative protocol for the synthesis of this compound via the reduction of ethyl 2-oxohexanoate using sodium borohydride. This procedure is adapted from standard protocols for the reduction of ketones.[6][7][8]
Materials:
-
Ethyl 2-oxohexanoate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 2-oxohexanoate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Data and Structural Elucidation
The structure of this compound can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl ester) | 1.25 | Triplet | 3H |
| -CH₂- (butyl chain) | 1.3-1.5 | Multiplet | 4H |
| -CH₂- (adjacent to chiral center) | 1.6-1.8 | Multiplet | 2H |
| -CH(OH)- | 4.1 | Triplet | 1H |
| -OCH₂- (ethyl ester) | 4.2 | Quartet | 2H |
| -OH | Variable | Singlet (broad) | 1H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| -CH₃ (ethyl ester) | 14 |
| -CH₃ (butyl chain) | 14 |
| -CH₂- (butyl chain) | 22, 27 |
| -CH₂- (adjacent to chiral center) | 34 |
| -OCH₂- (ethyl ester) | 61 |
| -CH(OH)- | 70 |
| C=O (ester) | 175 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and ester functional groups.[9][10][11]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| C-H (alkane) | 2960-2850 |
| C=O (ester) | 1735-1750 |
| C-O (ester) | 1250-1000 |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.[12][13]
| m/z | Proposed Fragment |
| 160 | [M]⁺ |
| 115 | [M - OCH₂CH₃]⁺ |
| 87 | [M - CH₂CH₂CH₂CH₃]⁺ |
| 73 | [COOCH₂CH₃]⁺ |
Applications in Drug Development and Research
Alpha-hydroxy esters, such as this compound, are valuable chiral building blocks in the synthesis of more complex and biologically active molecules.[2][3][4][] Their bifunctional nature allows for a variety of chemical transformations at both the hydroxyl and ester groups.
The chirality of this compound is a key feature for its application in drug development. The synthesis of single-enantiomer drugs is crucial as different enantiomers can have vastly different pharmacological activities and metabolic fates.[2][3] Enantiomerically pure this compound can serve as a starting material for the stereoselective synthesis of drug candidates, ensuring that the final product has the desired therapeutic effect and minimal side effects.
While specific studies on the direct biological activity of this compound are limited, the broader class of alpha-hydroxy acids (AHAs) has been extensively studied for their effects on the skin and are widely used in dermatological and cosmetic formulations.[14] Further research into the biological properties of this compound and its derivatives could reveal novel therapeutic applications. For instance, studies on the glucuronidation of the related 2-ethylhexanoic acid have been conducted to understand its metabolism, which is a critical aspect of drug development.[15]
Conclusion
This compound is a versatile chiral molecule with a well-defined chemical structure and a range of interesting physicochemical properties. Its synthesis via the reduction of the corresponding keto-ester is a straightforward and efficient process. While it is widely recognized for its use in the flavor and fragrance industry, its potential as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules presents a significant area for future research and development. This guide provides a solid foundation of technical information for scientists and researchers looking to explore the potential of this compound in their work.
References
-
BOC Sciences. This compound, 52089-55-1. The Good Scents Company. Accessed January 30, 2026. [Link]
-
National Center for Biotechnology Information. 2-Ethylhexanoic Acid. PubChem. Accessed January 30, 2026. [Link]
-
Scribd. Sodium Borohydride Reduction Final v2x. Accessed January 30, 2026. [Link]
-
National Center for Biotechnology Information. In vitro glucuronidation of peroxisomal proliferators: 2-ethylhexanoic acid enantiomers and their structural analogs. PubMed. Accessed January 30, 2026. [Link]
-
National Center for Biotechnology Information. 2-Hydroxyhexanoate. PubChem. Accessed January 30, 2026. [Link]
-
Scribd. NaBH4 Reduction of Ketone to Alcohol 39 NaBH. Accessed January 30, 2026. [Link]
-
National Center for Biotechnology Information. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. PubMed. Accessed January 30, 2026. [Link]
-
The Good Scents Company. This compound, 52089-55-1. Accessed January 30, 2026. [Link]
-
National Center for Biotechnology Information. Ethyl 3-hydroxyhexanoate. PubChem. Accessed January 30, 2026. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Ethyl 2-ethylhexanoate. PubChem. Accessed January 30, 2026. [Link]
-
University of California, Davis. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Accessed January 30, 2026. [Link].
-
ResearchGate. Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. Accessed January 30, 2026. [Link]
-
National Center for Biotechnology Information. Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central. Accessed January 30, 2026. [Link]
-
ResearchGate. Molecular ion fragments of ethyl hexanoate mixtures. The mass spectrum.... Accessed January 30, 2026. [Link]
-
SpectraBase. Ethyl 3-hydroxyhexanoate. Accessed January 30, 2026. [Link]
-
ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Accessed January 30, 2026. [Link]
-
National Center for Biotechnology Information. Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans. PubMed. Accessed January 30, 2026. [Link]
-
ScienceDirect. Application of chiral building blocks to the synthesis of drugs. Accessed January 30, 2026. [Link]
-
Scribd. Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. Accessed January 30, 2026. [Link]
-
SpectraBase. Ethyl 3-hydroxyhexanoate. Accessed January 30, 2026. [Link]
-
U.S. Food and Drug Administration. Alpha Hydroxy Acids. Accessed January 30, 2026. [Link]
-
National Center for Biotechnology Information. Microbially synthesized poly(hydroxybutyrate-co-hydroxyhexanoate) with low to moderate hydroxyhexanoate content: Properties and applications. PubMed. Accessed January 30, 2026. [Link]
-
ResearchGate. Reduction using sodium borohyride?. Accessed January 30, 2026. [Link]
-
YouTube. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Accessed January 30, 2026. [Link]
-
National Center for Biotechnology Information. Hexanoic acid, 2-hydroxy-, ethyl ester. PubChem. Accessed January 30, 2026. [Link]
-
Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR. Accessed January 30, 2026. [Link]
-
National Center for Biotechnology Information. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. PubMed Central. Accessed January 30, 2026. [Link]
-
SlidePlayer. Fundamentals of Spectroscopy and Applications for Structure Determination F12FSA. Accessed January 30, 2026. [Link]
-
Doc Brown's Chemistry. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. Accessed January 30, 2026. [Link]
-
Chegg. Question: Analyze the following FTIR and NMR spectra for the compound 2,ethyl-hex-2-enal. Identify all peaks. Label each hydrogen on the structure. Thank you.. Accessed January 30, 2026. [Link]
Sources
- 1. This compound, 52089-55-1 [thegoodscentscompany.com]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 6. scribd.com [scribd.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. scribd.com [scribd.com]
- 9. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro glucuronidation of peroxisomal proliferators: 2-ethylhexanoic acid enantiomers and their structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Characterization of Ethyl 2-Hydroxyhexanoate
Technical Guide for Researchers & Analytical Scientists
Executive Summary & Structural Context
Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1), also known as ethyl 2-hydroxycaproate, is a pivotal alpha-hydroxy ester used extensively in flavor chemistry (imparting fruity, wine-like notes) and as a chiral intermediate in pharmaceutical synthesis.[1] Its structural uniqueness lies in the alpha-position hydroxyl group, which significantly influences its spectroscopic signature compared to non-substituted fatty esters.
This guide provides a rigorous breakdown of the spectroscopic data (NMR, IR, MS) required for the identification, structural elucidation, and purity assessment of this compound. The data presented synthesizes experimental baselines with high-fidelity predictive models standard in industrial application.
Molecule Identification[1][2][3][4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR analysis of this compound is defined by the desheilding effect of the alpha-hydroxyl group and the ester functionality.
Sample Preparation Protocol
-
Solvent: Chloroform-d (
) is the standard solvent. Use DMSO- if OH coupling resolution is required. -
Concentration: 10–20 mg of analyte in 0.6 mL solvent for 1H NMR; 50–100 mg for 13C NMR.
H NMR Data Analysis
The proton spectrum is characterized by the distinct downfield shift of the alpha-proton (H-2) due to the combined electronegativity of the adjacent oxygen atoms.
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-2 | Alpha-CH | 4.15 – 4.25 | dd or t | 1H | Deshielded by -OH and -COOEt. | |
| H-1' | Ester | 4.20 – 4.28 | Quartet | 2H | Typical ethyl ester methylene. Overlaps with H-2. | |
| -OH | Hydroxyl | 2.60 – 3.00 | Broad s | 1H | - | Variable; shift depends on concentration/H-bonding. |
| H-3 | Beta- | 1.60 – 1.80 | Multiplet | 2H | - | Shielded relative to H-2 but deshielded by beta-effect. |
| H-4, H-5 | Bulk | 1.30 – 1.50 | Multiplet | 4H | - | Methylene envelope. |
| H-2' | Ester | 1.28 – 1.32 | Triplet | 3H | Typical ethyl ester methyl. | |
| H-6 | Terminal | 0.88 – 0.92 | Triplet | 3H | Terminal methyl of hexanoate chain. |
C NMR Data Analysis
The carbon spectrum provides confirmation of the ester carbonyl and the secondary alcohol carbon.
| Carbon Type | Chemical Shift ( | Assignment Note |
| C=O (Carbonyl) | 175.5 | Characteristic ester carbonyl. |
| C-2 (Alpha-C) | 70.5 | Significantly deshielded by OH group (typical range 68-72 ppm). |
| C-1' (Ester | 61.5 | O-CH2 of the ethyl group. |
| C-3 | 34.2 | Methylene adjacent to the chiral center. |
| C-4 | 27.0 | Middle chain methylene. |
| C-5 | 22.5 | Methylene beta to terminal methyl. |
| C-2' (Ester | 14.2 | Methyl of the ethyl ester. |
| C-6 (Term. | 13.9 | Terminal methyl of the hexanoate chain. |
Infrared Spectroscopy (IR)
IR analysis is the primary method for rapid functional group verification. The spectrum will display a "dual-oxygen" signature (Alcohol + Ester).
Key Diagnostic Bands
| Wavenumber ( | Intensity | Functional Group | Vibration Mode |
| 3400 – 3550 | Broad, Medium | O-H | Alcohol O-H stretching (H-bonded). |
| 2930 – 2960 | Strong | C-H | Alkyl C-H stretching (asymmetric). |
| 2860 – 2870 | Medium | C-H | Alkyl C-H stretching (symmetric). |
| 1730 – 1750 | Strong | C=O | Ester carbonyl stretching. |
| 1180 – 1220 | Strong | C-O | C-O-C asymmetric stretching (ester). |
| 1050 – 1100 | Medium | C-O | C-O stretching (secondary alcohol). |
Mass Spectrometry (MS) - Electron Ionization (EI)
The fragmentation of alpha-hydroxy esters follows specific pathways driven by the stability of oxygen-stabilized carbocations.
Fragmentation Mechanics
Unlike simple fatty esters, the alpha-hydroxy group directs fragmentation via alpha-cleavage .
-
Molecular Ion (
): m/z 160 (Often weak or absent). -
Base Peak Candidates:
-
m/z 87: Loss of the carboethoxy group (
). The remaining fragment is the secondary carbocation . -
m/z 103: Loss of the butyl chain (
). The fragment is . -
m/z 29, 45: Typical ethyl/ethoxy fragments.
-
Fragmentation Pathway Diagram
The following diagram illustrates the primary dissociation pathways for this compound under 70 eV EI conditions.
Figure 1: Proposed EI-MS fragmentation pathways for this compound.
Experimental Validation Protocol (Quality Control)
To ensure data integrity during synthesis or procurement, follow this validation workflow:
-
Purity Check (GC-MS):
-
Column: DB-5 or equivalent non-polar capillary column.[6]
-
Program: 50°C (2 min)
10°C/min 250°C. -
Acceptance Criteria: Single peak >98% area; MS match factor >900 against NIST library.
-
-
Water Content:
-
Perform Karl Fischer titration. High water content will broaden the OH signal in IR and NMR, potentially obscuring fine splitting.
-
-
Chiral Purity (if applicable):
-
If working with the enantiopure form (e.g., Ethyl (S)-2-hydroxyhexanoate), use chiral GC (Cyclodextrin-based column) to determine enantiomeric excess (ee).
-
References
-
National Institute of Standards and Technology (NIST). Ethyl dl-2-hydroxycaproate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
-
SpectraBase. this compound NMR and IR Data. John Wiley & Sons.[1] Available at: [Link]
-
The Good Scents Company. this compound Material Safety and Data. Available at: [Link]
Sources
- 1. Hexanoic acid, 2-hydroxy-, ethyl ester | C8H16O3 | CID 103589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl dl-2-hydroxycaproate [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
Physical properties of Ethyl 2-hydroxyhexanoate
CAS: 52089-55-1 | Formula: C₈H₁₆O₃ | Molecular Weight: 160.21 g/mol
Executive Technical Summary
Ethyl 2-hydroxyhexanoate (also known as Ethyl 2-hydroxycaproate) is a volatile alpha-hydroxy ester characterized by a distinct fruity, wine-like organoleptic profile. While widely recognized in the flavor and fragrance (F&F) industry for its pineapple and green notes, its structural utility extends significantly into pharmaceutical development.
As a functionalized ester possessing a secondary hydroxyl group at the alpha position, it serves as a critical chiral building block. The compound exists as a racemate in standard synthesis but can be resolved into (R)- and (S)- enantiomers, making it a valuable synthon for the asymmetric synthesis of bioactive molecules, including beta-lactams and specific enzyme inhibitors. This guide outlines the physicochemical properties, synthesis protocols, and quality control parameters required for high-purity applications.
Physicochemical Profile
The following data represents the standard values for high-purity (>98%) this compound.
| Property | Value | Condition / Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Odor | Fruity, Pineapple, Green, Winey | Organoleptic Evaluation |
| Boiling Point | 80.0 – 83.0 °C | @ 11.00 mm Hg (Vacuum) |
| Boiling Point | ~195.0 °C | @ 760.00 mm Hg (Atmospheric) |
| Density (Specific Gravity) | 0.967 – 0.975 g/cm³ | @ 25 °C |
| Refractive Index ( | 1.424 – 1.430 | @ 20 °C |
| Flash Point | 97.8 °C (208 °F) | Closed Cup |
| LogP (o/w) | ~1.49 – 1.70 | Predicted (Hydrophobic) |
| Solubility | Soluble in Ethanol, Propylene Glycol | Miscible |
| Water Solubility | ~1750 mg/L | @ 25 °C (Low solubility) |
| Vapor Pressure | ~0.112 mm Hg | @ 25 °C |
Synthesis & Manufacturing Protocols
For research and drug development, two primary pathways are utilized: Direct Esterification (scalable, racemic) and Enzymatic Kinetic Resolution (for enantiopure isolation).
Protocol A: Acid-Catalyzed Esterification (Standard Scale-Up)
Use Case: Production of racemic material for flavor applications or non-chiral intermediates.
Reagents: 2-Hydroxyhexanoic acid, Absolute Ethanol, p-Toluenesulfonic acid (pTSA), Toluene (for Dean-Stark).
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 0.1 mol 2-Hydroxyhexanoic acid, 0.5 mol Absolute Ethanol (excess), and 1.5 mol% pTSA. Add 150 mL Toluene as an entrainer.
-
Reflux: Heat to reflux (~110°C bath temp). Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 4–6 hours).
-
Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and catalyst. Wash with Brine (1 x 50 mL).
-
Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Distill the residue under vacuum (11 mm Hg) to collect the fraction boiling at 80–83°C.
Protocol B: Enzymatic Kinetic Resolution (Chiral Purity)
Use Case: Isolation of (R)- or (S)-Ethyl 2-hydroxyhexanoate for pharmaceutical synthesis.
Principle: Lipases (e.g., Candida antarctica Lipase B, CAL-B) show high enantioselectivity toward the secondary hydroxyl group.
-
Reaction: Dissolve racemic this compound in dry hexane.
-
Acyl Donor: Add Vinyl Acetate (3 eq) as the irreversible acyl donor.
-
Enzyme Addition: Add immobilized CAL-B (Novozym 435). Incubate at 30°C with orbital shaking.
-
Monitoring: Monitor by Chiral GC. The lipase typically acetylates the (R)-enantiomer faster, leaving the (S)-Ethyl 2-hydroxyhexanoate unreacted.
-
Separation: Filter off the enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography or fractional distillation.
Synthesis Workflow Visualization
Figure 1: Workflow depicting the synthesis of the racemate and subsequent enzymatic resolution to yield chiral building blocks.
Characterization & Quality Control
To ensure the integrity of the molecule for drug development, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)
The alpha-proton signal is the most critical diagnostic peak.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.15 – 4.25 ppm: (Multiplet, 1H) CH -OH (Alpha proton). Distinctive deshielded signal.
-
δ 4.22 ppm: (Quartet, J = 7.1 Hz, 2H) O-CH₂ -CH₃ (Ester methylene).
-
δ 2.80 ppm: (Broad singlet, 1H) -OH (Exchangeable, shifts with concentration).
-
δ 1.60 – 1.80 ppm: (Multiplet, 2H) -CH(OH)-CH₂ - (Beta protons).
-
δ 1.28 ppm: (Triplet, J = 7.1 Hz, 3H) O-CH₂-CH₃ .
-
δ 1.25 – 1.45 ppm: (Multiplet, 4H) Alkyl chain methylene protons.
-
δ 0.90 ppm: (Triplet, J = 6.8 Hz, 3H) Terminal -CH₃ .
-
Infrared Spectroscopy (FT-IR)
-
~3450 cm⁻¹: Broad, strong O-H stretch (Intermolecular H-bonding).
-
~1735 cm⁻¹: Strong C=O stretch (Ester carbonyl).
-
~1180 – 1200 cm⁻¹: C-O-C stretch.
Applications in Drug Development
While this compound is a staple in flavor chemistry, its role in medicinal chemistry is defined by its chiral alpha-hydroxy ester moiety .
-
Chiral Pool Synthesis: The resolved (S)-enantiomer serves as a precursor for synthesizing specific ACE inhibitors and Matrix Metalloproteinase (MMP) inhibitors , where the alpha-hydroxy stereocenter dictates binding affinity.
-
Prodrug Design: The hydroxyl group allows for further functionalization (e.g., glycosylation or phosphorylation) to improve solubility or bioavailability of lipophilic drugs attached via the ester linkage.
-
Biodegradable Polymers: As a derivative of a hydroxy-fatty acid, it can be polymerized into poly(hydroxyalkanoates) (PHAs) for use in drug delivery microspheres.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Handling: Use in a fume hood. Avoid inhalation of vapors. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the alcohol or hydrolysis of the ester.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103589, this compound. Retrieved from [Link]
-
The Good Scents Company (2024). this compound Organoleptic and Physical Properties. Retrieved from [Link]
-
ResearchGate (2023). Lipase-catalyzed Resolution of 2-hydroxy Esters. (Methodology basis for Protocol B). Retrieved from [Link]
Sources
Navigating the Formulation Maze: An In-Depth Technical Guide to the Solubility of Ethyl 2-Hydroxyhexanoate
For Immediate Release
[CITY, STATE] – [Date] – In the intricate world of pharmaceutical and chemical research, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is paramount to successful formulation development. This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility of ethyl 2-hydroxyhexanoate, a versatile alpha-hydroxy ester with significant applications in various industries, including pharmaceuticals and cosmetics. This document will delve into the theoretical underpinnings of its solubility, present available data, and offer a robust experimental protocol for its determination, empowering researchers, scientists, and drug development professionals with the knowledge to navigate their formulation challenges effectively.
Introduction: The Significance of this compound
This compound is a chiral ester possessing a hydroxyl group on the alpha-carbon relative to the ester carbonyl. This structural feature imparts unique chemical properties, influencing its reactivity, stability, and, most critically for formulation, its solubility. Its applications are diverse, ranging from a building block in organic synthesis to a component in fragrance and flavoring agents. In the pharmaceutical industry, alpha-hydroxy esters are of interest for their potential therapeutic properties and as intermediates in the synthesis of more complex molecules. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical step in harnessing its full potential.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The molecular structure of this compound, featuring both a polar hydroxyl group (-OH) and a larger, nonpolar alkyl chain, suggests a nuanced solubility profile.
-
Polar Interactions: The hydroxyl group is capable of forming hydrogen bonds, a strong type of dipole-dipole interaction. This allows for favorable interactions with polar protic solvents such as water and alcohols (e.g., ethanol, methanol). The ester group also contributes to the molecule's polarity.
-
Nonpolar Interactions: The hexyl chain is nonpolar and will primarily interact through weaker van der Waals forces (London dispersion forces). This part of the molecule favors interactions with nonpolar organic solvents (e.g., hexane, toluene).
Therefore, a balance between these opposing characteristics will dictate its solubility in a given solvent. It is anticipated that this compound will exhibit good solubility in polar organic solvents that can engage in hydrogen bonding and accommodate its nonpolar portion. Its solubility in water is expected to be limited due to the significant nonpolar alkyl chain.
Diagram: Intermolecular Interactions of this compound
Caption: Intermolecular forces governing the solubility of this compound in different solvent types.
Quantitative Solubility Data: A Critical Overview
A thorough literature search reveals limited and somewhat conflicting quantitative solubility data for this compound. This underscores the importance of experimental determination for specific formulation needs. The available data is summarized below.
| Solvent | Temperature (°C) | Solubility | Source(s) | Notes |
| Water | 25 | ~17.48 g/L (estimated) | [1] | This estimated value suggests moderate solubility. |
| Water | - | Insoluble | [1] | This qualitative statement contradicts the estimated value, highlighting the need for experimental verification. |
| Alcohol | - | Soluble | [1] | This is a qualitative description; specific alcohols and quantitative data are not provided. |
The discrepancy in the reported water solubility could arise from the use of estimation software versus experimental data, or from different experimental conditions. Given this ambiguity, it is strongly recommended that researchers experimentally determine the aqueous solubility of this compound for their specific application.
Based on the solubility of structurally similar compounds, such as 2-ethylhexanol which is soluble in most organic solvents[2], it is reasonable to predict that this compound will be miscible or highly soluble in a range of common organic solvents.
Experimental Determination of Solubility: A Validated Protocol
To address the gap in quantitative data, a robust and self-validating experimental protocol based on the well-established shake-flask method is detailed below. This method is widely recognized by regulatory bodies for its reliability in determining equilibrium solubility.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: A stepwise workflow for the experimental determination of solubility using the shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
Step-by-Step Methodology
-
Solvent Saturation: Pre-saturate the chosen solvent with this compound by adding an excess of the solute to the solvent and stirring for a preliminary period. This step is crucial for ensuring that the solvent is in equilibrium with the solute at the start of the experiment.
-
Preparation of Test Samples: In triplicate for each solvent, add an excess amount of this compound to a known volume of the pre-saturated solvent in a sealed flask. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the experimental temperature to allow the excess solid to settle. To ensure complete removal of undissolved solute, centrifuge an aliquot of the supernatant.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter that is compatible with the solvent and does not adsorb the solute.
-
Quantification: Analyze the filtered supernatant using a validated analytical method, such as GC-FID or HPLC, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) from the determined concentration.
Causality and Self-Validation
-
Why excess solute? The presence of undissolved solid throughout the experiment ensures that the solution remains saturated and in equilibrium.
-
Why constant temperature? Solubility is highly dependent on temperature. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.
-
Why pre-saturate the solvent? This minimizes the time required to reach equilibrium in the definitive experiment.
-
Why triplicate samples? This allows for the assessment of the precision of the measurement and the calculation of a mean and standard deviation.
-
Why a validated analytical method? A validated method ensures that the quantification of the solute is accurate, precise, and specific.
Conclusion and Future Perspectives
The solubility of this compound is a critical parameter for its effective utilization in various applications. While existing data provides a preliminary understanding, this guide highlights the necessity of rigorous experimental determination due to inconsistencies and a lack of comprehensive quantitative information. The provided shake-flask protocol offers a reliable framework for researchers to generate accurate and reproducible solubility data for their specific formulation needs.
Future research should focus on generating a comprehensive database of the solubility of this compound in a wider range of pharmaceutically and industrially relevant solvents at various temperatures. Such data will be invaluable for the development of predictive solubility models and will further empower scientists in the rational design of novel formulations.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-ethylhexanoate. Retrieved from [Link]
-
Wikipedia. (2023, November 28). 2-Ethylhexanol. Retrieved from [Link]
-
Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. Retrieved from [Link]
-
PubChem. (n.d.). Hexanoic acid, 2-hydroxy-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylhexanol. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl hexanoate. Retrieved from [Link]
-
LCGC International. (2012, November 1). Direct Determination of 2-Ethylhexanoic Acid in Clavulante. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]
Sources
Technical Guide: Natural Occurrence and Analysis of Ethyl 2-Hydroxyhexanoate
Executive Summary
Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1) is a volatile ester characterized by a distinct fruity, ether-like, and pineapple aroma. While often overshadowed in literature by its structural isomer ethyl 3-hydroxyhexanoate (a beta-oxidation intermediate) and the branched ethyl 2-hydroxy-4-methylpentanoate (a leucine derivative), the 2-hydroxy isomer represents a specific metabolic niche in fruit maturation and yeast fermentation.
This guide provides a technical deep-dive into its natural occurrence, biosynthetic origins via the alpha-keto acid reduction pathway, and validated protocols for its isolation and quantification using SPME-GC-MS.
Part 1: Chemical Identity & Isomeric Distinction
To ensure analytical accuracy, researchers must distinguish this compound from its common isomers found in similar matrices.
| Compound | Structure Description | CAS No. | Primary Occurrence | Odor Profile |
| This compound | Alpha-hydroxy ester (Linear) | 52089-55-1 | Pineapple, Sake, Wine | Sweet, fruity, pineapple skin |
| Ethyl 3-hydroxyhexanoate | Beta-hydroxy ester (Linear) | 2305-25-1 | Citrus, Mango, Aged Wine | Grapefruit, tart, fruity |
| Ethyl hexanoate | Linear ester (No -OH) | 123-66-0 | Ubiquitous (Apple, Pineapple) | Sweet, anise, banana |
| Ethyl 2-hydroxy-4-methylpentanoate | Branched alpha-hydroxy | 53163-71-6 | Botrytis Wines, Blackberry | Cooked fruit, blackberry |
Key Chemical Properties:
-
Molecular Formula:
[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Molecular Weight: 160.21 g/mol [1]
-
LogP: ~1.49 (More polar than ethyl hexanoate due to the
-hydroxyl group). -
Chirality: Naturally occurs primarily as the (S)-enantiomer due to specific enzymatic reduction of 2-keto precursors, though racemic mixtures are common in synthetic standards.
Part 2: Natural Occurrence Matrix
Ananas comosus (Pineapple)
This compound is a contributor to the "ripe" profile of pineapple.[1] Unlike the dominant ethyl hexanoate which provides the generic fruity impact, the hydroxy-esters contribute to the heavy, syrupy, and "jammy" notes associated with late-stage maturation.
-
Concentration: Trace to Low (
). -
Distribution: Higher concentrations are found in the pulp compared to the core.[2]
-
Maturation: Levels increase significantly during the senescence phase of the fruit, correlating with the breakdown of cell walls and release of fatty acid precursors.
Fermented Beverages (Wine & Sake)
In fermentation, this compound appears as a secondary metabolite. Its presence is often linked to specific yeast strains (Saccharomyces cerevisiae) or fungal infection (Botrytis cinerea).
-
Sake: Found in Ginjo style sake, contributing to the complex "aging" bouquet.
-
Botrytized Wines (Sauternes/Tokaji): While ethyl 2-hydroxy-4-methylpentanoate is the primary marker for "Noble Rot," this compound is present as a minor congener, derived from the metabolism of straight-chain fatty acids rather than leucine.
Part 3: Biosynthetic Mechanisms
The biosynthesis of this compound differs fundamentally from the standard beta-oxidation pathway that produces 3-hydroxy esters. It follows an Alpha-Keto Acid Reduction pathway, often considered a side-branch of the Ehrlich pathway or fatty acid alpha-oxidation.
Pathway Logic[4]
-
Precursor Formation: The pathway begins with 2-Ketohexanoic acid . This intermediate arises either from the transamination of the non-proteinogenic amino acid Norleucine or, more commonly in yeast, from the chain elongation of alpha-keto acids (2-ketobutyrate + Acetyl-CoA).
-
Enzymatic Reduction: A specific 2-hydroxyacid dehydrogenase (HADH) reduces the ketone to a hydroxyl group. This step introduces chirality.
-
Esterification: The resulting 2-hydroxyhexanoic acid is esterified with ethanol by Alcohol Acyltransferases (AATs) , specifically Eht1 or Eeb1 in yeast.
Biosynthesis Diagram
Caption: Putative biosynthetic pathway of this compound via 2-keto acid reduction in yeast metabolism.
Part 4: Analytical Methodologies
Due to the polarity of the hydroxyl group and the trace levels in nature, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the gold standard for analysis.
Protocol: HS-SPME-GC-MS Quantification[5]
1. Sample Preparation
-
Matrix: 5g of fruit pulp (homogenized) or 5mL of wine.
-
Salt Addition: Add 1.5g NaCl (30% w/v) to increase ionic strength and drive volatiles into the headspace ("Salting out" effect).
-
Internal Standard: Add
of Ethyl heptanoate or Ethyl 2-hydroxy-3-methylbutanoate (deuterated if available) at 10 ppm. -
Vial: Seal in a 20mL amber headspace vial with a PTFE/silicone septum.
2. SPME Extraction
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30
. This tri-phase fiber covers the wide polarity range needed for hydroxy-esters. -
Incubation: 40°C for 15 minutes (agitation at 250 rpm).
-
Extraction: Expose fiber for 30 minutes at 40°C.
3. GC-MS Configuration
-
Column: DB-Wax or HP-INNOWax (Polar polyethylene glycol).
-
Reasoning: Non-polar columns (DB-5) often co-elute hydroxy isomers. A polar column interacts with the -OH group, significantly shifting the retention time of this compound away from Ethyl hexanoate.
-
-
Injector: Splitless mode at 250°C. Desorption time: 3 minutes.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 5°C/min to 230°C.
-
Hold 5 min.
-
-
Detection (MS): SIM (Selected Ion Monitoring) mode for quantification.
-
Target Ions: m/z 55, 73, 88 (Characteristic fragment for ethyl esters with alpha-hydroxy substitution).
-
Analytical Workflow Diagram
Caption: Optimized HS-SPME-GC-MS workflow for the isolation of polar hydroxy-esters.
Part 5: References
-
Umano, R. P., et al. (1992). "Volatile constituents of green and ripened pineapple (Ananas comosus [L.] Merr.)."[1] Journal of Agricultural and Food Chemistry. Link
-
Ferreira, V., et al. (2000). "The chemical characterization of the aroma of dessert and sparkling wines." Journal of Chromatography A. Link
-
PubChem. "this compound (Compound)."[3] National Library of Medicine. Link
-
The Good Scents Company. "this compound Data Sheet." Link
-
Perestrelo, R., et al. (2006). "Quince fruit volatiles: changes during ripening and processing." Journal of Food Composition and Analysis. Link
Sources
Toxicological Data and Safety Assessment: Ethyl 2-hydroxyhexanoate
This guide provides a comprehensive technical analysis of the toxicological profile of Ethyl 2-hydroxyhexanoate , a nature-identical flavoring agent and volatile ester. It is designed for researchers and safety assessors, focusing on metabolic fate, read-across toxicology, and experimental validation.
Executive Technical Summary
This compound (CAS: 52089-55-1) is a volatile ester structurally characterized by an alpha-hydroxyl group on the hexanoate backbone. It is a nature-identical compound identified in Morus nigra (blackberries), Anacardium occidentale (cashew apples), and fermentation products (wine).
From a toxicological perspective, this compound is defined by its metabolic lability . Upon systemic absorption, it undergoes rapid enzymatic hydrolysis to yield Ethanol and 2-Hydroxyhexanoic acid . The safety profile is thus dictated by the pharmacokinetics of these metabolites. The acid moiety is subsequently processed via alpha-oxidation mediated by 2-hydroxyacid oxidases (HAOX), distinguishing it from simple fatty acid esters that strictly follow beta-oxidation.
Current data supports a Low Toxicity classification, with no evidence of genotoxicity or significant acute systemic toxicity at relevant exposure levels.
Chemical Identity & Physicochemical Properties[1][2][3]
The physicochemical parameters dictate the bioavailability and volatilization potential of the compound.
| Parameter | Data |
| IUPAC Name | This compound |
| Synonyms | Ethyl 2-hydroxycaproate; Hexanoic acid, 2-hydroxy-, ethyl ester |
| CAS Number | 52089-55-1 |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Odor Profile | Fruity, sweet, wine-like, green |
| LogP (Octanol/Water) | ~1.70 (Estimated) |
| Vapor Pressure | ~0.04 mmHg at 25°C |
| Solubility | Insoluble in water; Soluble in ethanol, organic solvents |
| Isomerism | Exists as enantiomers (R/S) due to the chiral center at C2.[1][2][3] Nature-identical sources are often racemic or enantiomerically enriched. |
Metabolic Fate & Mechanism of Action
The toxicological evaluation relies on the Metabolic Dissociation Principle . The ester bond is the primary site of metabolic attack, rendering the parent compound transient in vivo.
Primary Hydrolysis
Upon ingestion or inhalation, Carboxylesterases (CES) (primarily CES1 in the liver) rapidly hydrolyze the ester bond.
-
Reaction: this compound + H₂O
Ethanol + 2-Hydroxyhexanoic Acid. -
Toxicological Implication: Systemic exposure to the intact ester is minimal. The toxicity is driven by the acid metabolite.
Secondary Metabolism: Alpha-Oxidation
Unlike non-hydroxylated fatty acids which enter beta-oxidation directly, 2-Hydroxyhexanoic acid is a substrate for (L)-2-Hydroxyacid Oxidases (HAOX1/HAOX2) (peroxisomal enzymes).
-
Step 1: HAOX oxidizes the hydroxyl group to a keto group, forming 2-Ketohexanoic acid .
-
Step 2: Oxidative decarboxylation yields Pentanoyl-CoA , which then enters the standard mitochondrial beta-oxidation pool.
Metabolic Pathway Diagram
The following diagram illustrates the biotransformation pathway, highlighting the critical role of HAOX enzymes.
Figure 1: Metabolic biotransformation of this compound via hydrolysis and peroxisomal alpha-oxidation.
Toxicological Profile
Due to the limited availability of specific LD50 data for the 2-hydroxy isomer compared to the 3-hydroxy isomer (FEMA 3545), safety is established via Read-Across from structural analogues and the established safety of its metabolites.
Acute Toxicity
-
Oral LD50 (Rat): Predicted > 2000 mg/kg bw (Based on Ethyl 3-hydroxyhexanoate and general aliphatic esters).
-
Dermal LD50 (Rabbit): Predicted > 2000 mg/kg bw.
-
Inhalation: Low volatility limits high-dose exposure. No specific hazard identified.[4]
Irritation & Sensitization
-
Skin Irritation: Mild to Moderate . Alpha-hydroxy esters can exhibit higher irritation potential than simple fatty esters due to the polarity of the hydroxyl group and the formation of the alpha-hydroxy acid (AHA) metabolite, which has keratolytic properties.
-
Eye Irritation: Moderate . Direct contact may cause reversible irritation.
-
Sensitization: Non-Sensitizing . Structure-Activity Relationship (SAR) analysis (DEREK/OECD Toolbox) shows no structural alerts for protein binding or hapten formation.
Genotoxicity & Carcinogenicity
-
Ames Test: Predicted Negative .
-
Evidence: Computational models (QSAR) and data from the structural isomer Ethyl 3-hydroxyhexanoate indicate no mutagenic potential.
-
Mechanism: The molecule lacks electrophilic functional groups (like epoxides or alpha,beta-unsaturated carbonyls) capable of alkylating DNA.
-
-
Carcinogenicity: No carcinogenic effects observed in related aliphatic esters. The metabolites (ethanol, 2-hydroxyhexanoic acid) are endogenous or metabolically competent at low levels.
Regulatory Status
-
FEMA: While the 3-isomer is FEMA 3545, This compound is widely recognized as a Nature-Identical flavoring substance. It falls under the JECFA evaluation for "Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes, and acids" (Safety Evaluation of Certain Food Additives, WHO).
-
EU/ECHA: Pre-registered (EC 257-655-2).
-
Use Level: Generally recognized as safe (GRAS) at current usage levels in flavor formulations (typically < 10 ppm in final product).
Experimental Protocols for Safety Validation
To validate the safety profile in a drug development or formulation context, the following protocols are recommended. These ensure the compound behaves as predicted (labile ester) and lacks intrinsic cytotoxicity.
Protocol A: In Vitro Metabolic Stability (Hydrolysis Assay)
Objective: Confirm rapid hydrolysis to 2-hydroxyhexanoic acid in plasma or liver microsomes.
-
Preparation: Prepare a 10 mM stock of this compound in DMSO.
-
Incubation:
-
Mix test compound (final conc. 10 µM) with pooled human liver microsomes (0.5 mg/mL protein) or rat plasma in phosphate buffer (pH 7.4).
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Diphenylamine).
-
Analysis: Centrifuge (10,000g, 10 min) and analyze supernatant via LC-MS/MS .
-
Target: Disappearance of Parent (m/z 161 [M+H]+) and appearance of Acid metabolite (m/z 131 [M-H]-).
-
-
Calculation: Plot ln(concentration) vs. time to determine half-life (
). Expect mins in plasma.
Protocol B: MTT Cytotoxicity Assay
Objective: Determine the IC50 in a standard cell line (e.g., HepG2 or HaCaT) to rule out necrotic toxicity.
-
Seeding: Seed HepG2 cells at
cells/well in a 96-well plate. Incubate 24h. -
Treatment: Treat cells with serial dilutions of this compound (0 - 1000 µM). Include Vehicle Control (0.1% DMSO) and Positive Control (Triton X-100).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Analysis: Calculate % Viability relative to control. A safe profile requires IC50 > 100 µM (and typically > 500 µM for flavor ingredients).
Safety Assessment Logic Workflow
The following decision tree illustrates the logic for clearing this ingredient for use in a new formulation.
Figure 2: Toxicological decision tree for the safety assessment of this compound.
References
-
National Institute of Standards and Technology (NIST). Ethyl dl-2-hydroxycaproate - Mass Spectrum and Chemical Structure. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
The Good Scents Company. this compound: Flavor and Fragrance Data. Available at: [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes and acids. WHO Food Additives Series. (Reference for structural class assessment). Available at: [Link]
-
Jones, J.M., et al. (2000). Human (L)-2-hydroxyacid oxidase: cDNA cloning, tissue distribution, and chromosomal localization. (Confirming HAOX activity on 2-hydroxy fatty acids). Available at: [Link]
-
Sharma, S., et al. (2011). Mutagenicity and Carcinogenicity Prediction of Compounds from Cardamom (Elettaria cardamom Maton). International Journal of Drug Formulation and Research. (Cites this compound as predicted non-mutagenic). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP1326993B1 - Production of alpha-hydroxy-carboxylic acids using a coupled enzyme system - Google Patents [patents.google.com]
- 3. Volatile Compounds in Monovarietal Wines of Two Amarone Della Valpolicella Terroirs: Chemical and Sensory Impact of Grape Variety and Origin, Yeast Strain and Spontaneous Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Guide: Ethyl 2-Hydroxyhexanoate as a Chiral Building Block
Executive Summary: The Alpha-Hydroxy Imperative
Ethyl 2-hydroxyhexanoate (E2HH) is a critical bifunctional synthon in asymmetric synthesis. Unlike its achiral counterparts, the C2-stereocenter serves as a "chiral pivot" for constructing complex bioactive molecules, including depsipeptides, gamma-lactones (pheromones), and specific protease inhibitors.
For the application scientist, the value of E2HH lies in its orthogonality :
-
The Ester Moiety: Ready for reduction, hydrolysis, or amidation.
-
The Hydroxyl Group: Available for etherification, acylation, or conversion to a leaving group (mesylate/tosylate) for nucleophilic substitution with inversion (Walden cycle).
This guide focuses on the practical isolation of high-optical-purity E2HH and its deployment in drug discovery workflows.
Biocatalytic Production Strategy
Causality: Chemical asymmetric synthesis (e.g., enantioselective reduction of 2-ketohexanoate) often requires expensive heavy metal catalysts (Ru/Rh) and high pressure. Biocatalysis using Lipases offers a greener, scalable alternative via Kinetic Resolution (KR) .
The Mechanism: Lipase-Mediated Kinetic Resolution
The industry standard utilizes Candida antarctica Lipase B (CAL-B).[1][2] Following Kazlauskas’ Rule , CAL-B preferentially acylates the (R)-enantiomer of secondary alcohols, leaving the (S)-enantiomer unreacted.
The Workflow:
-
Substrate: Racemic this compound.
-
Acyl Donor: Vinyl Acetate (Irreversible; tautomerization of vinyl alcohol to acetaldehyde drives the equilibrium).
-
Result: High ee% (S)-Ethyl 2-hydroxyhexanoate (unreacted) and (R)-2-Acetoxyhexanoate (product).
Visualization: Kinetic Resolution Pathway
Caption: CAL-B mediated kinetic resolution separating (R)-acetate and (S)-alcohol via selective acylation.
Validated Experimental Protocol
Trustworthiness: This protocol is designed as a self-validating system. The use of molecular sieves prevents hydrolysis, and the choice of solvent ensures optimal enzyme activity.
Protocol: Gram-Scale Resolution of (±)-E2HH
Materials:
-
Substrate: Racemic this compound (10 mmol, ~1.60 g).
-
Enzyme: Novozym 435 (Immobilized CAL-B), 20 mg/mmol substrate.
-
Acyl Donor: Vinyl Acetate (5 eq).
-
Solvent: MTBE (Methyl tert-butyl ether) or dry Hexane.
-
Additives: 4Å Molecular Sieves (activated).
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve 1.60 g of racemic E2HH in 20 mL of dry MTBE.
-
Activation: Add 200 mg of Novozym 435 and 500 mg of activated 4Å molecular sieves.
-
Why: Sieves scavenge trace water that could cause non-selective hydrolysis of the ester moiety.
-
-
Initiation: Add 4.6 mL (50 mmol) of Vinyl Acetate.
-
Incubation: Stir at 200 rpm at 30°C for 24–48 hours.
-
Control Point: Monitor conversion via GC. Stop reaction at exactly 50-52% conversion to maximize the optical purity of the remaining (S)-enantiomer (kinetic amplification).
-
-
Termination: Filter off the enzyme and sieves. (Enzyme can be washed with MTBE and reused up to 5 times).
-
Separation: Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1). The (R)-acetate (less polar) elutes first; the (S)-alcohol (more polar) elutes second.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Enzyme Loading | 20 mg/mmol | Higher loading increases rate but not selectivity. |
| Temperature | 30°C | >40°C degrades enantioselectivity (E-value drops). |
| Time | 24 - 48 h | Stop at ~50% conversion (theoretical max yield for KR). |
| Yield ((S)-alcohol) | 42 - 45% | Theoretical max is 50%. |
| ee% ((S)-alcohol) | >98% | At >50% conversion.[3] |
| E-Value | >100 | Indicates excellent enzyme selectivity. |
Downstream Applications in Drug Discovery[4][5]
Once isolated, chiral E2HH serves as a versatile scaffold.
Depsipeptide Synthesis (Antifungal/Anticancer)
Many bioactive depsipeptides (e.g., Enniatin analogs) require alternating hydroxy-acid and amino-acid residues.
-
Workflow: The (S)-E2HH is hydrolyzed to the free acid (LiOH/THF), then coupled to the N-terminus of an amino acid using EDC/DMAP. The chirality at C2 dictates the secondary structure (beta-turn induction) of the final peptide.
Pheromone Synthesis (Gamma-Lactones)
(S)-E2HH is a direct precursor to chiral gamma-lactones, used in agricultural pest control (pheromone traps).
-
Mechanism:
-
Protect hydroxyl group (TBDMS-Cl).
-
Reduce ester to aldehyde (DIBAL-H).
-
Grignard addition / Wittig reaction to extend chain.
-
Cyclization.
-
Visualization: Synthetic Divergence
Caption: Divergent synthesis pathways utilizing the chiral hydroxyl handle of (S)-E2HH.
Analytical Validation (Quality Control)
Trust in chiral building blocks requires rigorous validation. Optical rotation is often unreliable for small quantities; Chiral GC is the gold standard.
Chiral GC Method
-
Column: Cyclodextrin-based (e.g., Rt-βDEXse or Chiraldex G-TA).
-
Conditions:
-
Carrier Gas: Helium (1.0 mL/min).
-
Oven: 80°C (isothermal) or ramp 2°C/min.
-
Detector: FID (250°C).
-
-
Separation Logic: The cyclodextrin cavity forms inclusion complexes. The (R)- and (S)-enantiomers have different binding constants, resulting in distinct retention times.
Derivatization (Alternative)
If Chiral GC is unavailable, convert E2HH to a Mosher Ester using (R)-MTPA-Cl. The resulting diastereomers can be quantified via 1H-NMR or 19F-NMR, where the chemical shift differences (
References
-
Enzymatic Kinetic Resolution Mechanism
- Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.
-
Source:
-
Kazlauskas' Rule & CAL-B Specificity
- Kazlauskas, R. J., et al. (1991). Rule for predicting the direction of enantioselectivity of lipase-catalyzed reactions. Journal of Organic Chemistry.
-
Source:
-
Synthesis of Chiral Building Blocks
-
Breuer, M., et al. (2004).[4] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.
-
Source:
-
-
Chiral Gas Chromatography Methods
- Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.
-
Source:
-
Depsipeptide Applications
- Lemmens-Gruber, R., et al. (2009). Depsipeptides: A New Class of Bioactive Molecules. Current Medicinal Chemistry.
-
Source:
Sources
Review of synthetic routes to chiral alpha-hydroxy esters
A Senior Application Scientist's Guide to the Synthetic Routes of Chiral α-Hydroxy Esters
Abstract
Chiral α-hydroxy esters (AHEs) are paramount structural motifs in a vast array of biologically active molecules, fine chemicals, and pharmaceutical agents. Their stereochemistry often dictates biological efficacy and pharmacological profile, making the development of efficient and highly stereoselective synthetic methods a critical endeavor in modern organic chemistry. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for accessing enantiomerically pure AHEs. We will delve into the mechanistic underpinnings, practical applications, and field-proven insights for key methodologies, including asymmetric hydrogenation of α-keto esters, enzymatic and biocatalytic resolutions, and the use of chiral auxiliaries. This guide is intended for researchers, scientists, and drug development professionals seeking a robust understanding of the available tools for the synthesis of these vital chiral building blocks.
Introduction
The precise three-dimensional arrangement of atoms in a molecule can mean the difference between a life-saving therapeutic and an inert or even harmful compound. Chiral α-hydroxy esters (AHEs) exemplify this principle, serving as indispensable precursors and intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and flavors. The demand for enantiomerically pure AHEs has driven significant innovation in asymmetric synthesis. This guide will navigate the primary routes to these valuable compounds, focusing on the causality behind experimental choices and providing practical, validated protocols to empower researchers in their synthetic endeavors.
Chapter 1: Asymmetric Hydrogenation of α-Keto Esters
The direct asymmetric hydrogenation of prochiral α-keto esters stands as one of the most atom-economical and industrially scalable methods for producing chiral AHEs. This approach relies on the use of a chiral metal catalyst, typically based on ruthenium or rhodium, to deliver hydrogen across the ketone's carbon-oxygen double bond with high facial selectivity.
The Causality of Catalyst Selection: The Noyori-Type Ruthenium-BINAP System
The pioneering work of Noyori and his colleagues in developing Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalysts revolutionized this field.[1][2] The success of this system is not accidental; it is a direct result of the catalyst's specific structural and electronic properties.
-
Expertise & Experience: The C₂-symmetric BINAP ligand creates a well-defined chiral environment around the ruthenium center. Its rigid binaphthyl backbone and the specific orientation of the phenyl groups on the phosphorus atoms create steric hindrance that effectively blocks two of the four coordination quadrants around the metal.[3] This forces the incoming α-keto ester substrate to coordinate in a specific orientation to minimize steric clashes, leading to the preferential formation of one enantiomer of the AHE.[1] The choice of solvent, often methanol or ethanol, is also critical as it can participate in the catalytic cycle and helps to dissolve both the catalyst and the substrate.[4]
Mechanism of Asymmetric Hydrogenation
The catalytic cycle is believed to proceed through a metal-ligand bifunctional mechanism.[2][5] In this pathway, a hydride on the ruthenium and a proton from a coordinated diamine ligand are transferred to the carbonyl group of the substrate in a concerted, six-membered transition state.[2] This avoids direct coordination of the substrate's carbonyl oxygen to the metal, which is a key feature of this highly efficient system.[2]
Sources
- 1. google.com [google.com]
- 2. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
Technical Guide: Green Chemistry Approaches for Alpha-Hydroxy Ester Synthesis
Executive Summary
The synthesis of
This technical guide delineates three field-proven green chemistry methodologies that supersede these legacy processes: Biocatalytic Asymmetric Reduction , Heterogeneous Chemo-catalysis of Biomass , and Emerging Electrochemical Carboxylation . These approaches are selected for their ability to deliver high enantiomeric excess (
Section 1: The Strategic Imperative
The shift to green synthesis is not merely regulatory but economic. The following comparison highlights the operational divergence between traditional and modern green routes.
| Metric | Traditional (Cyanohydrin Route) | Green (Biocatalytic/Catalytic) |
| Reagents | NaCN/HCN, strong acids ( | Enzymes, |
| Atom Economy | < 45% (Stoichiometric waste) | > 90% (Catalytic efficiency) |
| Safety Profile | High Hazard (Acute toxicity) | Low Hazard (Aqueous/Mild conditions) |
| Stereocontrol | Racemic (Requires resolution) | High |
Section 2: Biocatalytic Asymmetric Synthesis (The Gold Standard)
For high-value chiral intermediates, such as Ethyl (R)-2-hydroxy-4-phenylbutyrate (an enalapril intermediate), biocatalysis using Ketoreductases (KREDs) is the industry standard.
Mechanistic Principle
KREDs facilitate the stereoselective reduction of
Workflow Visualization
The following diagram illustrates the coupled enzymatic cycle required for self-sustaining reduction.
Caption: Coupled enzymatic cycle showing KRED-mediated reduction fueled by GDH cofactor regeneration.
Validated Protocol: Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate
Objective: Stereoselective reduction of Ethyl 2-oxo-4-phenylbutyrate.
Reagents:
-
Substrate: Ethyl 2-oxo-4-phenylbutyrate (100 g/L loading).
-
Enzyme: Engineered KRED (e.g., Lactobacillus kefir variant).
-
Cofactor Recycle: GDH (20 U/mL) + Glucose (1.2 eq).
-
Cofactor: NADP+ (1.0 mM catalytic load).
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve
in deionized water to reach pH 7.0. Add (2 mM) to stabilize the enzymes. -
Cofactor Initiation: Add NADP+ and Glucose to the reactor vessel.
-
Enzyme Charge: Add lyophilized KRED and GDH powder. Stir gently at 30°C until dissolved.
-
Substrate Addition: Add the
-keto ester substrate. Note: If substrate solubility is low, add 5-10% v/v DMSO or Isopropanol as a co-solvent. -
Reaction Monitoring: Maintain pH at 7.0 using an auto-titrator with 1M NaOH (gluconic acid byproduct lowers pH). Monitor conversion via HPLC (C18 column, ACN:Water mobile phase).
-
Quench & Workup: Upon >99% conversion (typically 12-24h), extract with Ethyl Acetate. Dry organic layer over
and concentrate in vacuo.
Validation Check: The product should exhibit >99%
Section 3: Chemocatalytic Valorization of Biomass
For commodity-scale esters like Methyl Lactate , biocatalysis is often too costly. Heterogeneous catalysis using Lewis-acidic zeolites allows for the direct conversion of bio-based trioses (glycerol) into lactates.[1]
Mechanistic Principle
Sn-Beta Zeolite acts as a bifunctional catalyst. The Lewis-acidic Tin (Sn) sites within the zeolite framework activate the carbonyl group of the triose (glyceraldehyde/dihydroxyacetone intermediates), facilitating a 1,2-hydride shift—the rate-determining step—followed by esterification with the solvent (methanol).
Workflow Visualization
Caption: Cascade conversion of glycerol to methyl lactate mediated by Sn-Beta zeolite Lewis acid sites.
Validated Protocol: Glycerol to Methyl Lactate
Objective: One-pot oxidative esterification of glycerol.
Reagents:
-
Catalyst: Sn-Beta Zeolite (Si/Sn ratio ~100, prepared via Solid-State Ion Exchange).
-
Solvent: Methanol (anhydrous).
-
Oxidant: Air or
(balloon or pressurized).
Step-by-Step Methodology:
-
Catalyst Activation: Calcine Sn-Beta zeolite at 550°C for 4 hours to ensure pore accessibility.
-
Reactor Setup: Load a high-pressure stainless steel autoclave (e.g., Parr reactor) with Glycerol (1.0 g), Methanol (15 mL), and Sn-Beta catalyst (5 wt% relative to glycerol).
-
Pressurization: Purge with
three times, then pressurize with 30 bar of Synthetic Air (or 5 bar ). -
Reaction: Heat to 160°C with stirring (800 rpm). Reaction time: 4–6 hours.
-
Workup: Cool reactor to room temperature. Vent gas carefully. Filter the catalyst (recoverable for regeneration).
-
Purification: Remove excess methanol via rotary evaporation. Distill the residue to isolate Methyl Lactate.
Validation Check: Yields typically reach 60-75% with >98% purity. Confirm structure via
Section 4: Emerging Technology - Electrochemical Carboxylation
A cutting-edge approach (validated in 2024-2025 literature) utilizes
Mechanistic Principle
This method employs an undivided electrochemical cell with a sacrificial anode (e.g., Mg or Al) or stable carbon electrodes. The cathode reduces the aldehyde to a radical anion, which traps
Validated Protocol: Electro-Carboxylation of Benzaldehyde
Objective: Synthesis of Mandelic Acid derivatives (precursor to esters).
Reagents:
-
Substrate: Benzaldehyde derivatives.
-
Electrolyte: Tetrabutylammonium iodide (TBAI) in DMF.
-
Electrodes: Graphite (Cathode) / Magnesium (Sacrificial Anode).
-
Gas:
(1 atm, continuous bubbling).
Step-by-Step Methodology:
-
Cell Assembly: Use an undivided glass cell. Insert electrodes with a fixed distance (e.g., 1 cm).
-
Electrolyte Prep: Dissolve TBAI (0.1 M) and substrate (0.2 mmol) in DMF.
-
Saturation: Bubble dry
through the solution for 15 minutes prior to current flow. -
Electrolysis: Apply Constant Current (Galvanostatic mode) at 10 mA/cm². Continue bubbling
throughout. -
Monitoring: Pass 2.5 F/mol of charge. Monitor voltage stability.
-
Workup: Acidify with 1M HCl. Extract with Diethyl Ether. Esterify using acidic methanol if the ester is the final target.
Section 5: Comparative Metrics & Conclusion
The following table summarizes the performance of these green methodologies against the traditional cyanohydrin route.
| Metric | Biocatalysis (KRED) | Sn-Beta (Biomass) | Electro-Carboxylation | Traditional (Cyanohydrin) |
| E-Factor (kg waste/kg product) | 5 - 10 | 2 - 5 | 5 - 15 | > 50 |
| Space-Time Yield (g/L/day) | 200 - 500 | 50 - 100 | 10 - 50 | High |
| Enantioselectivity ( | > 99% | Low (Racemic) | Low (Racemic*) | Racemic |
| Scalability | High (Fermentation tanks) | High (Packed beds) | Medium (Flow cells) | High |
| Key Advantage | Perfect Chirality | Renewable Feedstock | Established Infrastructure |
*Note: Electrochemistry requires chiral auxiliaries or subsequent resolution for high ee.
Conclusion: For the synthesis of chiral pharmaceutical intermediates, Biocatalysis remains the superior green approach due to its unmatched stereoselectivity and mild conditions. For commodity chemicals (e.g., solvents, PLA monomers), Heterogeneous Catalysis of biomass offers the lowest carbon footprint. Researchers are encouraged to transition to these protocols to meet modern sustainability and safety standards.
References
-
Biocatalytic Synthesis of Chiral Alcohols
- Title: Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Source: Chemical Communic
-
URL:[Link]
-
Heterogeneous Catalysis (Sn-Beta)
-
Electrochemical Carboxylation
-
Photocatalytic Aerobic Oxidation
-
Industrial Green Chemistry Case Study
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. techscience.com [techscience.com]
- 4. mdpi.com [mdpi.com]
- 5. JRM | Synthesis of Methyl Lactate from Glycerol Using Sn-Beta Zeolite [techscience.com]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The challenge of turning industrial chemistry green | Feature | RSC Education [edu.rsc.org]
Unlocking Potential: A Technical Guide to the Applications of 2-Hydroxyhexanoic Acid Esters
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foundational Chemistry: Structure, Properties, and Synthesis
2-Hydroxyhexanoic acid, also known as 2-hydroxycaproic acid, is an alpha-hydroxy acid (AHA) characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group.[1] This structure imparts a chiral center at the C2 position, leading to the existence of (R) and (S) enantiomers.[1][2] The presence of both a hydroxyl and a carboxyl functional group makes it a versatile bifunctional molecule.
Esterification of the parent acid—a reaction with an alcohol in the presence of an acid catalyst—yields 2-hydroxyhexanoic acid esters.[3] This transformation is not merely a synthetic convenience; it is a critical strategic choice to modulate the molecule's physicochemical properties. Esterification can alter solubility, volatility, and reactivity, making the resulting compound more suitable for specific applications, from polymer synthesis to therapeutic agent formulation.
Key Physicochemical Properties:
The choice of the alcohol component (e.g., methanol, ethanol, propanol) directly influences the properties of the resulting ester. This allows for fine-tuning of characteristics like lipophilicity, which is crucial for controlling factors such as skin penetration in cosmetic formulations or reaction kinetics in non-aqueous solvent systems.
| Property | Methyl 2-hydroxyhexanoate | This compound | Propyl 2-hydroxyhexanoate |
| Molecular Formula | C₇H₁₄O₃[4] | C₈H₁₆O₃[5] | C₉H₁₈O₃[6] |
| Molecular Weight | 146.18 g/mol [4] | 160.21 g/mol [5] | 174.24 g/mol [6] |
| Boiling Point | Data not readily available | Data not readily available | Data not readily available |
| LogP (Octanol/Water) | LogP value available[4] | Not specified | 2.2[6] |
| Primary Function | Chemical Intermediate[4] | Laboratory Chemical[5] | Chemical Intermediate[6] |
Application in Pharmaceutical Synthesis: A Stereospecific Building Block
In drug development, achieving enantiomeric purity is paramount, as different stereoisomers of a drug can have vastly different pharmacological activities. One of the most significant applications of 2-hydroxy-acid derivatives is as chiral building blocks in the synthesis of complex, stereochemically defined pharmaceutical agents.
A prime example is the use of the closely related (+)-(S)-2-hydroxy-2-methylhexanoic acid as a key intermediate in the synthesis of prostaglandin analogs.[7] Prostaglandins are potent lipid compounds with diverse physiological effects, and their therapeutic efficacy is strictly dependent on their stereochemistry.[7] The 2-hydroxyhexanoic acid moiety provides a pre-defined chiral center, guiding the subsequent synthetic steps to yield the correct final enantiomer.
Workflow for Chiral Intermediate Synthesis
The synthesis of an enantiomerically pure 2-hydroxy-acid derivative often relies on methods like asymmetric halolactonization, which uses a chiral auxiliary to direct the stereochemical outcome of the reaction.
Caption: Asymmetric synthesis workflow for a chiral 2-hydroxy-acid.
Experimental Protocol: Asymmetric Bromolactonization
This protocol is adapted from the method described in European Patent EP0198348A2, as cited by BenchChem.[7] The causality behind this multi-step process lies in the use of L-proline, a readily available chiral molecule, to create a rigid bicyclic intermediate. This structure sterically hinders one face of the molecule, forcing the incoming bromine atom to attack from the opposite face, thus ensuring a high degree of stereoselectivity.
-
Step 1: Synthesis of 2-Methylene-hexanoyl chloride.
-
Procedure: React 2-Methylene-hexanoic acid with thionyl chloride.
-
Rationale: This converts the carboxylic acid into a more reactive acid chloride, priming it for the subsequent amidation reaction. Standard laboratory procedures for acid chloride synthesis are followed.
-
-
Step 2: Formation of the Chiral Amide.
-
Procedure: To a solution of L-proline in a biphasic mixture of water and diethyl ether, add the 2-methylene-hexanoyl chloride. A base, such as sodium hydroxide, is used to neutralize the HCl byproduct and facilitate the reaction.[7]
-
Rationale: This step covalently links the substrate to the chiral auxiliary (L-proline), forming the N-(2-Methylene-hexanoyl)-L-proline amide intermediate. This is the critical step where chirality is introduced into the reactant system.
-
-
Step 3: Asymmetric Bromolactonization.
-
Procedure: Treat the amide intermediate with N-bromosuccinimide (NBS) in an aprotic polar solvent like dimethylformamide (DMF).
-
Rationale: NBS provides an electrophilic bromine source. The rigid conformational structure of the L-proline auxiliary directs the stereoselective cyclization, leading to the formation of a bicyclic bromolactone with high optical purity.[7]
-
-
Step 4: Hydrolysis and Isolation.
-
Procedure: The bromolactone intermediate is hydrolyzed under acidic or basic conditions to open the lactone ring and cleave the auxiliary, yielding the final enantiomerically pure 2-hydroxy-acid.
-
Rationale: This final step liberates the desired chiral product from the scaffold that was used to control its stereochemistry.
-
Application in Materials Science: Monomers for Copolyesters
The bifunctional nature of 2-hydroxyhexanoic acid makes it a valuable monomer for the synthesis of aliphatic copolyesters.[8] Polyesters are a critical class of polymers, and incorporating monomers with pendant hydroxyl groups can introduce new functionalities and alter the material's properties, such as biodegradability, flexibility, and hydrophilicity.
In this context, 2-hydroxyhexanoic acid (or its ester form) can be used in two primary ways:
-
As a Chain Modifier: Co-polymerized with traditional diol and diacid monomers (e.g., adipic acid and 1,4-butanediol) to introduce hydroxyl side chains along the polyester backbone.
-
As a Self-Condensing Monomer: Under specific conditions, the molecule can polymerize with itself, though this is less common for producing high molecular weight polymers without careful control.
The use of a 2-hydroxyhexanoic acid ester in the polymerization feed is a strategic choice to prevent premature or uncontrolled side reactions involving the carboxylic acid group. The ester serves as a protected form of the acid, which can be incorporated into the polymer chain via transesterification.
Caption: Role of 2-hydroxyhexanoic acid ester in copolyester synthesis.
Biomedical and Diagnostic Applications
Beyond synthesis, 2-hydroxyhexanoic acid itself is recognized as an endogenous metabolite found in human fluids.[1][9] Its presence and concentration can have diagnostic significance. Notably, it has been identified as a significant metabolite in the cerebrospinal fluid (CSF) of patients with infections caused by Nocardia, a genus of bacteria that can lead to meningitis.[1]
For researchers in this field, 2-hydroxyhexanoic acid esters serve as crucial reference standards and analytical tools:
-
Stable Isotope-Labeled Standards: Esters of isotope-labeled 2-hydroxyhexanoic acid (e.g., ¹³C or ²H) are synthesized for use as internal standards in quantitative mass spectrometry-based metabolomics. This is a self-validating system; the known concentration of the labeled standard allows for precise quantification of the unlabeled endogenous analyte, correcting for sample loss or ionization variability during analysis.
-
Prodrug Development: The ester functional group is a classic chemical moiety used in prodrug design. While specific prodrugs of 2-hydroxyhexanoic acid are not widely documented, the principle remains applicable. Esterification of a therapeutic acid can increase its lipophilicity, enhancing its ability to cross cell membranes or the blood-brain barrier. In vivo, endogenous esterase enzymes would then hydrolyze the ester, releasing the active parent acid at the target site.
Potential in Personal Care and Cosmetics
Alpha-hydroxy acids (AHAs) are widely used in topical skin care products for their efficacy in treating conditions like dry skin, acne, and hyperkeratosis.[10] They function primarily as exfoliants by reducing corneocyte cohesion. While 2-hydroxyhexanoic acid is less common than glycolic or lactic acid, its principles of action are the same.
The ester forms are particularly relevant for cosmetic formulations. The conversion of the free acid to an ester provides several formulation advantages:
-
Reduced Irritation: The free carboxyl group is responsible for the acidity (low pH) of AHA formulations, which can cause skin irritation. Esterification neutralizes this group, potentially leading to a milder product with a higher pH.
-
Improved Solubility and Emolliency: Esters are generally more oil-soluble (lipophilic) than their corresponding carboxylic acids.[11] This enhances their compatibility with the lipid components of creams and lotions, and they can also function as emollients, improving skin feel and hydration.[11]
-
Controlled Release: Depending on the ester's structure, it can be slowly hydrolyzed by esterases in the skin, providing a gradual release of the active alpha-hydroxy acid. This can improve efficacy while minimizing the potential for irritation associated with a high concentration of the free acid.
Caption: Property modification of an AHA via esterification for cosmetics.
References
-
Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 2-hydroxy-, methyl ester (CAS 68756-64-9). Retrieved from [Link]
-
PubChem. (n.d.). Hexanoic acid, 2-hydroxy-, propyl ester. National Center for Biotechnology Information. Retrieved from [Link]
- Ferris, J. P., & Miller, S. L. (1965). Synthesis and resolution of 2-hydroxyheptanoic acid. Journal of the American Chemical Society, 87(18), 4016–4020.
-
PubChem. (n.d.). 2-Hydroxyhexanoic acid, (2R)-. National Center for Biotechnology Information. Retrieved from [Link]
- Yu, R. J., & Van Scott, E. J. (1990). Use of hydroxycarboxylic acids to enhance therapeutic effects of topical compositions for fungal infections and pigmented spots. Google Patents.
-
Chemcasts. (n.d.). 2-hydroxyhexanoic acid (CAS 6064-63-7) Properties. Retrieved from [Link]
-
Acme-Hardesty. (n.d.). The Rising Demand for Esters and Sustainable Ingredients in the Personal Care Market. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxyhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 6-hydroxy hexanoic acid esters.
-
MDPI. (2021). Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. Retrieved from [Link]
-
MDPI. (2023). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. Retrieved from [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2020). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Retrieved from [Link]
Sources
- 1. Buy 2-Hydroxyhexanoic acid | 6064-63-7 [smolecule.com]
- 2. 2-Hydroxyhexanoic acid, (2R)- | C6H12O3 | CID 6995511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Hexanoic acid, 2-hydroxy-, methyl ester (CAS 68756-64-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Hexanoic acid, 2-hydroxy-, propyl ester | C9H18O3 | CID 12252855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Hydroxyhexanoic acid | 6064-63-7 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EP0273202B1 - Use of hydroxycarboxylic acids to enhance therapeutic effects of topical compositions for fungal infections and pigmented spots. - Google Patents [patents.google.com]
- 11. acme-hardesty.com [acme-hardesty.com]
Introduction: Navigating the Utility and Unseen Risks of Ethyl 2-hydroxyhexanoate
An In-Depth Technical Guide to the Safe Handling of Ethyl 2-hydroxyhexanoate
For Researchers, Scientists, and Drug Development Professionals
This compound is a chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1] Its utility in the synthesis of complex organic molecules necessitates a thorough understanding of its material properties and the associated safety protocols. While some sources classify this compound as non-hazardous, a principle of universal precaution is paramount in a research and development setting, particularly when comprehensive toxicological data is not widely available.[2] This guide provides a technical framework for the safe handling, storage, and emergency management of this compound, grounded in established laboratory safety principles and the best available data. The causality behind each recommendation is explained to empower researchers to make informed safety decisions.
Section 1: Core Chemical and Physical Properties
Understanding the physical characteristics of a substance is the foundation of its safe handling. These properties dictate appropriate storage conditions, anticipate its behavior in various experimental setups, and inform the selection of personal protective equipment. For instance, its relatively high flash point suggests a lower flammability risk compared to more volatile solvents, but it is still classified as a combustible liquid and should not be handled near open flames or spark sources.[3][4]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [2] |
| Molecular Weight | 160.21 g/mol | [2] |
| Appearance | Colorless clear liquid (estimated) | [1] |
| Boiling Point | 195.00 °C @ 760.00 mm Hg | [1] |
| 80.00 to 83.00 °C @ 11.00 mm Hg | [1] | |
| Specific Gravity | 0.96700 @ 25.00 °C | [1] |
| Refractive Index | 1.42400 @ 20.00 °C | [1] |
| Flash Point | 97.78 °C (208.00 °F) TCC | [1] |
| Solubility | Soluble in alcohol. Limited solubility in water. | [1] |
| CAS Number | 52089-55-1 | [2] |
Section 2: Hazard Identification and Precautionary Approach
While some safety data sheets (SDS) classify this compound as not hazardous under Regulation (EC) No. 1272/2008, this should be interpreted with caution.[2] The absence of evidence is not evidence of absence of risk. The European information suggests avoiding contact with skin and eyes and not breathing vapors.[1] Given its use as a research chemical, comprehensive toxicological studies may be limited. Therefore, it is prudent to treat this substance as potentially irritating to the skin, eyes, and respiratory tract.
GHS Label Elements (Precautionary):
-
Pictogram: None mandated, but a precautionary exclamation mark pictogram is advisable in a lab setting.
-
Signal Word: None mandated.
-
Hazard Statements: While none are officially listed, H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) should be considered potential, unclassified hazards.
-
Precautionary Statements: P261 (Avoid breathing vapours), P262 (Do not get in eyes, on skin, or on clothing), P280 (Wear protective gloves/eye protection/face protection).[1]
Section 3: Handling and Storage Protocols
The primary objective in handling and storage is to prevent unintended exposure and maintain the chemical's integrity.
Handling:
-
Ventilation is Key: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation of any vapors.[2] The causality here is direct: preventing accumulation of vapors in the breathing zone mitigates potential respiratory irritation.
-
Avoid Contact: Avoid all personal contact with the substance.[4] This includes inhalation, ingestion, and skin/eye contact.
-
Grounding: For transfers of larger quantities, containers should be grounded and bonded to prevent static discharge, a potential ignition source.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]
Storage:
-
Container Integrity: Keep the container tightly closed when not in use to prevent the escape of vapors and contamination of the material.[2][3]
-
Cool and Dry: Store in a cool, dry, and well-ventilated place.[2][3] Elevated temperatures can increase vapor pressure, heightening the risk of exposure and fire if an ignition source is present. A recommended storage temperature is 4°C.[2]
-
Incompatible Materials: Store separately from strong oxidants.[4] this compound is a reducing agent and can react violently with oxidizing agents.[4]
Section 4: Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. Its choice must be deliberate and based on the potential routes of exposure.
-
Eye Protection: Chemical safety goggles are mandatory.[4] A face shield should be used if there is a significant risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or PVC. Inspect gloves for integrity before each use. The rationale is to prevent direct dermal contact, which could lead to irritation or absorption through the skin.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a PVC apron or a chemical-resistant suit may be necessary.
-
Respiratory Protection: Generally not required if work is conducted in a functional chemical fume hood. If vapors are generated outside of a hood, a respirator with an organic vapor cartridge is necessary.[4]
Section 5: First-Aid Measures: A Validating System of Response
An effective emergency response is a self-validating system. The steps are logical, sequential, and designed to minimize harm.
-
Inhalation: If vapors are inhaled, immediately move the person to fresh air.[2][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][6]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[7] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and have the person drink one or two glasses of water.[2][4] Call a poison center or doctor for treatment advice.
Section 6: Fire-Fighting Measures
This compound is a combustible liquid.[3][4]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4][6]
-
Unsuitable Extinguishing Media: A solid stream of water may be ineffective.[6]
-
Hazards from Combustion: Thermal decomposition can produce carbon oxides (CO, CO₂).[2]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[2][6]
Section 7: Accidental Release Measures
A swift and correct response to a spill is critical to prevent the escalation of the hazard.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately alert others in the area. Evacuate non-essential personnel. Ensure the area is well-ventilated and move upwind from the spill.
-
Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).
-
Don PPE: Wear the appropriate PPE as described in Section 4, including respiratory protection if ventilation is inadequate.
-
Containment: For minor spills, contain the liquid using an inert absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.[4] Prevent the spill from entering drains or waterways.[4]
-
Absorption: Carefully absorb the spilled material with the inert absorbent.
-
Collection: Collect the absorbent material and spilled substance into a suitable, labeled container for chemical waste disposal.[2]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste container according to local and national regulations for chemical waste.[3]
Section 8: Stability and Reactivity
-
Reactivity: The substance is a strong reducing agent and reacts violently with oxidants.[4]
-
Chemical Stability: It is stable under recommended storage conditions (cool, dry, tightly sealed).
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[3] Avoid contact with incompatible materials like strong oxidants.
-
Hazardous Decomposition Products: Decomposes on heating to produce irritating fumes and carbon oxides.[2][4]
Visualizations
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Protocol for Spills
Caption: Decision tree for responding to an accidental spill.
References
-
Sdfine. 2-ethylhexanoic acid. [Link]
-
International Chemical Safety Cards (ICSC). (2021). ICSC 0477 - 2-ETHYLHEXANOIC ACID. [Link]
-
The Good Scents Company. This compound. [Link]
-
The Good Scents Company. ethyl 3-hydroxyhexanoate. [Link]
-
PubChem. Hexanoic acid, 2-hydroxy-, ethyl ester. [Link]
Sources
- 1. This compound, 52089-55-1 [thegoodscentscompany.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ICSC 0477 - 2-ETHYLHEXANOIC ACID [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Commercial Sourcing & Validation of Enantiopure Ethyl 2-Hydroxyhexanoate
The following technical guide details the sourcing, validation, and synthesis strategies for enantiopure Ethyl 2-hydroxyhexanoate.
Executive Summary
This compound (Ethyl 2-hydroxycaproate) is a critical chiral ester used as a volatile flavor component and a pharmaceutical intermediate.[1] While the racemic mixture (CAS 52089-55-1) is a commodity chemical, enantiopure forms ((R)- and (S)- isomers) are frequently subject to supply chain ambiguity, mislabeling, and limited off-the-shelf availability.[1]
This guide provides a technical framework for researchers to:
-
Distinguish the target molecule from common structural isomers.
-
Select reliable commercial suppliers or custom synthesis partners.
-
Implement a self-validating Quality Control (QC) protocol using Chiral GC.
-
Execute in-house biocatalytic resolution if commercial supply fails.
Chemical Identity & Structural Precision
A major source of procurement error is the confusion between the alpha-hydroxy (2-hydroxy) and beta-hydroxy (3-hydroxy) isomers.[1] The 3-hydroxy isomer is more common in fragrance catalogs but possesses distinct biological and organoleptic properties.
Identity Matrix
| Feature | Target Molecule | Common Imposter |
| IUPAC Name | This compound | Ethyl 3-hydroxyhexanoate |
| Synonym | Ethyl | Ethyl |
| Structure | Hydroxyl group at C2 (alpha) | Hydroxyl group at C3 (beta) |
| Racemate CAS | 52089-55-1 | 2305-25-1 |
| (R)-Enantiomer | Specify by Structure (Often custom) | 2305-25-1 (Generic CAS often used) |
| (S)-Enantiomer | Specify by Structure (Often custom) | 2305-25-1 (Generic CAS often used) |
Procurement Directive: Do not rely solely on CAS numbers for enantiomers, as databases often map specific enantiomers to the racemic CAS. Always attach a structural diagram with stereochemistry defined (e.g., (2S)-Ethyl 2-hydroxyhexanoate) to your Purchase Order.[1]
Commercial Supply Landscape
The market for enantiopure this compound is bifurcated:
-
Tier 1 (Commodity): Racemic mixture (approx. $50–100/100g).
-
Tier 2 (Specialty/Custom): Enantiopure (>98% e.e.) forms (approx.
2000/g or Custom Synthesis).
Verified Supplier Categories
The following suppliers have demonstrated capabilities in handling this specific chemical class.
A. Catalog Suppliers (Racemate & Screening)
Use these for analytical standards development or as starting material for kinetic resolution.
-
Sigma-Aldrich (Merck): Product W510408 (Racemate,
97%). -
Synerzine: Product W0599 (Racemate).
B. Custom Chiral Synthesis Partners (Enantiopure)
For direct procurement of (R)- or (S)- isomers, these vendors offer chiral resolution services.
-
BOC Sciences: Specializes in chiral resolution and fermentation-derived esters.[1]
-
TCI Chemicals: Offers custom synthesis services for alpha-hydroxy esters.[1]
-
BLD Pharm: Lists the racemate but maintains capabilities for chiral building blocks.
Technical Core: Biocatalytic Resolution (The "Make" Strategy)
Due to the high cost and instability of the pure enantiomers, many labs prefer to purchase the inexpensive racemate and perform an in-house Kinetic Resolution . This is the most robust method to ensure high enantiomeric excess (e.e.).
The Mechanism
The most efficient route utilizes Lipase-catalyzed transesterification or hydrolysis .[1]
-
Enzyme: Rhizomucor miehei Lipase (RML) or Candida antarctica Lipase B (CALB).
-
Selectivity: RML typically shows high enantioselectivity (
) for the (S)-enantiomer in hydrolysis, or the (R)-enantiomer in esterification, depending on solvent conditions.
Workflow Diagram
The following diagram outlines the decision logic and experimental workflow for obtaining the pure enantiomer.
Caption: Kinetic resolution workflow for separating this compound enantiomers using lipase biocatalysis.
Quality Assurance: The Self-Validating Protocol
Trusting a Certificate of Analysis (CoA) for chiral purity is insufficient for critical drug development. You must validate the enantiomeric excess (e.e.) in-house.
Chiral GC Methodology
Standard non-polar columns (e.g., DB-5) cannot separate these enantiomers. You must use a cyclodextrin-based stationary phase.[1]
Protocol Specifications:
-
Instrument: GC-FID or GC-MS.[1]
-
Column:
-Cyclodextrin derivative (e.g., Restek Rt-βDEXse or Supelco -DEX 120).[1]-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.
-
-
Conditions:
-
Carrier Gas: Helium (1.0 mL/min).
-
Oven Program: 40°C (1 min hold)
2°C/min 160°C. -
Injector: Split 1:50 at 220°C.
-
-
Validation Criteria:
-
Resolution (
): Must be between (R) and (S) peaks. -
Racemic Standard: Always inject the racemate (CAS 52089-55-1) first to establish retention times for both isomers.[1]
-
Analytical Data Table
| Parameter | Specification | Notes |
| Chemical Purity | Check for 2-oxohexanoate (oxidation byproduct) | |
| Enantiomeric Excess | Required for pharma intermediates | |
| Water Content | Critical for stability (prevents hydrolysis) | |
| Acid Value | Indicates free acid impurities |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103589, this compound. Retrieved January 30, 2026 from [Link]
-
The Good Scents Company (2025). this compound Material Safety & Supply Data. Retrieved January 30, 2026 from [Link]
-
Shimadzu Corporation. Analysis of Chiral Compounds by GC: Application Note. Retrieved January 30, 2026 from [Link]
-
ResearchGate (2025). Enantioselective Hydrolysis of 2-Substituted Esters by Lipases. (Contextual grounding for Section 4). Retrieved January 30, 2026 from [Link]
Sources
Methodological & Application
Introduction: The Significance of Ethyl 2-hydroxyhexanoate and the Elegance of Fischer Esterification
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Video: Esterification - Concept [jove.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. This compound, 52089-55-1 [thegoodscentscompany.com]
- 12. westlab.com.au [westlab.com.au]
- 13. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 14. smartlabs.co.za [smartlabs.co.za]
- 15. nj.gov [nj.gov]
Enantioselective Synthesis of Ethyl 2-Hydroxyhexanoate: An Application and Protocol Guide for Researchers
Introduction: The Significance of Chiral α-Hydroxy Esters in Drug Discovery
The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the pharmaceutical industry, the chirality of a drug candidate can be the difference between a therapeutic effect and inactivity or even toxicity.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. This necessitates the development of robust and efficient methods for the synthesis of single enantiomers.
Chiral α-hydroxy esters, such as ethyl 2-hydroxyhexanoate, are valuable building blocks in the synthesis of a wide array of complex, biologically active molecules. Their utility stems from the presence of two versatile functional groups—a hydroxyl and an ester—and a defined stereocenter, which can be elaborated into more complex structures with high stereochemical fidelity. The development of scalable and highly enantioselective methods for the synthesis of these compounds is therefore of paramount importance to researchers in drug discovery and development.
This comprehensive guide provides detailed protocols and mechanistic insights into the enantioselective synthesis of this compound. We will explore both cutting-edge biocatalytic approaches and established chemical methods, offering researchers a selection of field-proven techniques. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific rigor and practical applicability.
Synthesis of the Precursor: Ethyl 2-Oxohexanoate
The primary precursor for the enantioselective reduction to this compound is ethyl 2-oxohexanoate. A common and effective method for its synthesis is the oxidation of the readily available this compound, which can be performed using a variety of oxidizing agents. Below is a representative protocol using Swern oxidation, known for its mild conditions and high yields.
Protocol: Swern Oxidation of this compound
Materials:
-
This compound (racemic)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Oxalyl Chloride Addition: Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and add it to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of DMSO (2.5 equivalents) in anhydrous DCM via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Add a solution of racemic this compound (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 45 minutes.
-
Triethylamine Addition: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. A thick white precipitate will form. Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ethyl 2-oxohexanoate can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Enantioselective Synthesis of this compound
The asymmetric reduction of the prochiral ketone in ethyl 2-oxohexanoate is the most direct route to enantiomerically enriched this compound. We present two highly effective methods: a biocatalytic approach using a ketoreductase and a chemical method employing the Corey-Bakshi-Shibata (CBS) catalyst. Additionally, a kinetic resolution protocol is provided as an alternative strategy.
Method A: Biocatalytic Asymmetric Reduction with a Ketoreductase (KRED)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[3] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols, often with exceptional enantioselectivity.[4] This protocol utilizes a commercially available KRED screening kit to identify a suitable enzyme and provides a general procedure for the preparative scale reduction.
Caption: Workflow for the biocatalytic synthesis of this compound.
Materials:
-
Ethyl 2-oxohexanoate
-
Ketoreductase (selected from screening)
-
NADH or NADPH cofactor
-
Glucose dehydrogenase (GDH) for cofactor regeneration (optional but recommended)
-
D-Glucose (if using GDH)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enzyme Screening (Microplate Scale): Following the manufacturer's instructions for the KRED screening kit, perform small-scale reactions with ethyl 2-oxohexanoate to identify the KRED that provides the highest conversion and enantiomeric excess (e.e.).
-
Preparative Scale Reaction: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer. Add D-glucose (1.2 equivalents) and the NAD(P)H cofactor (0.01 equivalents). If using, add glucose dehydrogenase.
-
Substrate Addition: Add ethyl 2-oxohexanoate (1.0 equivalent) to the buffered solution.
-
Enzyme Addition: Add the selected KRED (lyophilized powder or as a solution).
-
Reaction Monitoring: Stir the reaction mixture at the optimal temperature (typically 25-37 °C) and monitor the progress by TLC or GC.
-
Workup: Upon completion, saturate the aqueous phase with NaCl and extract with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be further purified by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified this compound using chiral GC or HPLC.
The high enantioselectivity of KREDs arises from the specific three-dimensional architecture of the enzyme's active site. The substrate, ethyl 2-oxohexanoate, is precisely oriented within the active site through a network of non-covalent interactions. This locks the molecule into a specific conformation, exposing only one of the two faces of the carbonyl group to the hydride donor, the NAD(P)H cofactor. This directed hydride transfer results in the formation of predominantly one enantiomer of the alcohol.
Method B: Chemical Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[5] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.[6]
Materials:
-
Ethyl 2-oxohexanoate
-
(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BMS) or borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the CBS catalyst (0.1 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (1.1 equivalents) to the catalyst solution. Stir for 10 minutes.
-
Substrate Addition: Add a solution of ethyl 2-oxohexanoate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at -78 °C to quench the excess borane.
-
Workup: Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral GC or HPLC.
The enantioselectivity of the CBS reduction is governed by a well-defined, six-membered ring transition state.[5] The chiral CBS catalyst coordinates with both the borane reducing agent and the carbonyl oxygen of the substrate. The steric bulk of the catalyst directs the approach of the ketone so that one face is preferentially shielded. This forces the hydride transfer from the borane to occur on the less hindered face, leading to the formation of one enantiomer in excess.
Caption: Simplified mechanism of the CBS reduction.
Method C: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a strategy for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly used for the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis.[7]
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acylating agent (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
Reaction Setup: To a flask containing racemic this compound (1.0 equivalent) dissolved in the anhydrous solvent, add the acylating agent (0.5-0.6 equivalents).
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Termination: Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.
-
Separation: Separate the unreacted this compound from the acylated product by column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered starting material and the product.
Purification and Characterization
Independent of the synthetic method employed, the final product requires rigorous purification and characterization to confirm its identity, purity, and enantiomeric excess.
General Purification Protocol
Flash column chromatography on silica gel is the standard method for purifying this compound. A gradient of ethyl acetate in hexane is typically effective for eluting the product.
Characterization Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₃ | [8] |
| Molecular Weight | 160.21 g/mol | [8] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 80-83 °C @ 11 mmHg | [8] |
| Refractive Index | ~1.424 @ 20 °C | [8] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.21 (q, J=7.1 Hz, 2H), 4.15 (t, J=6.5 Hz, 1H), 2.95 (br s, 1H), 1.80-1.65 (m, 2H), 1.50-1.25 (m, 4H), 1.29 (t, J=7.1 Hz, 3H), 0.91 (t, J=7.0 Hz, 3H). | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.0, 70.5, 61.5, 34.0, 27.5, 22.5, 14.2, 14.0. | Predicted |
| Mass Spectrum (EI) | m/z (%): 115 (100), 87 (80), 73 (60), 45 (50), 29 (40). | Predicted |
Note: NMR and MS data are predicted and may vary slightly from experimental values.
Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
The enantiomeric purity of this compound is best determined by chiral gas chromatography.
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXse, 30 m x 0.25 mm x 0.25 µm).[9]
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 2 °C/min.
-
Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane).
The two enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Applications in Drug Development
Enantiomerically pure α-hydroxy esters are versatile chiral building blocks in the synthesis of numerous pharmaceuticals. They can be converted into a variety of other functional groups with retention or inversion of configuration at the stereocenter. For example, they can be transformed into chiral α-amino acids, α-hydroxy acids, or 1,2-diols, which are common motifs in drug molecules. The ability to introduce a defined stereocenter early in a synthetic sequence is a key strategy in modern drug development, and compounds like this compound serve as valuable starting points for such endeavors.
Conclusion
The enantioselective synthesis of this compound is a critical process for accessing a valuable chiral building block for the pharmaceutical industry. This guide has provided detailed protocols for its synthesis via biocatalytic reduction with ketoreductases, chemical reduction using the CBS catalyst, and lipase-catalyzed kinetic resolution. Each method offers distinct advantages in terms of selectivity, scalability, and environmental impact. The accompanying mechanistic insights and characterization protocols are intended to empower researchers to successfully implement these techniques and advance their drug discovery and development programs.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
-
Corey-Bakshi-Shibata Reduction. (n.d.). NROChemistry. Retrieved from [Link]
- Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. (2023). MDPI.
- Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. (2007).
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
- Corey-Bakshi-Shib
- Preparation method of 2-ethyl hexanoate manganese powder. (2015).
- This compound, 52089-55-1. (n.d.). The Good Scents Company.
- ethyl 2-ethylhexanoate(2983-37-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293. (n.d.). PubChem.
- Corey-Bakshi-Shib
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022).
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Hexanoic acid, 2-hydroxy-, ethyl ester | C8H16O3 | CID 103589. (n.d.). PubChem.
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022). PMC.
- Lipase-catalyzed transesterification of primary alcohols: Resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol. (2001).
- Chiral Drugs: An Overview. (2008). PMC.
- Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentano
- (PDF) Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022).
- Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Deriv
- The synthesis of enantioenriched alpha-hydroxy esters. (2016).
- 2-Hydroxyhexanoic acid ethyl ester - Optional[
- Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. (n.d.).
- The significance of chirality in contemporary drug discovery-a mini review. (2022). RSC Publishing.
- Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. (2019). MDPI.
- Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol. (2017). The Royal Society of Chemistry.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Lipases: Useful biocatalysts for the preparation of pharmaceuticals. (2006). Moodle@Units.
- Contemporary Analysis of Chiral Molecules. (2016).
- Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2023).
- Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate and its analogues: chemoenzymatic synthesis of d-pantothenic acid. (2020). Green Chemistry (RSC Publishing).
- Corey-Itsuno, Corey-Bakshi-Shib
- High-performance liquid chromatography separation of enantiomers of flavanone and 2 '-hydroxychalcone under reversed-phase conditions. (2013).
- Synthesis of sodium 2-ethylhexano
- A Look at the Importance of Chirality in Drug Activity: Some Signific
- Ethyl Hexanoate(123-66-0) 1H NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 3. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 52089-55-1 [thegoodscentscompany.com]
- 9. gcms.cz [gcms.cz]
Application Note: Biocatalytic Synthesis of Ethyl 2-Hydroxyhexanoate
Abstract & Introduction
Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1) is a high-value ester utilized in the flavor and fragrance industry for its fruity, waxy notes, and serves as a critical chiral intermediate in the synthesis of pharmaceutical active ingredients (APIs).[1] Traditional chemical synthesis (Fischer esterification) utilizes strong mineral acids (H₂SO₄), resulting in high energy consumption, corrosive waste, and the formation of side products due to the harsh treatment of the sensitive
This Application Note details a biocatalytic route using immobilized lipases (specifically Candida antarctica Lipase B - CALB). This method operates under mild conditions (40–60°C), eliminates acidic waste, and offers the potential for kinetic resolution , yielding enantioenriched products directly from racemic starting materials.
Mechanism of Action: Ping-Pong Bi-Bi
Lipases (EC 3.1.1.[2]3) belong to the serine hydrolase family. In non-aqueous media (organic solvents), they catalyze esterification rather than hydrolysis. The reaction follows a Ping-Pong Bi-Bi mechanism .[2][3][4]
-
Acylation: The nucleophilic serine in the enzyme's active site attacks the carbonyl group of the acyl donor (2-hydroxyhexanoic acid), releasing water and forming a covalent Acyl-Enzyme Intermediate.
-
Deacylation: The acyl acceptor (Ethanol) enters the active site and attacks the Acyl-Enzyme complex, releasing the product (this compound) and regenerating the free enzyme.
Visualization: Catalytic Cycle
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-mediated esterification. The removal of water (step 2) is critical to prevent the reverse reaction.
Critical Experimental Parameters
Solvent Selection (LogP Rule)
The choice of solvent dictates enzyme stability. Lipases require a micro-aqueous layer (essential water) bound to their surface to maintain catalytic conformation.
-
Hydrophilic Solvents (LogP < 2): Solvents like Ethanol (in excess), Acetone, or DMSO can strip this essential water, deactivating the enzyme.
-
Hydrophobic Solvents (LogP > 2): Solvents like n-Heptane , Hexane , or Isooctane are ideal. They dissolve the hydrophobic substrate but do not strip the enzyme's hydration shell.
Water Activity ( ) Control
Esterification is an equilibrium reaction (
-
Requirement: Continuous water removal is mandatory for high conversion (>95%).
-
Method: Use Molecular Sieves (3Å or 4Å) directly in the reaction vessel or a pervaporation loop.
Enzyme Selection
For
-
Novozym 435 (Immobilized CALB): The gold standard. Highly robust, tolerates bulky
-substituents, and stable at 60°C. -
Lipozyme TL IM (Thermomyces lanuginosus): Good alternative if CALB shows poor selectivity, though generally less active on secondary alcohols/acids.
Experimental Protocols
Protocol A: Catalyst & Solvent Screening (Micro-Scale)
Purpose: To validate enzyme activity and solvent compatibility before scale-up.
Materials:
-
2-Hydroxyhexanoic acid (racemic)
-
Ethanol (anhydrous)
-
Enzymes: Novozym 435, Lipozyme RM IM, Lipozyme TL IM (10-20 mg each)
-
Solvents: n-Heptane, Toluene, t-Butanol
-
Molecular Sieves (4Å, activated)
Procedure:
-
Preparation: In 4mL GC vials, prepare a 50 mM solution of 2-hydroxyhexanoic acid in the chosen solvent (2 mL total volume).
-
Alcohol Addition: Add Ethanol at a 1:1 molar ratio.
-
Note: Avoid large excess of ethanol in screening; it can act as a deactivating solvent.
-
-
Initiation: Add 20 mg of immobilized lipase and 20 mg of activated molecular sieves.
-
Incubation: Shake at 45°C / 200 rpm for 24 hours.
-
Sampling: Withdraw 50
L, dilute with 500 L Acetonitrile, filter, and analyze via GC-FID.
Protocol B: Preparative Synthesis (Scale-Up)
Purpose: High-yield synthesis of this compound using Novozym 435.
Workflow Diagram:
Caption: Operational workflow for the batch synthesis of this compound.
Step-by-Step Procedure:
-
Substrate Solution: In a 100 mL round-bottom flask, dissolve 1.32 g (10 mmol) of 2-Hydroxyhexanoic acid in 50 mL of n-Heptane .
-
Acyl Acceptor: Add 0.7 mL (12 mmol) of Ethanol .
-
Ratio Logic: A slight excess (1.2 equivalents) ensures the acid is the limiting reagent without inhibiting the enzyme.
-
-
Water Scavenging: Add 2.0 g of Activated Molecular Sieves (4Å) .
-
Pre-treatment: Sieves must be dried at 250°C for 3 hours prior to use.
-
-
Enzyme Loading: Add 150 mg of Novozym 435 (approx. 10% w/w relative to acid).
-
Reaction: Incubate at 50°C in an orbital shaker (200 rpm) or with magnetic stirring (gentle, to avoid grinding the immobilized beads).
-
Monitoring: Monitor reaction progress at 2, 6, 12, and 24 hours via GC.
-
Target: >90% conversion of the acid.
-
-
Workup:
-
Filter the reaction mixture through a fritted glass funnel to remove the enzyme and sieves.
-
Recycling: The enzyme/sieve mixture can be washed with heptane and reused (though sieves must be separated or replaced for strict water control).
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove heptane and excess ethanol.
-
Yield: Expect a clear, viscous oil.
-
Data Presentation & Analytical Methods
Representative Data
The following table illustrates typical conversion rates observed with CALB in different solvents (24h reaction).
| Solvent | LogP | Relative Activity (%) | Conversion (%) | Notes |
| n-Heptane | 4.0 | 100 | 96 | Optimal hydrophobic environment |
| Toluene | 2.5 | 85 | 82 | Acceptable, slightly lower rate |
| Acetone | -0.23 | 5 | <10 | Strips essential water; enzyme inactive |
| Ethanol (Pure) | -0.24 | 10 | 12 | Substrate inhibition/dehydration |
Analytical Parameters (GC-FID)
-
Column: DB-5 or HP-5 (30m x 0.25mm x 0.25µm)
-
Carrier Gas: Helium (1.0 mL/min)
-
Injector: 250°C, Split ratio 20:1
-
Oven Program:
-
Start: 60°C (hold 2 min)
-
Ramp: 10°C/min to 200°C
-
Hold: 5 min
-
-
Detection: FID at 280°C
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Water accumulation | Replace molecular sieves; ensure reagents are anhydrous. |
| Slow Reaction Rate | Mass transfer limitation | Increase stirring speed (if using magnetic bar) or switch to orbital shaking. |
| Enzyme Aggregation | Polar solvent usage | Switch to n-Heptane or Isooctane. |
| Low Enantioselectivity | Non-specific binding | Lower temperature to 30°C; switch to Burkholderia cepacia lipase (BCL) for higher stereospecificity. |
References
-
Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews, 42(15), 6406-6436. Link
-
Ortiz, C., et al. (2019). Novozym 435: the "perfect" lipase immobilized biocatalyst? Catalysis Science & Technology, 9, 2380-2420. Link
-
Jaeger, K. E., & Eggert, T. (2002). Lipases for biotechnology. Current Opinion in Biotechnology, 13(4), 390-397. Link
-
Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions.[5] Biotechnology Advances, 31(8), 1846-1859. Link
-
PubChem. this compound (Compound Summary). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Efficiency Enzymatic Resolution of (R,S)-Ethyl 2-Hydroxyhexanoate
Audience: Researchers, scientists, and drug development professionals engaged in chiral synthesis and biocatalysis.
Abstract: This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic ethyl 2-hydroxyhexanoate, a critical chiral building block for synthesizing bioactive molecules. We detail a robust protocol employing Candida antarctica Lipase B (CALB), a highly selective and efficient biocatalyst. The protocol outlines the transesterification of (R,S)-ethyl 2-hydroxyhexanoate with vinyl acetate, leading to the production of (R)-ethyl 2-acetoxyhexanoate and the unreacted (S)-ethyl 2-hydroxyhexanoate with high enantiomeric excess (e.e.). This guide explains the mechanistic principles, provides step-by-step experimental procedures, and offers insights into process optimization and analytical validation.
Introduction: The Strategic Value of Chiral Hydroxy Esters
Chiral 2-hydroxyalkanoic acids and their corresponding esters are pivotal intermediates in the pharmaceutical and fine chemical industries. Their functional handles—a hydroxyl and a carboxyl group attached to a stereogenic center—make them versatile synthons for a wide array of complex molecules, including anti-inflammatory drugs, agrochemicals, and biodegradable polymers. The (S)-enantiomer of this compound, for instance, is a key precursor for the synthesis of certain angiotensin-converting enzyme (ACE) inhibitors.
Traditional chemical methods for resolving racemates often rely on costly chiral resolving agents and can involve multiple protection and deprotection steps, generating significant chemical waste. Biocatalytic resolution, particularly using lipases, presents a more sustainable and efficient alternative. Lipases are hydrolases that can function in non-aqueous environments to catalyze esterification and transesterification reactions. Their inherent enantioselectivity allows them to preferentially acylate one enantiomer in a racemic mixture, enabling a clean separation of the two.
This application note focuses on a highly reliable method for resolving racemic this compound using immobilized Candida antarctica Lipase B (often commercialized as Novozym® 435). This enzyme is renowned for its broad substrate scope, exceptional stability in organic solvents, and adherence to Kazlauskas' rule, which predicts its preference for acylating the (R)-enantiomer of secondary alcohols.
The Biocatalytic Principle: Irreversible Transesterification
The kinetic resolution strategy detailed here involves an irreversible transesterification reaction. The racemic substrate, (R,S)-ethyl 2-hydroxyhexanoate, is reacted with an acyl donor, vinyl acetate, in the presence of CALB.
The lipase selectively catalyzes the transfer of the acetyl group from vinyl acetate to the hydroxyl group of the (R)-enantiomer. The use of vinyl acetate as the acyl donor renders the reaction irreversible. The enol tautomer of the co-product, vinyl alcohol, immediately tautomerizes to acetaldehyde, a stable aldehyde. This removes the alcohol co-product from the equilibrium, driving the reaction forward and preventing the reverse reaction, which would otherwise compromise the resolution efficiency.
This process ideally results in a near 50% conversion, yielding a mixture of (R)-ethyl 2-acetoxyhexanoate and the unreacted (S)-ethyl 2-hydroxyhexanoate, both with high enantiomeric purity.
Diagram 1: Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Overview of the enzymatic resolution process.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale of 10 mmol of racemic substrate. It can be scaled linearly with appropriate adjustments to vessel size and reagent quantities.
3.1. Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| (R,S)-Ethyl 2-hydroxyhexanoate | ≥98% | Sigma-Aldrich | Substrate |
| Immobilized Candida antarctica Lipase B | Novozym® 435 | Novozymes | Biocatalyst. Store desiccated at 4°C. |
| Vinyl Acetate | Anhydrous, ≥99% | Acros Organics | Acyl donor. Inhibitor-free grade is preferred. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. Molecular sieves can be added to ensure dryness. |
| Sodium Sulfate (Anhydrous) | Reagent Grade | VWR | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Merck | For column chromatography. |
| Hexane & Ethyl Acetate | HPLC Grade | J.T. Baker | Mobile phase for chromatography. |
3.2. Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL oven-dried screw-cap flask, add (R,S)-ethyl 2-hydroxyhexanoate (1.60 g, 10.0 mmol).
-
Add 20 mL of anhydrous toluene.
-
Add vinyl acetate (1.85 mL, 20.0 mmol, 2.0 equivalents). Using an excess of the acyl donor helps to drive the reaction towards completion.
-
Finally, add the immobilized lipase, Novozym® 435 (160 mg, ~10% w/w of the substrate). The enzyme loading is a critical parameter that can be optimized to balance reaction time and cost.
-
-
Incubation:
-
Seal the flask tightly and place it in an orbital shaker incubator set at 40°C and 200 rpm. The elevated temperature increases the reaction rate, but temperatures above 60°C may lead to enzyme denaturation.
-
Monitor the reaction progress by taking small aliquots (approx. 50 µL) at timed intervals (e.g., 2, 4, 6, 8, 24 hours).
-
-
Reaction Monitoring & Quenching:
-
For each aliquot, filter out the enzyme using a syringe filter (0.22 µm).
-
Dilute the sample with the mobile phase used for chiral analysis (e.g., Hexane/Isopropanol) and analyze by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.
-
The reaction is typically stopped when the conversion reaches close to 50%. This is the theoretical maximum for a perfect kinetic resolution, where the enantiomeric excess of both the remaining substrate and the formed product is highest.
-
Once the target conversion is reached, quench the reaction by filtering the entire reaction mixture through a Büchner funnel to recover the immobilized enzyme. The enzyme can be washed with fresh solvent (toluene), dried under vacuum, and reused for subsequent batches.
-
-
Product Isolation:
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil, a mixture of (S)-ethyl 2-hydroxyhexanoate and (R)-ethyl 2-acetoxyhexanoate, can be purified by flash column chromatography on silica gel.
-
A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is effective. The acetylated product, being less polar, will elute first.
-
Combine the respective fractions and remove the solvent under reduced pressure to obtain the purified products.
-
Analytical Methods: Ensuring Quality and Purity
Accurate determination of conversion and enantiomeric excess is paramount. Chiral gas chromatography (GC) is a highly effective method for this analysis.
4.1. Chiral GC Analysis
| Parameter | Condition | Rationale |
| GC Column | Chiral capillary column (e.g., Supelco BETA DEX™ 225, 30 m x 0.25 mm x 0.25 µm) | Provides enantioseparation of both the substrate and the product. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample. |
| Oven Program | 100°C for 2 min, then ramp to 180°C at 5°C/min | A temperature gradient is often necessary to achieve baseline separation of all four potential peaks. |
| Detector | Flame Ionization Detector (FID) at 250°C | Highly sensitive to organic compounds. |
| Expected Elution | Typically: (R)-ester, (S)-ester, (R)-acetylated ester, (S)-acetylated ester (order is column-dependent) | The separation is based on the differential interaction of enantiomers with the chiral stationary phase. |
4.2. Calculation of Conversion and Enantiomeric Excess
The conversion (c) and enantiomeric excess (e.e.) are calculated from the peak areas obtained from the chromatogram.
-
Conversion (c): c (%) = [Area(R-product) + Area(S-product)] / [Area(R-substrate) + Area(S-substrate) + Area(R-product) + Area(S-product)] * 100
-
Enantiomeric Excess of Substrate (e.e.s): e.e.s (%) = |Area(S-substrate) - Area(R-substrate)| / [Area(S-substrate) + Area(R-substrate)] * 100
-
Enantiomeric Excess of Product (e.e.p): e.e.p (%) = |Area(R-product) - Area(S-product)| / [Area(R-product) + Area(S-product)] * 100
Expected Results and Data Interpretation
A successful resolution should yield the following results after approximately 8-24 hours.
| Parameter | Typical Value | Interpretation |
| Conversion (c) | 48-50% | A conversion rate near 50% indicates that the lipase has selectively reacted with one enantiomer, which is the ideal endpoint for maximizing the yield and enantiopurity of both components. |
| e.e. of (S)-Ethyl 2-hydroxyhexanoate | >98% | The high e.e. of the unreacted substrate confirms the excellent enantioselectivity of the enzyme. The lipase has predominantly consumed the (R)-enantiomer, leaving the (S)-enantiomer behind. |
| e.e. of (R)-Ethyl 2-acetoxyhexanoate | >98% | The high e.e. of the product demonstrates that the acylation step was highly specific to the (R)-enantiomer of the starting material. |
| Enantiomeric Ratio (E) | >200 | The E-value is a measure of the enzyme's selectivity. It can be calculated from the conversion and e.e. values. An E-value > 100 is generally considered excellent for preparative-scale resolutions. |
Diagram 2: Reaction Mechanism and Selectivity
Caption: Selective acylation of the (R)-enantiomer by CALB.
Troubleshooting and Optimization
-
Low Conversion Rate: Increase enzyme loading or reaction temperature (up to 50°C). Ensure the solvent and reagents are anhydrous, as water can lead to competing hydrolysis reactions.
-
Low Enantioselectivity (Low e.e.): This may indicate an issue with the enzyme or reaction conditions. Try a different solvent; sometimes less polar solvents like hexane or MTBE can improve selectivity. Ensure the temperature is not excessively high, as this can sometimes reduce enantioselectivity.
-
Enzyme Deactivation: If reusing the enzyme, a drop in activity may be observed. Wash the enzyme thoroughly with a solvent like isopropanol followed by hexane to remove any adsorbed substrate or product, then dry completely before reuse.
Conclusion
The lipase-catalyzed kinetic resolution of (R,S)-ethyl 2-hydroxyhexanoate using Novozym® 435 and vinyl acetate is a highly efficient, scalable, and environmentally benign method for producing valuable enantiopure compounds. The protocol described herein is robust and provides a solid foundation for researchers. By carefully controlling the reaction parameters and employing precise analytical techniques, this method consistently yields both (S)-ethyl 2-hydroxyhexanoate and (R)-ethyl 2-acetoxyhexanoate with excellent enantiomeric purity, suitable for advanced applications in drug discovery and development.
References
-
Reddy, J. S., et al. (2006). Lipase-catalyzed enantioselective acetylation of ethyl 2-hydroxy-4-phenylbutanoate: a key intermediate for angiotensin-converting enzyme (ACE) inhibitors. Tetrahedron: Asymmetry. Available at: [Link]
-
Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. The Journal of Organic Chemistry. Available at: [Link]
-
Weber, H. K., et al. (1999). Irreversible Acyl Transfer Using Enol Esters: Applications in the Lipase-Catalyzed Resolution of Alcohols. Tetrahedron: Asymmetry. Available at: [Link]
-
Ghanem, A. (2007). Trends in lipase-catalyzed chiral resolution of racemates. Tetrahedron. Available at: [Link]
-
Canet, E., et al. (2001). Lipase-catalyzed resolution of 2-hydroxyhexanoic acid esters. Tetrahedron: Asymmetry. Available at: [Link]
-
Chen, C. S., et al. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society. Available at: [Link]
Application Notes and Protocols for the Purification of Ethyl 2-hydroxyhexanoate by Column Chromatography
Abstract
This comprehensive guide details a robust protocol for the purification of ethyl 2-hydroxyhexanoate, a moderately polar ester, utilizing silica gel column chromatography. The methodology herein is designed for researchers, scientists, and professionals in drug development, providing a framework built on established chromatographic principles. This document elucidates the rationale behind the selection of stationary and mobile phases, offering both isocratic and gradient elution strategies. Furthermore, it outlines systematic procedures for thin-layer chromatography (TLC) analysis, column packing, sample loading, fraction collection, and post-purification analysis. Included are detailed safety protocols and visual aids to ensure procedural clarity and safe laboratory practices.
Introduction: The Rationale for Chromatographic Purification
This compound is a valuable chiral building block in organic synthesis. Its purification is paramount to ensure the integrity of subsequent reactions and the purity of final active pharmaceutical ingredients. Column chromatography is the preferred method for its purification due to its efficiency in separating compounds based on polarity. The presence of both a hydroxyl group and an ester functionality imparts a moderate polarity to the molecule, allowing for effective separation from non-polar byproducts and more polar impurities.
Common impurities in the synthesis of this compound can include unreacted starting materials such as 2-hydroxyhexanoic acid and ethanol, as well as byproducts from side reactions. For instance, in related syntheses of similar compounds, byproducts can include ketones, and other ester derivatives.[1] The protocol described herein is designed to effectively remove these and other potential impurities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [2] |
| Molecular Weight | 160.21 g/mol | [2] |
| Appearance | Colorless clear liquid (estimated) | [2] |
| Boiling Point | 80-83 °C @ 11 mmHg | [2] |
| Specific Gravity | 0.967 g/cm³ @ 25 °C | [2] |
| Refractive Index | 1.424 @ 20 °C | [2] |
| Solubility | Soluble in alcohol; sparingly soluble in water. | [2] |
Safety Precautions
All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
-
This compound: Avoid contact with skin and eyes. Do not breathe vapor.[2]
-
Silica Gel: Generally considered non-hazardous, but inhalation of the dust should be avoided.[3][4]
-
Hexane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness. Suspected of damaging fertility.[5][6]
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[7][8]
Chromatographic System Selection: A Step-by-Step Guide
The success of the purification is critically dependent on the appropriate selection of the stationary and mobile phases. This selection process is guided by preliminary analysis using Thin-Layer Chromatography (TLC).
Stationary Phase: The Foundation of Separation
For the purification of moderately polar compounds like this compound, silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the stationary phase of choice. Its polar surface provides the necessary interaction with the hydroxyl and ester groups of the target molecule, facilitating separation.
Mobile Phase Selection and Optimization via TLC
The mobile phase, or eluent, is a crucial variable that dictates the separation efficiency. A mixture of a non-polar solvent (such as hexane) and a more polar solvent (such as ethyl acetate) is typically employed. The optimal ratio of these solvents is determined by TLC analysis.
Objective: To achieve a retention factor (Rƒ) of approximately 0.25-0.35 for this compound. This Rƒ value generally ensures good separation on a column.
Procedure for TLC Analysis:
-
Prepare TLC Plates: Use commercially available silica gel TLC plates with a fluorescent indicator (e.g., F₂₅₄).
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (start with a 9:1 or 8:2 ratio of hexane to ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
UV Light: Examine the plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots.[9]
-
Staining: Since this compound lacks a strong chromophore, staining will be necessary for visualization. A p-anisaldehyde stain is a good general-purpose choice for visualizing alcohols and esters.[10] To prepare the stain, carefully mix 135 mL of ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Dip the TLC plate in the staining solution and gently heat with a heat gun until colored spots appear.
-
Interpreting TLC Results:
-
If the Rƒ is too high (> 0.4): The mobile phase is too polar. Increase the proportion of hexane.
-
If the Rƒ is too low (< 0.2): The mobile phase is not polar enough. Increase the proportion of ethyl acetate.
Detailed Protocol for Column Chromatography
This protocol assumes a moderately sized purification (1-5 g of crude material). The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Equipment
-
Glass chromatography column with a stopcock
-
Silica gel (40-63 µm)
-
Sand (washed)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Crude this compound
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Test tubes or fraction collector vials
-
TLC plates, developing chamber, and visualization reagents
-
Rotary evaporator
Column Packing
-
Preparation: Ensure the column is clean, dry, and vertically clamped. Place a small plug of glass wool at the bottom to cover the stopcock outlet, followed by a thin layer of sand.
-
Slurry Packing (Recommended):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
With the stopcock open, pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Once all the silica has been added, add a thin layer of sand on top to protect the silica bed from disturbance.
-
Continuously drain the solvent until the solvent level reaches the top of the sand layer. Do not let the column run dry.
-
Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase. Carefully apply the solution to the top of the silica bed using a pipette. Open the stopcock and allow the sample to adsorb onto the silica.
-
Dry Loading (for less soluble samples): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column and cover with a layer of sand.
Elution: Isocratic vs. Gradient
The choice between isocratic and gradient elution depends on the separation of impurities as observed on the TLC plate.
-
Isocratic Elution: If all impurities are well-separated from the product with a single mobile phase composition on the TLC, an isocratic elution can be used. This involves running the entire chromatography with the optimized solvent mixture.
-
Gradient Elution: If there are both less polar and more polar impurities, a gradient elution is more efficient. This involves starting with a less polar mobile phase to elute the non-polar impurities and gradually increasing the polarity to elute the desired product and then the more polar impurities. Gradient elution often results in sharper peaks and faster run times.[11][12][13]
Recommended Gradient Elution Profile:
| Step | Hexane (%) | Ethyl Acetate (%) | Column Volumes | Purpose |
| 1 | 95 | 5 | 2-3 | Elute non-polar impurities |
| 2 | 90 | 10 | 5-10 | Elute the product |
| 3 | 70 | 30 | 2-3 | Elute polar impurities |
Fraction Collection and Analysis
-
Begin elution and collect fractions in appropriately sized test tubes or vials.
-
Monitor the progress of the separation by spotting alternating fractions on a TLC plate and visualizing as described previously.
-
Combine the fractions that contain the pure this compound.
Post-Purification
The combined pure fractions should be concentrated using a rotary evaporator to remove the solvent. The resulting purified this compound should be a clear, colorless oil. The purity can be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. |
| Column was not packed properly (channeling). | Repack the column, ensuring a homogenous slurry and no air bubbles. | |
| Product Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough, respectively. | Adjust the mobile phase composition based on TLC results. |
| Band Broadening | Sample was loaded in too large a volume of solvent. | Dissolve the sample in the minimum amount of solvent for loading. |
| Column was overloaded. | Use a larger column or reduce the amount of crude material. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by silica gel column chromatography. By following the outlined procedures for mobile phase optimization, column packing, and elution, researchers can achieve high purity of the target compound. The principles and techniques described are broadly applicable to the purification of other moderately polar organic molecules.
References
-
MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: n-Hexane. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Silica gel. Available at: [Link]
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Available at: [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Ethyl acetate. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Available at: [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: n-hexane. Available at: [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Available at: [Link]
-
Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound, 52089-55-1 [thegoodscentscompany.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. chemos.de [chemos.de]
- 7. chemos.de [chemos.de]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. epfl.ch [epfl.ch]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. biotage.com [biotage.com]
- 13. welch-us.com [welch-us.com]
Application Note: High-Fidelity Purity Assessment of Ethyl 2-hydroxyhexanoate via GC-MS
Abstract
This protocol details a validated Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the purity assessment of Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1). While direct injection is feasible, this guide prioritizes a silylation derivatization protocol to mitigate peak tailing caused by the
Introduction & Scientific Rationale
This compound is a critical intermediate in flavor chemistry and pharmaceutical synthesis. Its structural motif contains a polar hydroxyl group adjacent to an ester linkage.
The Analytical Challenge
-
Hydrogen Bonding: The free hydroxyl group (
) interacts with active sites (silanols) in GC column stationary phases, leading to peak tailing. This tailing compromises resolution from closely eluting impurities like 2-hydroxyhexanoic acid (hydrolysis degradation product). -
Thermal Instability: At high injector temperatures (
), -hydroxy esters can undergo dehydration or dimerization (lactide formation), artificially lowering the calculated purity.[1]
The Solution: Silylation
To create a self-validating system , we employ derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] This replaces the active proton with a trimethylsilyl (TMS) group, rendering the molecule non-polar, thermally stable, and highly volatile.[1]
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| This compound | Reference Standard (>98%) | Analyte identification |
| BSTFA + 1% TMCS | Silylation Grade | Derivatization reagent |
| Dichloromethane (DCM) | HPLC/GC Grade | Solvent (high volatility) |
| Tridecane | Analytical Standard | Internal Standard (IS) |
| Pyridine | Anhydrous | Catalyst/Acid scavenger |
| Column | DB-5ms UI (30m | Stationary Phase |
Experimental Workflow
The following diagram illustrates the decision matrix and workflow for the analysis.
Figure 1: Analytical workflow distinguishing between rapid screening (Direct) and high-precision (Derivatization) pathways.[2][3][4]
Detailed Protocols
Protocol A: High-Precision Derivatization (Gold Standard)
Use this for final purity certification to eliminate tailing.
-
Preparation of Internal Standard Solution (ISTD):
-
Dissolve Tridecane in anhydrous Pyridine to a concentration of 0.5 mg/mL.
-
-
Sample Preparation:
-
Weigh ~10 mg of this compound into a 2 mL GC vial.
-
Add 500
L of the ISTD/Pyridine solution. -
Add 200
L of BSTFA + 1% TMCS .
-
-
Reaction:
-
Dilution:
-
Dilute 100
L of the reaction mixture with 900 L of Dichloromethane (DCM) prior to injection to prevent detector saturation.
-
Protocol B: Instrument Parameters (GC-MS)
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid vaporization without pyrolysis. |
| Injection Mode | Split (50:1) | Prevents column overload; improves peak shape. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for reproducible Retention Times (RT). |
| Column | Agilent J&W DB-5ms Ultra Inert | Low bleed; "Ultra Inert" is critical for -OH compounds. |
| Oven Program | 50°C (1 min) | Low initial temp focuses volatiles; ramp separates isomers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling impurities. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization for library matching (NIST). |
| Scan Range | 35 – 450 amu | Covers solvent cutoff and potential dimers. |
Data Analysis & Interpretation
Mass Spectral Identification
For the TMS-derivative (Ethyl 2-((trimethylsilyl)oxy)hexanoate), look for these diagnostic ions:
-
m/z 73:
(Universal TMS fragment). -
m/z 75:
(Rearrangement ion). -
m/z [M-15]: Loss of methyl group from TMS.
-
m/z [M-ethoxy]: Loss of the ethoxy group from the ester.
For Direct Injection (Underivatized):
-
m/z 103: Characteristic of ethyl
-hydroxy esters (cleavage between C1-C2). -
m/z 29, 45: Ethyl/Ethoxy fragments.
Quantification (Purity Calculation)
Use the Internal Standard Method to correct for injection variability.
Method Validation (Self-Validating System)
To ensure the protocol is trustworthy, perform the following System Suitability Tests (SST) before every batch, aligned with ICH Q2(R1) guidelines.
-
Resolution Check:
-
The resolution (
) between the Analyte peak and the Internal Standard (Tridecane) must be .
-
-
Tailing Factor (
): -
Blank Run:
-
Inject pure DCM. No peaks should interfere at the retention time of the analyte (Specificity).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column | Critical: Switch to Derivatization Protocol. If already derivatized, replace inlet liner with deactivated glass wool.[1] |
| Ghost Peaks | Injector carryover | Perform 3 blank solvent washes between samples. |
| Incomplete Reaction | Water in sample/solvent | Ensure all reagents are anhydrous. Water hydrolyzes BSTFA. |
| Split Peaks | Solvent mismatch | Ensure sample solvent (DCM) polarity matches the column phase start. |
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]
Sources
- 1. Ethyl hexanoate | C8H16O2 | CID 31265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-ethylhexanoate | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound, 52089-55-1 [thegoodscentscompany.com]
Application Note: Enhanced Analytical Detection of Ethyl 2-hydroxyhexanoate Through Derivatization Strategies
Introduction
Ethyl 2-hydroxyhexanoate is a chiral molecule of interest in various fields, including flavor and fragrance chemistry, and as a building block in pharmaceutical synthesis. Its accurate and sensitive detection is crucial for quality control, metabolic studies, and enantiomeric purity assessment. However, the presence of a polar hydroxyl group can lead to poor chromatographic performance, including peak tailing and low sensitivity, particularly in gas chromatography (GC).[1][2] Derivatization, the chemical modification of an analyte, is a powerful technique to overcome these challenges by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety, thereby enhancing its analytical detection.[2][3]
This application note provides a comprehensive guide to the derivatization of this compound for enhanced analytical detection by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore two primary derivatization strategies: silylation and acylation, providing detailed, field-proven protocols. The causality behind experimental choices will be explained to empower researchers to adapt these methods to their specific needs.
The Imperative for Derivatization
The hydroxyl group in this compound is an "active hydrogen" that can interact with active sites on GC columns and inlet liners, leading to several analytical challenges:
-
Poor Peak Shape: Hydrogen bonding interactions cause peak tailing, which reduces resolution and complicates accurate integration.[1]
-
Low Volatility: The polarity of the hydroxyl group decreases the volatility of the analyte, requiring higher elution temperatures which can lead to thermal degradation.[2]
-
Reduced Sensitivity: Adsorption of the analyte onto the chromatographic system can result in lower signal intensity at the detector.[2]
Derivatization mitigates these issues by replacing the active hydrogen with a non-polar group, resulting in a derivative that is more volatile, less likely to adsorb, and more thermally stable.[3]
Derivatization Strategies for this compound
The choice of derivatization reagent depends on the desired analytical outcome, including the detection method and the need for chiral separation. For this compound, the primary target for derivatization is the secondary hydroxyl group.
Silylation: The Gold Standard for Hydroxyl Groups
Silylation is the most common and often the most effective method for derivatizing hydroxyl groups.[4][5] It involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. The resulting TMS ether is significantly more volatile and less polar than the original alcohol.[3]
Mechanism of Silylation: The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating reagent. A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent.[3]
Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective and widely used reagent for silylating hydroxyl groups.[4][6] BSTFA is a strong silyl donor, and the byproducts of the reaction are volatile and do not interfere with the analysis.[7]
Protocol 1: Silylation of this compound with BSTFA + 1% TMCS
Materials:
-
This compound standard or sample extract
-
BSTFA + 1% TMCS
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is dry. If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen. Water can hydrolyze the silylating reagent and the resulting derivative.[6]
-
Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the analyte.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The molar ratio of the derivatizing agent to the analyte should be in excess to ensure complete reaction.[6]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[4] The optimal time and temperature may need to be empirically determined for specific sample matrices.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.
Expected Outcome:
The silylation of this compound will yield ethyl 2-(trimethylsilyloxy)hexanoate. This derivative will exhibit a significantly shorter retention time, a more symmetrical peak shape, and an enhanced detector response compared to the underivatized compound.
| Parameter | Underivatized | Silylated (TMS-ether) |
| Peak Shape | Tailing | Symmetrical |
| Volatility | Lower | Higher |
| Retention Time | Longer | Shorter |
| Detector Response | Lower | Higher |
Workflow for Silylation of this compound
Caption: Silylation workflow for this compound.
Acylation: An Alternative for Enhanced Stability
Acylation is another effective derivatization technique for hydroxyl groups, involving the reaction with an acylating agent to form an ester.[2] Acyl derivatives are generally more stable than silyl derivatives, which can be advantageous for samples requiring storage before analysis.[8] Using fluorinated acylating agents can also significantly enhance the response of electron capture detectors (ECD).[2][8]
Mechanism of Acylation: The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent, typically an acid anhydride. A base catalyst, such as pyridine, is often used to neutralize the acid byproduct and drive the reaction to completion.[2]
Recommended Reagent: Acetic anhydride is a readily available and effective reagent for acylation. For enhanced sensitivity with ECD, trifluoroacetic anhydride (TFAA) can be used.[9]
Protocol 2: Acylation of this compound with Acetic Anhydride
Materials:
-
This compound standard or sample extract
-
Acetic Anhydride
-
Anhydrous Pyridine (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is dry. Evaporate any solvent under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine.
-
Derivatization: Add 100 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 50-70°C for 30 minutes.
-
Work-up (Optional but Recommended): After cooling, add 1 mL of deionized water to quench the excess acetic anhydride. Extract the derivative with 2 x 1 mL of hexane or ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate. This step removes the non-volatile byproducts and improves the cleanliness of the injection.[2]
-
Analysis: Inject the organic extract into the GC-MS.
Expected Outcome:
The acylation of this compound will yield ethyl 2-acetoxyhexanoate. Similar to the silylated derivative, this compound will exhibit improved chromatographic properties.
| Parameter | Underivatized | Acylated (Acetyl-ester) |
| Peak Shape | Tailing | Symmetrical |
| Volatility | Lower | Higher |
| Retention Time | Longer | Shorter |
| Stability | Moderate | High |
Workflow for Acylation of this compound
Caption: Acylation workflow for this compound.
Chiral Derivatization for Enantiomeric Separation
Since this compound is a chiral molecule, separating and quantifying its enantiomers is often a critical analytical goal. This can be achieved by using a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[10]
Recommended Chiral Derivatizing Agent: A chiral alcohol like (-)-menthol can be used to form diastereomeric esters. The derivatization would involve a transesterification reaction, which can be catalyzed by an acid. Alternatively, a chiral acylating agent such as N-trifluoroacetyl-L-prolyl chloride (TPC) can be used to form diastereomeric esters with the hydroxyl group.[2]
A detailed protocol for chiral derivatization requires careful optimization and is beyond the scope of this general application note. However, the principles of acylation described above can be adapted using a chiral acylating agent.
Troubleshooting Common Derivatization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Derivatization | Insufficient reagent, presence of moisture, insufficient reaction time/temperature. | Increase reagent excess, ensure sample and solvents are anhydrous, optimize reaction conditions.[6] |
| Multiple Peaks for Derivative | Side reactions, thermal degradation in the injector. | Optimize reaction conditions, lower injector temperature. |
| Ghost Peaks | Contamination from reagents, vials, or syringe. | Run a reagent blank, use high-purity reagents and clean glassware. |
| Loss of Derivative | Hydrolysis of the derivative. | Analyze samples promptly after derivatization, ensure no moisture is introduced.[6] |
Conclusion
Derivatization is an indispensable tool for the robust and sensitive analysis of this compound by GC-MS. Both silylation and acylation effectively mitigate the challenges associated with the polar hydroxyl group, leading to improved chromatographic performance and lower detection limits. The choice between these methods will depend on the specific analytical requirements, such as the need for enhanced stability or compatibility with specific detectors. The protocols provided in this application note serve as a validated starting point for researchers to develop and optimize their analytical methods for this important chiral compound.
References
- Current time information in Los Angeles, CA, US. (n.d.). Google.
- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Supelco.
- FA derivatization. (n.d.). Cyberlipid.
- Johnson, R. C., et al. (2020). Charge-switch derivatization of fatty acid esters of hydroxy fatty acids via gas-phase ion/ion reactions. PubMed.
- Technical Support Center: Analysis of Hydroxylated Fatty Acid Methyl Esters. (n.d.). Benchchem.
- Application Notes and Protocols for the Derivatization of Fatty Acids for Gas Chromatography. (n.d.). Benchchem.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9).
- Acids: Derivatization for GC Analysis. (n.d.). In Encyclopedia of Chromatography.
- Christie, W. W. (n.d.). Preparation of ester derivatives of fatty acids for chromatographic analysis. The AOCS Lipid Library.
- Christie, W. W. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.
- Derivatization of Fatty acids to FAMEs. (n.d.). Sigma-Aldrich.
- omega-hydroxy fatty acids. (2014, April 14). Chromatography Forum.
- Fatty Acid Methyl Ester analysis by Gas Chromatography. (n.d.). Sigma-Aldrich.
- GC Derivatization. (n.d.). Regis Technologies.
- Fritz, J. S., & Schenk, G. H. (1959). Acid-Catalyzed Acetylation of Organic Hydroxyl Groups. Analytical Chemistry, 31(11), 1808–1812.
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. InTech.
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
- Tsikas, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(8), 1092.
- Esterification of short chain acids. (2009, April 6). Chromatography Forum.
- Derivatization. (2023, August 29). Chemistry LibreTexts.
- How best to perform acylation of hydroxyls for GC/MS? (2021, November 9). ResearchGate.
- Zhang, Q., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules, 25(17), 3993.
- Tsikas, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed.
- Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. (2020, November 23). Wiley Analytical Science.
- Derivatization in HPLC & GC. (n.d.). Slideshare.
- Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. (2025, January 13). MDPI.
- Le, A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4287.
- Wang, Y., et al. (2019). Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry. Journal of Separation Science, 42(18), 2895–2903.
- Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024, December 5). Welch Materials.
- Ester synthesis by acylation. (n.d.). Organic Chemistry Portal.
- Kuwahara, S. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology, 48(5-6), 554–568.
- Shinde, A., et al. (2018). Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases. Journal of Lipid Research, 59(1), 119–129.
- Derivatives in HPLC Analysis Techniques. (n.d.). Scribd.
- Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023, September 12). Juniper Publishers.
Sources
- 1. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Ethyl 2-hydroxyhexanoate in the synthesis of pharmaceutical intermediates
Application Note: Strategic Utilization of Ethyl 2-hydroxyhexanoate in Chiral Pharmaceutical Synthesis
Abstract
This compound (E2HH) serves as a critical bifunctional building block in the synthesis of complex pharmaceutical intermediates.[1][2][3] While often recognized for its role in flavor chemistry, its primary value in drug development lies in its
Introduction: The Alpha-Hydroxy Advantage
In retrosynthetic analysis, this compound (CAS: 52089-54-0 for racemate) acts as a gateway to lipophilic chiral centers.[1][2][3] Its structure combines a reactive ethyl ester, a secondary hydroxyl group, and a lipophilic butyl tail.[4][1][2]
Strategic Value in Pharma:
-
Chirality: The C2 position is a stereocenter.[2] Enantiopure forms are precursors to chiral 1,2-diols (via reduction) and chiral epoxides (via activation/cyclization), which are essential for antifungal side chains and lipid-mimetic drugs.[4][1][2][3]
-
Heterocycle Formation: The 1,2-functional motif allows for condensation with urea or isocyanates to form oxazolidinones and oxazolidinediones.[2]
-
Lipophilicity: The hexyl chain introduces controlled hydrophobicity, critical for adjusting the LogP of drug candidates.[4][1][2]
Core Synthetic Pathways (Logic Flow)
The following diagram illustrates the divergence from racemic E2HH into two high-value streams: Chiral Resolution and Heterocyclic Synthesis.
Figure 1: Strategic divergence of this compound into chiral synthons and heterocyclic scaffolds.
Protocol A: Enzymatic Kinetic Resolution (EKR)
Objective: Isolation of enantiopure (R)-Ethyl 2-hydroxyhexanoate.
Mechanism: Lipase-catalyzed transesterification or hydrolysis.[2][3][5] Candida antarctica Lipase B (CAL-B) shows high enantioselectivity for
Materials
-
Biocatalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).[4][1][2]
-
Solvent: MTBE (Methyl tert-butyl ether) or Phosphate Buffer (pH 7.[1][2][3]0) for hydrolysis route.
-
Acyl Donor (if transesterification): Vinyl acetate.[1][2][3]
Step-by-Step Methodology (Hydrolysis Route)
-
Preparation: In a thermostated reactor (30°C), suspend Racemic E2HH (100 mmol, 16.0 g) in Phosphate Buffer (0.1 M, pH 7.0, 200 mL).
-
Initiation: Add Immobilized CAL-B (500 mg, ~3% w/w relative to substrate).
-
Reaction Monitoring: Stir at 250 rpm. Monitor pH; the hydrolysis produces free acid, dropping pH.[4][1][2] Maintain pH 7.0 via automated addition of 1.0 M NaOH (pH-stat method).
-
Work-up:
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo.
-
Validation: Analyze Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5). Target ee > 99%.
Protocol B: Synthesis of 5-Butyl-2,4-Oxazolidinedione
Objective: Synthesis of the oxazolidinedione core, a scaffold found in anticonvulsants (e.g., Paramethadione analogs).[4][1][2][3]
Mechanism: Base-catalyzed condensation of the
Materials
-
Substrate: this compound (10 mmol).
-
Base: Sodium Ethoxide (NaOEt), 21% wt in ethanol.[4][1][2][3]
-
Solvent: Anhydrous Ethanol.[2]
Step-by-Step Methodology
-
Alkoxide Formation: Charge a dry 3-neck flask with anhydrous ethanol (20 mL) and add NaOEt solution (12 mmol).
-
Addition: Add Urea (15 mmol) and stir until dissolved.
-
Substrate Introduction: Dropwise add this compound (10 mmol) over 15 minutes at Room Temperature.
-
Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours.
-
Quench: Cool to 0°C. Acidify with 2N HCl to pH 2. This protonates the salt form of the oxazolidinedione, causing precipitation or enabling extraction.[4][1]
-
Isolation: Extract with Ethyl Acetate. Wash with brine.[2] Recrystallize from Hexane/EtOAc.[2]
-
Yield Target: >75%.
Data Summary: Reaction Parameters
| Parameter | Value | Critical Note |
| Stoichiometry | 1.0 : 1.5 (Ester:Urea) | Excess urea drives equilibrium forward.[1][2][3] |
| Temperature | 78°C (Reflux) | Required to eliminate ammonia.[1][2][3] |
| Reaction Time | 6–8 Hours | Monitor via TLC (disappearance of ester).[1][2][3] |
| Quench pH | pH 2.0 | Essential to isolate the neutral heterocycle.[2][3] |
Analytical Validation & Quality Control
Chromatographic Purity (GC-FID)
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm).[1][2][3]
-
Program: 50°C (2 min)
10°C/min 220°C. -
Retention: E2HH typically elutes mid-chromatogram; separate from the free acid.[2]
Stereochemical Purity (Chiral HPLC)
-
Flow Rate: 0.5 mL/min.
-
Acceptance Criteria: >98% ee for chiral intermediate applications.
Safety & Handling
-
Hazards: this compound is a combustible liquid (Flash point ~95°C).[1][2][3] It is an irritant to eyes and skin.[2][6]
-
Ammonia Evolution: Protocol B releases ammonia gas; conduct strictly in a fume hood.[2]
-
Enzyme Handling: Avoid inhalation of enzyme dust; use a mask when weighing lyophilized powders.[2]
References
-
Enzymatic Resolution Mechanics
-
Oxazolidinedione Synthesis
-
General Properties & Safety
-
Pharmaceutical Relevance of 2-Hydroxy Esters
Sources
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Two Main Biosynthesis Pathways Involved in the Synthesis of the Floral Aroma of the Nacional Cocoa Variety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 52089-54-0: Ethyl 2-hydroxybutanoate | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Ethyl 2-hydroxyhexanoate in Flavor and Fragrance Development
Introduction
Ethyl 2-hydroxyhexanoate is a specialty aroma chemical prized for its distinctive organoleptic profile. As a volatile ester, it contributes a unique combination of notes that can be leveraged by skilled flavorists and perfumers to create novel and appealing sensory experiences. This document serves as a comprehensive technical guide for researchers, scientists, and development professionals on the effective application of this compound. It will cover its fundamental properties, practical applications in flavor and fragrance formulations, and robust protocols for its analysis and quality control, grounding all recommendations in established scientific principles.
Section 1: Physicochemical and Organoleptic Profile
A thorough understanding of a material's physical and sensory characteristics is the foundation of its successful application.
Chemical Identity and Properties
This compound is the ethyl ester of 2-hydroxyhexanoic acid. Its molecular structure, featuring both a hydroxyl group and an ester functional group, is key to its sensory properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 52089-55-1 | [1] |
| Molecular Formula | C₈H₁₆O₃ | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Appearance | Colorless clear liquid (estimated) | [1] |
| Boiling Point | 195 °C at 760 mm Hg; 80-83 °C at 11 mm Hg | [1] |
| Flash Point | 97.78 °C (208.00 °F) TCC | [1] |
| Specific Gravity | 0.967 @ 25 °C | [1] |
| Refractive Index | 1.424 @ 20 °C | [1] |
| Solubility | Soluble in alcohol; poorly soluble in water | [1] |
| logP (o/w) | 1.489 (estimated) | [1] |
Organoleptic Profile: The "Fruity Green" Signature
The defining characteristic of this compound is its fruity and green odor profile.[1] This is distinct from its isomer, ethyl 3-hydroxyhexanoate, which presents a more complex profile including grape, woody, and spicy notes.[2]
-
Primary Notes: The scent is immediately recognizable for its fresh, slightly sharp, and unripe fruit character. It evokes the crispness of a green apple or pear, with a vegetative undertone.
-
Subtlety and Nuance: Unlike the more common "candy-like" fruity esters (e.g., ethyl hexanoate), this compound provides a more natural and less overpowering fruitiness. The "green" aspect prevents it from becoming overly sweet or cloying.
-
Natural Occurrence: This compound has been identified as a volatile component in papaya (Carica papaya), which validates its role in creating authentic tropical and fruit profiles.
The synergy between the fruity and green notes makes this molecule a versatile tool. It can be used to either introduce a primary green-fruit character or to modify and lift other notes in a complex blend.
Section 2: Applications in Flavor & Fragrance Formulations
The decision to incorporate this compound is driven by the need for a specific type of natural-smelling freshness that is difficult to achieve with other esters.
Flavor Applications
While not as common in flavors as it is in fragrances due to regulatory considerations, its profile is valuable for specific applications where a top note of crisp, green fruit is desired.
-
Enhancing Green Apple & Pear Accords: Its primary application is in building authentic green apple and pear flavors. It provides the characteristic "snap" of the fruit's skin and the juicy, slightly tart quality of the flesh.
-
Modulating Tropical Fruit Blends: In complex flavors like guava, passionfruit, or papaya, a small amount of this compound can cut through sweetness, adding a refreshing green top note that enhances the perception of ripeness and authenticity.
-
Usage Levels: In flavor concentrates, it is typically used at low levels, often in the range of 0.01% to 0.5%, to provide a modifying effect without dominating the profile.
Fragrance Applications
In perfumery, this compound is a valuable top-to-middle note modifier.[1]
-
Top Notes in "Green" and "Fougère" Perfumes: Its fresh and vibrant character makes it an excellent component for the opening of green, citrus, and fougère-type fragrances, providing an initial burst of natural freshness.
-
Supporting Fruity-Floral Compositions: It can be used to introduce a crisp, dewy quality to floral bouquets (e.g., lily of the valley, peony) or to bridge the transition between floral and fruity notes in a composition.[3]
-
Synergistic Effects:
-
With cis-3-Hexenol: Creates a powerful, natural "freshly cut grass and green apple" accord.
-
With Damascones (e.g., beta-Damascone): The green facet of this compound can temper the potent fruity-rose character of damascones, resulting in a more balanced and sophisticated profile.
-
With Citrus Oils (e.g., Bergamot, Grapefruit): Lifts and modernizes citrus accords, adding a unique fruity twist.
-
Section 3: Protocols for Analysis and Quality Control
Ensuring the purity and consistent sensory profile of this compound is critical for its successful application. A two-pronged approach involving instrumental analysis and organoleptic evaluation is mandatory.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a standardized method for verifying the identity and purity of this compound.
Objective: To confirm the identity and determine the purity of an this compound sample.
Materials:
-
Gas Chromatograph with Mass Spectrometer detector (GC-MS)
-
Capillary Column: SH-WAX (60 m x 0.25 mm I.D., df=0.5 µm) or equivalent polar column[4]
-
Carrier Gas: Helium, 99.999% purity
-
Sample: this compound
-
Solvent: Ethanol or Dichloromethane (high purity)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a 1% solution (v/v) of the this compound sample in the chosen solvent. For example, add 10 µL of the sample to 990 µL of ethanol in a GC vial.
-
GC-MS Instrument Parameters:
-
Injector Temperature: 240 °C[4]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust as needed for detector sensitivity)
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C[5]
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 250 °C
-
Scan Range: 40-350 m/z[6]
-
-
-
Data Analysis:
-
Identity Confirmation: Compare the resulting mass spectrum of the major peak with a reference spectrum (e.g., NIST library). Key fragments should be present.
-
Purity Assessment: Calculate the area percentage of the main peak. A high-quality sample should have a purity of ≥97%.[1] Check for the presence of impurities such as residual 2-hydroxyhexanoic acid or ethanol.
-
Caption: Quality Control Workflow for this compound.
Protocol: Organoleptic Evaluation
Instrumental analysis must be complemented by sensory evaluation to ensure the material meets the required odor profile.
Objective: To assess the odor quality and character of an this compound sample against a reference standard.
Materials:
-
Sample and a retained Reference Standard
-
Odorless smelling strips (blotters)
-
Solvent: Di-propylene glycol (DPG) or Ethanol
-
Beakers and pipettes
Procedure:
-
Preparation: Prepare a 10% solution of both the sample and the reference standard in the chosen solvent. This dilution is crucial as evaluating the neat material can be overwhelming and misleading.
-
Dipping: Dip a clean smelling strip into the sample solution, ensuring about 1 cm is submerged. Dip a separate strip into the reference solution. Remove and allow the solvent to evaporate for 10-15 seconds.
-
Initial Evaluation (Top Note): Smell both strips in quick succession. The initial impression should be the characteristic fresh, fruity, and green note. Note any "off-notes" such as excessive sharpness, solvent-like character, or rancidity.
-
Dry-Down Evaluation: Place the strips on a holder and re-evaluate them at intervals (e.g., 5 minutes, 30 minutes, 1 hour). A good quality material will maintain its characteristic profile without developing unwanted sour or fatty notes as it dries down. The evaluation should be conducted in a neutral, odor-free environment.[7]
Section 4: Synthesis and Handling
Representative Synthesis: Fischer Esterification
This compound is typically synthesized via Fischer-Speier esterification. This acid-catalyzed reaction combines 2-hydroxyhexanoic acid with ethanol.
Reaction: 2-Hydroxyhexanoic Acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst like H₂SO₄)
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible, so water is typically removed to drive the equilibrium towards the product side.
Caption: Synthesis via Fischer Esterification.
Safety and Handling
While this compound does not present major hazards, standard laboratory safety practices are required.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area to avoid inhaling vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container away from heat and sources of ignition.
Regulatory Status
-
FEMA GRAS: this compound is not currently listed on the FEMA GRAS (Generally Recognized As Safe) list.[8][9] Its isomers and related compounds, such as Ethyl 3-hydroxyhexanoate (FEMA 3545) and Ethyl 2-ethylhexanoate (FEMA 4345), do have GRAS status.[10][11]
-
Implication: This lack of GRAS status generally precludes its use in food and beverage products sold in the United States. Its primary application domain is therefore in fragrances and perfumes.[1]
Conclusion
This compound is a specialized aroma chemical with a highly desirable fruity-green organoleptic profile. Its value lies in its ability to impart a crisp, natural freshness to fragrance compositions, particularly in green, fruity, and floral concepts. While its use in flavor applications is limited by its regulatory status, it remains an important tool for perfumers. The protocols outlined in this document provide a framework for its effective quality control and application, ensuring that its unique sensory properties can be reliably leveraged in product development.
References
- Google Patents. (n.d.). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.
- Google Patents. (n.d.). CN104592002A - Preparation method of 2-ethyl hexanoate manganese powder.
- Google Patents. (n.d.). US4126585A - 2-Methyl-2-ethyl-hexanoate ester perfume compositions.
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). Ethyl hexanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-ethylhexanoate. PubChem Compound Database. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art and Science of Using 2-Ethyl-2-hexenal in Perfumery. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-HEXENOATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxyhexanoate. PubChem Compound Database. Retrieved from [Link]
-
DLG.org. (n.d.). Panel training on odour and aroma perception for sensory analysis. Retrieved from [Link]
-
Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Human Olfactory Assessment of Scented Volatile Chemical Product Emissions. Retrieved from [Link]
-
Chromatography Forum. (2011). 2-EHA calculation. Retrieved from [Link]
-
ResearchGate. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Odour Detection Methods: Olfactometry and Chemical Sensors. PMC. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). GRAS Substances (3964-4023). Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-ETHYLHEXANOATE. Retrieved from [Link]
-
Shimadzu. (n.d.). 01-00027A-EN Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]
- Google Patents. (n.d.). EP2884280A1 - Method for evaluating the scent performance of perfumes and perfume mixtures.
-
Oxford Academic. (2019). Method for Controlled Odor Delivery in Olfactory Field-Testing. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. Retrieved from [Link]
-
Perfumer & Flavorist. (2019). FEMA Releases GRAS 29 List. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances 18. Retrieved from [Link]
Sources
- 1. This compound, 52089-55-1 [thegoodscentscompany.com]
- 2. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]
- 3. US4126585A - 2-Methyl-2-ethyl-hexanoate ester perfume compositions - Google Patents [patents.google.com]
- 4. shimadzu.com [shimadzu.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
- 7. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 8. femaflavor.org [femaflavor.org]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. Ethyl 2-ethylhexanoate | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Ethyl 2-Hydroxyhexanoate as a Versatile Precursor for the Synthesis of Novel Biocompatible Polyesters
Introduction
The pursuit of advanced biomaterials with tunable properties, biocompatibility, and controlled degradation profiles is a cornerstone of modern drug delivery and tissue engineering. Aliphatic polyesters have emerged as a leading class of materials for these applications, owing to their excellent safety profile and susceptibility to hydrolytic degradation, yielding non-toxic byproducts. Ethyl 2-hydroxyhexanoate, a readily accessible α-hydroxy ester, presents itself as a valuable and versatile precursor for the synthesis of novel poly(α-hydroxy acids). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of poly(2-hydroxyhexanoate), a promising candidate for a range of biomedical applications.
The synthetic strategy detailed herein involves a two-step process: the initial hydrolysis of this compound to 2-hydroxyhexanoic acid, followed by a cyclization to the corresponding lactone, 3-propyl-oxepan-2-one. This cyclic monomer subsequently undergoes controlled ring-opening polymerization (ROP) to yield the final polyester. This approach allows for precise control over the polymer's molecular weight and architecture, crucial for tailoring its properties for specific applications.
Part 1: Synthesis of the Cyclic Monomer: 3-Propyl-oxepan-2-one
The polymerization of α-hydroxy esters is most effectively achieved through the ring-opening polymerization of their corresponding cyclic monomers (lactones). This is because direct polycondensation of α-hydroxy acids is often an equilibrium-driven process that makes achieving high molecular weight polymers challenging without the stringent removal of condensation byproducts. Therefore, the first critical phase of our protocol is the synthesis of the seven-membered lactone, 3-propyl-oxepan-2-one, from this compound.
Step 1.1: Hydrolysis of this compound to 2-Hydroxyhexanoic Acid
The initial step involves the saponification of the ethyl ester to yield the free α-hydroxy acid. This is a standard ester hydrolysis reaction.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, acidify the reaction mixture to a pH of approximately 2 using a dilute solution of hydrochloric acid (e.g., 2 M HCl).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxyhexanoic acid as a viscous oil.
Causality Behind Experimental Choices: The use of a slight excess of sodium hydroxide ensures complete hydrolysis of the ester. The subsequent acidification protonates the carboxylate salt, rendering the 2-hydroxyhexanoic acid extractable into an organic solvent.
Step 1.2: Cyclization of 2-Hydroxyhexanoic Acid to 3-Propyl-oxepan-2-one
The intramolecular esterification of 2-hydroxyhexanoic acid to form the desired lactone is a key step. This cyclization can be promoted by acid catalysis with the azeotropic removal of water to drive the equilibrium towards the product.[1]
Protocol:
-
Combine 2-hydroxyhexanoic acid (1 equivalent) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents) in a round-bottom flask.
-
Add toluene to the flask to act as a solvent and to facilitate the azeotropic removal of water.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction by observing the cessation of water collection.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-propyl-oxepan-2-one.
Self-Validating System: The purity of the synthesized lactone is critical for achieving controlled polymerization. It is imperative to characterize the product thoroughly using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity before proceeding to the polymerization step.
Part 2: Ring-Opening Polymerization of 3-Propyl-oxepan-2-one
Ring-opening polymerization (ROP) is a powerful technique for the synthesis of well-defined polyesters with controlled molecular weights and narrow polydispersity indices. The polymerization of 3-propyl-oxepan-2-one is initiated by a nucleophile, and in this protocol, we will utilize the well-established and efficient tin(II) 2-ethylhexanoate (Sn(Oct)₂) catalyst in the presence of an alcohol initiator.
Mechanism of Sn(Oct)₂-Catalyzed ROP:
The polymerization proceeds via a coordination-insertion mechanism. The alcohol initiator reacts with the tin(II) 2-ethylhexanoate to form a tin alkoxide species, which is the true initiating species. The lactone monomer then coordinates to the tin center, followed by nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer, leading to the ring-opening and propagation of the polymer chain.
Experimental Workflow for ROP:
Caption: Experimental workflow for the ring-opening polymerization of 3-propyl-oxepan-2-one.
Detailed Protocol for Ring-Opening Polymerization:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The monomer, 3-propyl-oxepan-2-one, and the initiator, for example, benzyl alcohol, must be rigorously dried before use.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of 3-propyl-oxepan-2-one. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Add the initiator (e.g., benzyl alcohol) via syringe.
-
Add the catalyst, a solution of tin(II) 2-ethylhexanoate in dry toluene, via syringe. A typical monomer-to-catalyst ratio is between 2000:1 and 10000:1.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 110-130 °C) and stir the mixture.
-
The polymerization is allowed to proceed for a specified time, which can range from a few hours to 24 hours, depending on the desired conversion and molecular weight. An increase in the viscosity of the reaction mixture is a qualitative indicator of polymerization.
-
Work-up and Purification: After the desired reaction time, cool the flask to room temperature.
-
Dissolve the viscous polymer in a minimal amount of a suitable solvent, such as dichloromethane or chloroform.
-
Precipitate the polymer by slowly adding the solution to a large excess of a cold non-solvent, such as methanol or hexane, with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh cold non-solvent.
-
Dry the purified poly(2-hydroxyhexanoate) under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
Trustworthiness of the Protocol: The use of an inert atmosphere and dry reagents is crucial to prevent side reactions with water, which can act as an initiator and lead to a loss of control over the polymerization. The precipitation step is essential for removing unreacted monomer, catalyst residues, and low molecular weight oligomers.
Part 3: Characterization of Poly(2-hydroxyhexanoate)
Thorough characterization of the synthesized polymer is essential to confirm its structure, determine its molecular weight and distribution, and evaluate its thermal properties.
Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer. The spectrum of poly(2-hydroxyhexanoate) will show a strong absorption band corresponding to the ester carbonyl stretch (C=O) typically around 1730-1750 cm⁻¹ and C-O stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed structure of the polymer. The ¹H NMR spectrum will show characteristic peaks for the protons in the polymer backbone and the propyl side chain. The integration of these peaks can be used to confirm the structure of the repeating unit.
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A narrow PDI (typically below 1.5) is indicative of a controlled polymerization process.
Thermal Properties Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (T₉) and the melting temperature (Tₘ), if the polymer is semi-crystalline. The presence of the propyl side chain is expected to lower the T₉ and potentially the crystallinity compared to unsubstituted polyesters like poly(glycolic acid) or poly(lactic acid).
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is important for determining the processing window of the material.
Representative Data Tables:
Table 1: Expected Spectroscopic Data for Poly(2-hydroxyhexanoate)
| Technique | Characteristic Peaks/Shifts |
| FTIR (cm⁻¹) | ~2960-2850 (C-H stretch), ~1740 (C=O ester stretch), ~1180 (C-O stretch) |
| ¹H NMR (CDCl₃, ppm) | ~5.0 (m, -CH(O)-), ~2.5-2.2 (m, -CH₂-C=O), ~1.8-1.2 (m, side chain CH₂), ~0.9 (t, side chain CH₃) |
| ¹³C NMR (CDCl₃, ppm) | ~170 (C=O), ~70 (-CH(O)-), ~35-20 (side chain carbons) |
Table 2: Typical Molecular Weight and Thermal Properties of Poly(2-hydroxyhexanoate)
| Parameter | Typical Value | Significance |
| Mₙ ( g/mol ) via GPC | 10,000 - 100,000 | Controllable by monomer/initiator ratio |
| PDI (Mₙ/Mₙ) via GPC | 1.1 - 1.5 | Indicates a controlled polymerization |
| T₉ (°C) via DSC | -20 to 10 | Influences mechanical properties (flexibility) |
| Tₘ (°C) via DSC | Amorphous or low Tₘ | Dependent on stereochemistry and processing |
| Decomposition Temp. (°C) via TGA | > 250 | Defines the upper limit for thermal processing |
Visualization of the Synthetic Pathway
Caption: Overall synthetic pathway from this compound to poly(2-hydroxyhexanoate).
Conclusion
This application note has detailed a robust and reliable methodology for the synthesis of poly(2-hydroxyhexanoate) from this compound. By employing a two-step approach involving the synthesis of a cyclic monomer followed by controlled ring-opening polymerization, researchers can access a novel biocompatible and biodegradable polyester with tunable properties. The comprehensive protocols and characterization guidelines provided herein are intended to empower scientists in the fields of drug delivery, tissue engineering, and biomedical materials to explore the potential of this promising polymer. The versatility of the α-hydroxy ester precursor opens avenues for the synthesis of a new generation of functional and tailored biomaterials.
References
-
TutorChase. "How do you synthesise a lactone from a hydroxy acid?" TutorChase. Accessed January 30, 2026. [Link].
Sources
Protecting group strategies for the hydroxyl function in 2-hydroxyhexanoic acid
Abstract
2-Hydroxyhexanoic acid (2-HHA) represents a deceptively simple structural motif common in metabolic intermediates and biodegradable polymer precursors (e.g., PLGA analogs). However, its bifunctionality presents a critical "Oligomerization Trap"—the spontaneous self-esterification to form linear oligomers or cyclic lactides upon concentration or heating. This guide details three distinct protection strategies designed to arrest this reactivity while enabling downstream transformations. We prioritize protocols that prevent racemization of the sensitive
The Challenge: The Oligomerization Trap & -Proton Acidity
Before selecting a strategy, researchers must understand the two primary failure modes of 2-HHA:
-
Intermolecular Esterification: In the presence of trace acid or heat, the hydroxyl group of one molecule attacks the carboxyl group of another, leading to uncontrolled polymerization.
- -Racemization: The proton at C2 is acidified by the adjacent carbonyl. Strong bases (e.g., NaH, LDA) used in standard Williamson ether syntheses can deprotonate this position, destroying enantiopurity.
Decision Matrix: Selecting the Right Strategy
Figure 1: Strategic decision tree for selecting the appropriate protection methodology based on downstream synthetic requirements.
Strategy 1: The "Preservation" Protocol (TBS Protection)
Objective: Temporary masking of the hydroxyl group using tert-butyldimethylsilyl (TBS). Best For: Reactions requiring mild conditions where the carboxylic acid will be derivatized (e.g., ester reduction, Grignard additions to esters).
Mechanism & Rationale
Standard silylation often fails on free
Detailed Protocol
Step A: Methyl Ester Formation (The "Stop-Gap")
-
Dissolve 2-HHA (1.0 equiv) in MeOH (0.5 M).
-
Cool to 0°C. Add thionyl chloride (
, 1.2 equiv) dropwise. Caution: Gas evolution ( , HCl). -
Warm to RT and stir for 3 hours.
-
Concentrate in vacuo to afford methyl 2-hydroxyhexanoate. (Do not distill yet; proceed immediately).
Step B: Silylation
-
Reagents: Mthis compound (1.0 equiv), TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMAP (0.1 equiv).
-
Solvent: Anhydrous DMF (1.0 M concentration—high concentration minimizes hydrolysis).
-
Procedure:
-
Dissolve imidazole and DMAP in DMF.
-
Add the methyl ester.
-
Add TBSCl portion-wise at 0°C.
-
Stir at RT for 12–16 hours.
-
-
Workup: Dilute with
(TBS ethers are lipophilic), wash with water (3x) to remove DMF, then brine. Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
Self-Validating Checkpoints:
-
TLC: The product will be much less polar than the starting material. Use PMA stain (dip and heat), as the aliphatic chain has poor UV absorbance.
-
NMR: Look for the disappearance of the -OH proton (usually broad singlet ~3-4 ppm) and the appearance of the TBS doublet (0.9 ppm, 9H) and dimethyl singlets (0.05 ppm, 6H).
Strategy 2: The "Activation" Protocol (Seebach Dioxolanone)
Objective: Simultaneous protection of -OH and -COOH in a locked ring system. Best For: Peptide coupling, enolate alkylation, or preparing monomers for Ring-Opening Polymerization (ROP).
Mechanism & Rationale
This method uses acid-catalyzed condensation with an aldehyde (paraformaldehyde or acetaldehyde) to form a 1,3-dioxolan-4-one. This heterocycle "locks" the conformation and activates the carbonyl for nucleophilic attack, effectively acting as a protected activated ester.
Detailed Protocol
Reagents:
-
2-HHA (1.0 equiv)
-
Paraformaldehyde (1.5 equiv) - Source of formaldehyde
-
p-Toluenesulfonic acid (p-TsOH, 0.05 equiv) - Catalyst
-
Toluene or Pentane (Solvent)
Workflow:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser. This is critical: water must be removed to drive the equilibrium forward.
-
Reaction: Suspend 2-HHA, paraformaldehyde, and p-TsOH in Toluene (0.2 M).
-
Reflux: Heat to reflux. The paraformaldehyde will depolymerize, and water will collect in the trap.
-
Monitoring: Continue until water evolution ceases (approx. 4–6 hours).
-
Workup: Wash the toluene solution with sat.
(to remove catalyst), then brine. -
Purification: Vacuum distillation. Note: These compounds can be sensitive to hydrolysis; store under inert atmosphere.
Visualization: Dioxolanone Synthesis Pathway
Figure 2: Synthesis of 1,3-dioxolan-4-one from 2-HHA. The removal of water is the driving force for this equilibrium process.
Strategy 3: The "Fortification" Protocol (Benzyl Ether via Imidate)
Objective: Permanent, robust protection stable to strong bases and acids. Best For: Multi-step total synthesis where the molecule will face harsh conditions (e.g., LiAlH4 reduction, strong acidic hydrolysis).
Mechanism & Rationale
Critical Warning: Do NOT use Sodium Hydride (NaH) and Benzyl Bromide. The basicity of NaH will deprotonate the
Detailed Protocol
Reagents:
-
Mthis compound (1.0 equiv) - Protect COOH first (see Strategy 1, Step A)
-
Benzyl 2,2,2-trichloroacetimidate (BTCAI) (1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (Catalytic, 0.05 equiv) or TMSOTf.
Procedure:
-
Solvent: Anhydrous DCM or Cyclohexane/DCM (2:1).
-
Addition: Dissolve the hydroxy ester and BTCAI in the solvent.
-
Catalysis: Add TfOH (diluted in DCM) dropwise at 0°C.
-
Reaction: Stir at RT for 12 hours. A white precipitate (trichloroacetamide) will form as the byproduct.
-
Filtration: Filter off the solid trichloroacetamide.
-
Workup: Wash filtrate with sat.
. -
Purification: Column chromatography.
Comparative Data Summary
| Feature | TBS Ether (Strategy 1) | Dioxolanone (Strategy 2) | Benzyl Ether (Strategy 3) |
| Stability (Acid) | Low (Cleaves < pH 4) | Moderate | High |
| Stability (Base) | High | Low (Ring opens) | High |
| Racemization Risk | Minimal | Low (Locked) | High (if using NaH); Low (if using Imidate) |
| Atom Economy | Moderate | High | Low (Trichloroacetamide waste) |
| Deprotection | Acid Hydrolysis |
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on stability and deprotection conditions).
-
Seebach, D., et al.
-Hydroxy Acids."[2] Journal of the American Chemical Society.[3] (Foundational work on the synthesis and use of dioxolanones as chiral building blocks). -
Iversen, T., & Bundle, D. R. (1981).[1] "Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups."[1][4] Journal of the Chemical Society, Chemical Communications.[4] (The primary protocol for non-basic benzylation).
- Wessel, H. P., et al. (1985).
Sources
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Enzymatic kinetic resolution of alpha-hydroxy esters
An Application Guide to the Enzymatic Kinetic Resolution of α-Hydroxy Esters
Introduction
Optically active α-hydroxy esters are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Their value lies in the stereospecific arrangement of functional groups, which is fundamental to biological activity in drug-target interactions.[3][4] Among the various methods to obtain these enantiomerically pure compounds, enzymatic kinetic resolution (EKR) stands out for its exceptional selectivity, mild reaction conditions, and environmental compatibility.[5] This technique leverages the inherent ability of enzymes, particularly lipases, to differentiate between the enantiomers of a racemic mixture, selectively catalyzing the transformation of one enantiomer at a much faster rate than the other.[6][7]
This guide provides a comprehensive overview of the principles, practical considerations, and detailed protocols for performing the enzymatic kinetic resolution of racemic α-hydroxy esters. It is designed for researchers, scientists, and drug development professionals seeking to implement this powerful technique for the efficient production of enantiopure compounds.
Fundamental Principles of Enzymatic Kinetic Resolution
Kinetic resolution is a process where the two enantiomers of a racemic substrate react at different rates with a chiral catalyst or reagent.[7] In an ideal enzymatic kinetic resolution, the enzyme rapidly converts one enantiomer (the 'fast-reacting' one) into a new product, while leaving the other ('slow-reacting') enantiomer largely untouched.[5] This results in a mixture containing the unreacted, enantioenriched slow-reacting enantiomer of the starting material and the enantioenriched product. The theoretical maximum yield for each of these compounds is 50%.[5][8]
The Enantiomeric Ratio (E-value): A Measure of Selectivity
The efficiency of a kinetic resolution is quantified by the Enantiomeric Ratio, or E-value.[7] The E-value is a conversion-independent measure of an enzyme's enantioselectivity, defined as the ratio of the specificity constants for the two enantiomers.[7]
-
E < 15: Poor to useless for preparative scale.
-
15 < E < 30: Moderate to good; useful for some applications.
-
E > 30: Excellent for preparative synthesis.
-
E > 200: Superb; allows for high enantiomeric excess of both product and remaining substrate.[7]
A high E-value is critical because it dictates the achievable enantiomeric excess (ee) of both the substrate and product at a given conversion.[7]
Mechanism: Lipase-Catalyzed Acyl Transfer
Lipases are serine hydrolases that are exceptionally versatile in organic synthesis.[9] In non-aqueous media, their catalytic activity can be harnessed for esterification and transesterification reactions. The most common approach for resolving α-hydroxy esters is irreversible transesterification using an acyl donor.[10]
The mechanism involves the lipase selectively acylating the hydroxyl group of one enantiomer of the α-hydroxy ester. This selectivity arises from the three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer over the other to form the tetrahedral intermediate necessary for catalysis.[9]
Key Experimental Components and Considerations
The success of an enzymatic kinetic resolution hinges on the careful selection of several key components.
2.1. Enzyme Selection and Immobilization
-
Enzyme Choice : The choice of enzyme is the most critical factor influencing enantioselectivity. Lipases are the most commonly used enzymes for this transformation. Prominent examples include:
-
Candida antarctica Lipase B (CALB) : Often available as the immobilized preparation Novozym 435, CALB is a robust and highly versatile enzyme known for its broad substrate scope and high enantioselectivity in resolving alcohols and esters.[11][12][13]
-
Pseudomonas cepacia Lipase (PCL) , also known as Burkholderia cepacia lipase: This lipase is another highly effective catalyst for the resolution of various chiral compounds, including α-hydroxy butenolides.[14]
-
Pseudomonas fluorescens Lipase (PFL) : PFL has also been shown to be effective, particularly after optimization through immobilization.[15][16]
Causality: The inherent 3D structure of each enzyme's active site dictates its substrate specificity and enantiopreference. Therefore, screening a panel of different lipases is a crucial first step for any new substrate.[17]
-
-
Enzyme Immobilization : Using enzymes in an immobilized form offers significant advantages, including enhanced stability (thermal and chemical), simplified separation from the reaction mixture, and improved reusability, which is critical for cost-effective industrial processes.[18][19] Common immobilization techniques include adsorption onto a solid support (e.g., acrylic resin in Novozym 435), sol-gel encapsulation, or covalent attachment.[15][16][18] Immobilization can also sometimes improve the enzyme's activity and enantioselectivity.[15][16]
2.2. Acyl Donor
The acyl donor acts as the acylating agent in the transesterification reaction. The choice of acyl donor can significantly impact reaction rate and equilibrium. For kinetic resolutions, it is highly desirable to use an acyl donor that renders the reaction irreversible.
-
Enol Esters : Vinyl acetate and isopropenyl acetate are highly effective "activated" acyl donors.[20] Following acylation, the leaving enol tautomerizes to a stable ketone (acetaldehyde or acetone, respectively), which drives the reaction forward and makes it essentially irreversible.
-
Simple Esters : Ethyl acetate or other alkyl esters can also be used, but the reaction becomes reversible, which can complicate the resolution and may require different optimization strategies.[10]
2.3. Solvent
The solvent plays a critical role by influencing the enzyme's conformation and the solubility of the substrate and products.
-
Non-polar Organic Solvents : Solvents like hexane, toluene, and methyl tert-butyl ether (MTBE) are commonly used.[11][20] They are generally preferred because they do not strip the essential layer of water from the enzyme's surface, which is necessary to maintain its catalytically active conformation.
-
Solvent Screening : The enantioselectivity (E-value) of a lipase can be highly dependent on the solvent.[20] Therefore, screening different solvents is a key part of optimizing a kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Resolution of Ethyl 2-Hydroxypropanoate
This protocol provides a general procedure for the kinetic resolution of a racemic α-hydroxy ester using an immobilized lipase.
Materials:
-
Racemic ethyl 2-hydroxypropanoate (Substrate)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate (Acyl Donor)
-
Hexane (Solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup :
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic ethyl 2-hydroxypropanoate (e.g., 1.18 g, 10 mmol).
-
Add 20 mL of hexane to dissolve the substrate.
-
Add vinyl acetate (e.g., 1.29 g, 15 mmol, 1.5 equivalents). Rationale: Using a slight excess of the acyl donor ensures it is not the limiting reagent.
-
Add the immobilized lipase (e.g., 100 mg of Novozym 435, ~10% by weight of the substrate). Rationale: Enzyme loading affects the reaction rate; 5-10% w/w is a common starting point.
-
-
Reaction and Monitoring :
-
Seal the flask and stir the suspension at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by periodically taking small aliquots (e.g., ~50 µL) from the reaction mixture.
-
Prepare the aliquot for analysis: Filter out the enzyme (e.g., through a small plug of cotton or a syringe filter) and dilute with an appropriate solvent (e.g., hexane or isopropanol).
-
Analyze the sample using a pre-calibrated chiral GC or HPLC method to determine the conversion and the enantiomeric excess of the remaining substrate (ethyl 2-hydroxypropanoate) and the product (ethyl 2-acetoxypropanoate).
-
Stop the reaction when the conversion is near 50%. Rationale: For a highly selective reaction (high E-value), stopping at ~50% conversion maximizes the yield and enantiomeric purity of both the unreacted substrate and the product.
-
-
Workup and Purification :
-
Once the desired conversion is reached, stop the stirring and remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
The resulting crude mixture contains the unreacted (S)-ethyl 2-hydroxypropanoate and the product, (R)-ethyl 2-acetoxypropanoate.
-
Separate the two compounds using flash column chromatography on silica gel.
-
-
Final Analysis :
-
Characterize the purified substrate and product.
-
Determine the final yield and enantiomeric excess of each compound by chiral GC or HPLC.
-
Visualization of Key Processes
General Workflow
The following diagram outlines the typical workflow for an enzymatic kinetic resolution experiment.
Caption: Experimental workflow for enzymatic kinetic resolution.
Principle of Kinetic Resolution
This diagram illustrates the fundamental principle of separating a racemic mixture via kinetic resolution.
Caption: Selective conversion of one enantiomer in kinetic resolution.
Analytical Methods and Calculations
Accurate monitoring is essential for a successful resolution.
-
Chromatographic Analysis : Chiral GC and HPLC are the workhorse techniques for determining enantiomeric excess.[20] They use a chiral stationary phase to separate the enantiomers of the substrate and the product, allowing for simultaneous quantification of all four species in the reaction mixture.
-
Calculating Enantiomeric Excess (ee%) : ee% = |(R - S) / (R + S)| * 100 where R and S are the concentrations or peak areas of the R- and S-enantiomers, respectively.
-
Calculating Conversion (c%) : c% = [Product] / ([Initial Substrate]) * 100 or more accurately from the ee of the remaining substrate (eeS): c% = eeS / (eeS + eeP) * 100 (where eeP is the ee of the product)
-
Calculating the E-value : The E-value can be calculated from the conversion (c) and the enantiomeric excess of the substrate (eeS) and product (eeP).[7] E = ln[1 - c(1 + eeP)] / ln[1 - c(1 - eeP)] E = ln[(1 - c)(1 - eeS)] / ln[(1 - c)(1 + eeS)]
Optimization and Troubleshooting
Achieving high enantioselectivity and good yields often requires optimization.[20] The following table outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low Enantioselectivity (Low E-value) | 1. Suboptimal enzyme choice. 2. Incorrect solvent. 3. Temperature is too high. | 1. Screen a different panel of lipases or esterases.[17] 2. Screen various non-polar and polar aprotic solvents.[20] 3. Lower the reaction temperature; this often increases enantioselectivity at the cost of a slower reaction rate.[20] |
| Slow or No Reaction | 1. Inactive enzyme (denatured, poisoned). 2. Low enzyme loading. 3. Poor substrate solubility. | 1. Use fresh or properly stored enzyme. Ensure no inhibitors are present. 2. Increase the enzyme loading (e.g., from 10% to 20% w/w). 3. Try a different solvent or co-solvent system to improve solubility. |
| Low Yield (<50%) at High ee | 1. Reaction stopped too early. 2. Reversibility of the reaction. 3. Product or substrate degradation. | 1. Allow the reaction to proceed closer to 50% conversion. 2. Use an irreversible acyl donor like vinyl acetate.[20] 3. Check the stability of compounds under reaction conditions; consider milder conditions. |
| Enantiomeric Excess Decreases at High Conversion (>50%) | 1. This is an inherent property of kinetic resolutions. 2. Potential racemization of product or substrate. | 1. Stop the reaction as close to 50% conversion as possible for optimal results for both components.[20] 2. Test for racemization under reaction conditions (e.g., by incubating the purified product with the enzyme). If observed, use milder conditions.[20] |
Dynamic Kinetic Resolution (DKR): Overcoming the 50% Yield Barrier
A significant limitation of standard EKR is the theoretical maximum yield of 50% for a single enantiomer.[8] Dynamic Kinetic Resolution (DKR) overcomes this by combining the enzymatic resolution with an in situ racemization of the slow-reacting substrate enantiomer.[6][21] This continuously replenishes the fast-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomeric product.[8] For α-hydroxy esters, this is often achieved by adding a ruthenium-based catalyst that facilitates the racemization of the hydroxy center.[14][22]
References
- Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. (n.d.).
- Double Immobilized Lipase for the Kinetic Resolution of Secondary Alcohols. (n.d.).
- Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters. (n.d.). Academia.edu.
- Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. (2025). BenchChem.
- Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyr
- Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. (2022).
- Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters. (2012).
- Technical Support Center: Enhancing Enantioslectivity in Enzym
- Dynamic Kinetic Resolution of Alpha-Hydroxy Acid Esters. (2000). PubMed.
- Lipase-catalyzed highly enantioselective kinetic resolution of racemic a-hydroxy butenolides. (2004). ElectronicsAndBooks.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.).
- Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. (n.d.).
- Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiprolifer
- Kinetic resolution. (n.d.). Wikipedia.
- Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. (2015). Journal of Chemical and Pharmaceutical Research.
- Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)
- Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023).
- Kinetic Resolution of Enantiomers. (n.d.). University of Graz.
- Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. (n.d.). PubMed.
- Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. (n.d.).
- α-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. (n.d.). Journal of the American Chemical Society.
- Emerging Applications of Chiral Switching in Drug Discovery and Development. (2024). Journal of Chemical and Pharmaceutical Research.
- Kinetic resolution – Knowledge and References. (n.d.). Taylor & Francis.
- Pharmaceutical compounds with α‐hydroxy esters. (n.d.).
- The Significance of Chirality in Drug Design and Development. (n.d.).
- The significance of chirality in contemporary drug discovery-a mini review. (2024). Royal Society of Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic kinetic resolution of alpha-hydroxy acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (PDF) Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters [academia.edu]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of Ethyl 2-hydroxyhexanoate
Welcome to the comprehensive technical support guide for the synthesis of Ethyl 2-hydroxyhexanoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, ensuring the successful synthesis of high-purity this compound.
I. Understanding the Synthetic Landscape: Common Routes and Their Pitfalls
The synthesis of this compound can be approached through several common pathways. Each route, while effective, presents a unique profile of potential side reactions. Understanding these pathways is the first step in troubleshooting and optimizing your synthesis.
Route 1: Fischer Esterification of 2-Hydroxyhexanoic Acid
This classical approach involves the acid-catalyzed reaction of 2-hydroxyhexanoic acid with ethanol.
Troubleshooting Guide & FAQs
Question: My reaction appears to have stalled, and the yield of this compound is low. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in Fischer esterification is a common issue, often attributable to the reversible nature of the reaction.
-
Causality: The reaction produces water as a byproduct. According to Le Chatelier's principle, an accumulation of water can shift the equilibrium back towards the reactants, thus limiting the yield.
-
Troubleshooting:
-
Water Removal: Employ a Dean-Stark apparatus or use a drying agent like molecular sieves to continuously remove water from the reaction mixture.
-
Excess Reagent: Use a large excess of ethanol to drive the equilibrium towards the product.
-
Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
-
Question: I've observed a significant amount of a high-molecular-weight impurity in my final product. What could this be?
Answer: This is likely a result of intermolecular self-esterification, forming a dimeric or even oligomeric species.
-
Causality: The hydroxyl group of one molecule of 2-hydroxyhexanoic acid can act as a nucleophile, attacking the activated carboxyl group of another molecule. This is a competing reaction that becomes more prevalent at higher concentrations and temperatures.
-
Mitigation:
-
Dilution: Running the reaction at a lower concentration can disfavor the bimolecular self-esterification.
-
Temperature Control: Avoid excessively high temperatures, which can promote this and other side reactions.
-
Question: My NMR analysis shows signals corresponding to a double bond. What is the source of this impurity?
Answer: The presence of an alkene suggests a dehydration side reaction has occurred.
-
Causality: The acidic catalyst and heat can promote the elimination of water from the C2 and C3 positions, leading to the formation of ethyl hex-2-enoate.
-
Prevention:
-
Milder Catalyst: Consider using a milder acid catalyst.
-
Temperature Control: Maintain the lowest effective reaction temperature.
-
II. Route 2: Reduction of Ethyl 2-oxohexanoate
This method involves the reduction of the ketone functionality of ethyl 2-oxohexanoate to the desired secondary alcohol.
Troubleshooting Guide & FAQs
Question: My product is a mixture of the desired this compound and unreacted Ethyl 2-oxohexanoate. How can I drive the reaction to completion?
Answer: Incomplete reduction is a common challenge.
-
Causality: This can be due to insufficient reducing agent, poor reactivity of the chosen agent, or deactivation of the reagent.
-
Troubleshooting:
-
Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent (e.g., Sodium borohydride).
-
Reagent Choice: For less reactive ketones, a stronger reducing agent might be necessary, but be mindful of potential over-reduction.
-
Reaction Conditions: Monitor the reaction temperature; some reductions require initial cooling followed by warming to room temperature.
-
Question: I am aiming for an enantiomerically pure product, but my polarimetry results indicate a racemic mixture. What went wrong?
Answer: Racemization is a significant risk when a chiral center is adjacent to a carbonyl group.[1][2]
-
Causality: The presence of trace amounts of acid or base can catalyze the formation of a planar enol or enolate intermediate, which leads to the loss of stereochemical information.[2]
-
Prevention:
-
pH Control: Maintain neutral or slightly acidic/basic conditions as required by the specific reducing agent, but avoid strong acids or bases.
-
Chiral Reducing Agents: For stereoselective reduction, employ a chiral reducing agent (e.g., (R)- or (S)-BINAL-H).
-
Question: My product analysis shows the presence of 1,2-hexanediol. How did this form?
Answer: This indicates over-reduction of your starting material.
-
Causality: The use of a strong, non-selective reducing agent like Lithium aluminum hydride (LAH) can reduce both the ketone and the ester functionalities.
-
Mitigation:
-
Selective Reducing Agents: Use a milder reducing agent that will selectively reduce the ketone in the presence of the ester, such as sodium borohydride.
-
III. Route 3: Nucleophilic Substitution of Ethyl 2-bromohexanoate
This pathway involves the substitution of the bromine atom with a hydroxyl group.
Troubleshooting Guide & FAQs
Question: My yield is low, and I have a significant amount of ethyl hex-2-enoate as a byproduct. What is the cause?
Answer: This is a classic example of a competing elimination reaction.
-
Causality: The nucleophile (e.g., hydroxide) can act as a base, abstracting a proton from the alpha-carbon and leading to an E2 elimination reaction, which is competitive with the desired SN2 substitution.
-
Troubleshooting:
-
Nucleophile Choice: Use a less basic nucleophile if possible. For example, using sodium acetate followed by hydrolysis can favor substitution.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
-
Question: I have isolated 2-hydroxyhexanoic acid from my reaction mixture. How did this form?
Answer: This is due to the hydrolysis of the ester group.
-
Causality: If using a strong aqueous base like sodium hydroxide as the nucleophile, it can also saponify the ethyl ester.
-
Prevention:
-
Milder Conditions: Use a weaker base or protect the ester group if possible.
-
Careful pH Control: During workup, avoid strongly acidic or basic conditions for extended periods.
-
IV. General Purification and Characterization
How can I effectively purify my this compound from these side products?
-
Distillation: Fractional distillation under reduced pressure is often effective for separating the desired product from less volatile impurities like dimers or more volatile ones like elimination byproducts.
-
Chromatography: Column chromatography on silica gel is a powerful technique for separating compounds with different polarities. The polarity of this compound is intermediate between the starting materials and some of the less polar side products.
What are the key analytical techniques to identify these impurities?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can readily identify the characteristic signals of the desired product and distinguish them from the vinylic protons of elimination products or the absence of the hydroxyl proton in unreacted starting material.
-
¹³C NMR can confirm the presence of sp² carbons from elimination byproducts.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for separating volatile components and identifying them by their mass-to-charge ratio, allowing for the detection of a wide range of impurities.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch and a C=O stretch are characteristic of the product. The absence of the O-H or the presence of a C=C stretch can indicate impurities.
V. Visualizing Reaction Pathways
Fischer Esterification and Side Reactions
Caption: Fischer Esterification of 2-Hydroxyhexanoic Acid.
Reduction of Ethyl 2-oxohexanoate and Side Reactions```dot
Caption: Nucleophilic Substitution of Ethyl 2-bromohexanoate.
VI. References
-
Reddit. (2021). racemize alpha chiral acid with LiOH? r/Chempros. [Link]
-
YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]
Sources
Technical Guide: Preventing Racemization of Chiral Ethyl 2-Hydroxyhexanoate
[1]
Executive Summary & Core Directive
Ethyl 2-hydroxyhexanoate (CAS 52089-55-1) possesses a stereogenic center at the C2 position (alpha to the carbonyl).[1] The enantiomeric purity of this molecule is critical; the (R)- and (S)-enantiomers exhibit distinct odor profiles and biological activities.
The Core Directive: The alpha-proton of 2-hydroxy esters is significantly more acidic (pKa ≈ 11–13 in DMSO) than that of simple alkanoic esters (pKa ≈ 25) due to the inductive effect of the adjacent hydroxyl group and the electron-withdrawing ester carbonyl. Consequently, base-catalyzed enolization is the primary vector for racemization.
Your synthesis and purification workflows must strictly avoid conditions that stabilize the enolate intermediate.[1] This guide outlines two validated pathways to ensure high enantiomeric excess (ee): Mild Chemical Esterification and Biocatalytic Reduction .[1]
Racemization Mechanism: The "Alpha-Proton" Vulnerability[1]
Understanding the enemy is the first step to defeating it. Racemization occurs via the removal of the proton at C2, leading to a planar enediolate intermediate. Upon reprotonation, the chiral center is reset, typically resulting in a racemic mixture.
Critical Risk Factors[1]
-
Strong Bases: Alkoxides (NaOMe, NaOEt) or amine bases (DBU, TEA) at high temperatures will rapidly deprotonate C2.[1]
-
Thermal Stress: Distillation above 120°C can trigger thermal racemization, especially in the presence of trace alkali metals.
-
Activated Intermediates: During substitution reactions (e.g., leaving group activation), SN1 pathways will destroy chirality.[1]
Visualization: The Enolization Pathway
The following diagram illustrates the mechanistic failure point where chirality is lost.
Caption: Base-catalyzed deprotonation creates a planar intermediate, destroying stereochemical information.
Validated Synthetic Protocols
Protocol A: Mild Steglich Esterification (Chemical Route)
Best for: Converting chiral 2-hydroxyhexanoic acid to its ester without inversion.[1]
This method uses DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) to activate the acid under neutral/mildly basic conditions that are insufficient to deprotonate the alpha-carbon.[1]
Reagents:
-
(R)- or (S)-2-Hydroxyhexanoic acid (1.0 eq)[1]
-
Ethanol (anhydrous, 1.5 eq)
-
DCC (1.1 eq)[1]
-
DMAP (0.05 eq - Catalytic)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the chiral acid and ethanol in anhydrous DCM at 0°C under nitrogen atmosphere.
-
Catalyst Addition: Add catalytic DMAP. Note: Do not use excess DMAP; high concentrations can act as a base.
-
Coupling: Dropwise add a solution of DCC in DCM over 30 minutes. Maintain temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3-5 hours. Do not heat.
-
Workup: Filter off the precipitated DCU (dicyclohexylurea) byproduct.[1] Wash the filtrate with dilute HCl (0.5 N) to remove DMAP, then saturated NaHCO3 (quickly) and brine.
-
Purification: Dry over Na2SO4 and concentrate in vacuo at <40°C.
Why this works: The reaction proceeds through an O-acyl isourea intermediate, which is attacked by ethanol.[1] The conditions are too mild to trigger enolization [1].[1]
Protocol B: Biocatalytic Reduction (Enzymatic Route)
Best for: Generating high-ee ester from the achiral keto-ester precursor.[1]
This method bypasses the chiral acid entirely, reducing Ethyl 2-ketohexanoate (Ethyl 2-oxohexanoate) directly to the chiral hydroxy ester using a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).[1]
Reagents:
-
Ethyl 2-ketohexanoate (Substrate)[1]
-
KRED Enzyme (Screening required: Lactobacillus or Candida origins are common for alpha-keto esters)[1]
-
Cofactor: NAD(P)H[1]
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose[1]
Step-by-Step Workflow:
-
Buffer Prep: Prepare a Potassium Phosphate buffer (100 mM, pH 6.5 - 7.0).[1] Crucial: Avoid pH > 7.5 to prevent spontaneous racemization of the product.
-
Mix: Add substrate (dissolved in 5% DMSO if needed), Glucose (2 eq), NADP+ (catalytic), and GDH.
-
Initiation: Add KRED enzyme. Incubate at 30°C with gentle shaking.
-
Monitoring: Monitor consumption of keto-ester via GC.
-
Extraction: Extract with Ethyl Acetate. The enzyme specificity ensures >99% ee.[1]
Visualization: Biocatalytic Workflow
Caption: Enzymatic reduction establishes chirality at the final step, eliminating downstream racemization risks.
Troubleshooting & FAQs
Issue 1: "My ee dropped significantly after distillation."
Diagnosis: Thermal Racemization.[1] Root Cause: Heating alpha-hydroxy esters >120°C, especially in the presence of trace salts (which act as Lewis acids/bases), promotes enolization. Solution:
-
Use Kugelrohr distillation or Molecular Distillation (wiped film) under high vacuum (< 1 mbar) to keep the bath temperature below 80°C.[1]
-
Ensure the crude mixture is strictly neutral (wash with dilute acid, then water) before heating. Trace NaHCO3 from workup is a killer here.
Issue 2: "I tried to invert the (S)-acid to (R)-ester using Mitsunobu, but got low yield."
Diagnosis: Acylation vs. Alkylation competition. Root Cause: In a standard Mitsunobu (Acid + Alcohol + DEAD + PPh3), the reaction forms the ester with inversion . However, steric bulk at the alpha-position can slow the reaction, leading to side products. Solution:
-
Use DIAD instead of DEAD (more stable).
-
Ensure strictly anhydrous conditions.[1]
-
If yield remains low, switch to the Sulfonate Displacement method : Convert (S)-ester alcohol to a mesylate (using MsCl/Pyridine), then displace with Cesium Acetate (inversion), then hydrolyze. Note: This is a longer route.
Issue 3: "The product contains dimers/oligomers."
Diagnosis: Self-Esterification (Lactide formation).[1] Root Cause: 2-Hydroxyhexanoic acid has both an alcohol and an acid group.[1] It can esterify with itself. Solution:
-
Perform the esterification in high dilution (0.05 M).
-
Use a large excess of Ethanol (the desired nucleophile) to outcompete the intermolecular reaction [2].
Data Summary: Method Comparison
| Parameter | Acid-Catalyzed (Fischer) | Steglich (DCC/DMAP) | Biocatalytic (KRED) |
| Racemization Risk | Moderate (Heat dependent) | Low (Room Temp) | Negligible |
| Reaction pH | Acidic (< 1) | Neutral / Weak Basic | Neutral (7.[1]0) |
| Scalability | High | Moderate (DCU removal) | High (Volume efficiency) |
| ee Potential | Depends on starting material | Retains starting ee | >99% (Enzyme defined) |
| Primary Byproduct | Water | Dicyclohexylurea (Solid) | Gluconic Acid |
References
-
Neises, B., & Steglich, W. (1978).[1][2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1][3]
-
Organic Chemistry Portal.[1][3] (n.d.). Steglich Esterification.
-
Hollmann, F., et al. (2020).[1] Biocatalytic reduction of alpha-keto esters. Green Chemistry. (Contextual reference based on general KRED application for alpha-keto esters).
Sources
- 1. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the lipase-catalyzed synthesis of Ethyl 2-hydroxyhexanoate
Technical Support Center: Optimizing Lipase-Catalyzed Synthesis of Ethyl 2-hydroxyhexanoate
Welcome to the technical support center for the enzymatic synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the precision of biocatalysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The synthesis of chiral molecules like this compound is pivotal in the pharmaceutical industry, where enantiomeric purity can be the difference between a therapeutic agent and an inactive or even harmful compound.[1][2] Lipase-catalyzed reactions offer a green, highly selective alternative to traditional chemical methods, operating under mild conditions with remarkable enantio- and regioselectivity.[1][3] This guide will provide the foundational knowledge and practical troubleshooting steps to master this synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that form the basis of a successful experimental design.
Q1: Which lipase should I select for this esterification?
A1: The choice of lipase is critical and substrate-dependent. For the synthesis of chiral esters, lipases from Candida antarctica B (CALB), often supplied in an immobilized form as Novozym® 435, is the most widely documented and successful biocatalyst due to its broad substrate scope and high enantioselectivity.[1][4] Other lipases from Pseudomonas cepacia and Rhizomucor miehei have also shown efficacy in various esterification reactions.[4][5] We recommend starting with Novozym® 435, but screening a panel of lipases is a prudent step in early-stage process development.
Q2: What are the advantages of using an immobilized lipase over a free enzyme?
A2: Immobilization offers significant practical and economic advantages.[6]
-
Ease of Separation: Immobilized enzymes can be easily filtered from the reaction mixture, simplifying downstream processing and product purification.
-
Reusability: The ability to recover and reuse the biocatalyst for multiple cycles dramatically reduces costs, a key factor for industrial-scale applications.[7]
-
Enhanced Stability: Immobilization often enhances the enzyme's stability against changes in temperature and pH.[6][7] However, it's important to be aware of potential mass transfer limitations, where the diffusion of substrates to the enzyme's active site on the support can slow the overall reaction rate.[8]
Q3: What is the kinetic mechanism for this type of reaction?
A3: Lipase-catalyzed esterification reactions are widely accepted to follow a Ping-Pong Bi-Bi mechanism .[9][10] In this model, the first substrate (the acid, 2-hydroxyhexanoic acid) binds to the enzyme, forming an acyl-enzyme intermediate and releasing the first product (water). The second substrate (the alcohol, ethanol) then binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme.[10] Understanding this mechanism is crucial for troubleshooting, as it explains potential substrate inhibition, where high concentrations of either the acid or alcohol can competitively inhibit the binding of the other, thereby reducing the reaction rate.[10][11]
Q4: Should I run the reaction in an organic solvent or a solvent-free system?
A4: Both approaches have merit.
-
Solvent-Free Systems: These are considered "greener" and offer higher volumetric productivity. However, they can be limited by high viscosity and poor mixing, especially with solid substrates. For the synthesis of short-chain esters like this compound, a solvent-free system is often feasible and preferred.[12][13]
-
Organic Solvents: Using a non-polar, hydrophobic solvent like n-hexane or heptane can improve substrate solubility and reduce viscosity.[14] Solvents also help to strip away the water produced during the reaction, shifting the equilibrium towards product formation. However, this introduces concerns about solvent toxicity, cost, and removal.
Q5: How can I monitor the reaction's progress?
A5: The most common method is to periodically withdraw small aliquots from the reaction mixture and analyze them. The two main approaches are:
-
Gas Chromatography (GC): This is the preferred method. It allows for the direct quantification of the ester product and the consumption of the substrates. A typical GC method would involve a temperature program to separate ethanol, this compound, and 2-hydroxyhexanoic acid (often after derivatization).[12]
-
Titration: You can determine the consumption of the acidic substrate (2-hydroxyhexanoic acid) by titrating the reaction aliquot against a standardized base like NaOH using an indicator such as phenolphthalein.[11] This method is simpler and requires less equipment but is less specific than GC.
Section 2: Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This guide addresses specific problems in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Conversion | 1. Inactive Enzyme: The lipase may have lost activity due to improper storage or handling. 2. Insufficient Water Activity (aw): Lipases require a thin layer of water to maintain their catalytically active conformation. An overly dry system can render the enzyme inactive.[15] 3. Mass Transfer Limitations: Poor mixing may prevent substrates from reaching the active sites of an immobilized enzyme.[8] | 1. Verify Enzyme Activity: Test the lipase with a standard hydrolysis reaction (e.g., using p-nitrophenyl palmitate) to confirm its activity. 2. Hydrate the Enzyme: Pre-incubate the immobilized lipase in a controlled humidity environment or add a very small, defined amount of water (0.5-1% w/w) to the reaction.[15] However, be cautious as excess water will promote the reverse hydrolysis reaction.[15][16] 3. Increase Agitation: Ensure the reaction is being stirred vigorously enough (e.g., 200-250 rpm) to keep the immobilized enzyme suspended and facilitate substrate diffusion.[13][17] |
| Reaction Stops Prematurely | 1. Equilibrium Reached: Esterification is a reversible reaction. The accumulation of water will drive the reaction backward (hydrolysis).[15] 2. Product/Substrate Inhibition: High concentrations of substrates or the ester product can inhibit the enzyme, effectively halting the reaction far from the thermodynamic equilibrium.[8] 3. Enzyme Denaturation: The reaction temperature may be too high, causing the enzyme to lose its structure and activity over time.[8] | 1. Water Removal: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is produced. Alternatively, running the reaction under a vacuum can also remove water. 2. Substrate Feeding Strategy: Instead of adding all the alcohol at once, use a stepwise or continuous feeding strategy to keep its concentration below the inhibitory threshold. 3. Optimize Temperature: Lower the reaction temperature. While this may slow the initial rate, it will likely extend the enzyme's operational lifetime and lead to a higher final conversion. A typical range for many lipases is 40-60°C.[12][13] |
| Poor Enantioselectivity (in Kinetic Resolution) | 1. Incorrect Lipase: The chosen lipase may not have the required enantiopreference for your substrate. 2. Non-Optimal Temperature: Enantioselectivity (expressed as the E-value) is often temperature-dependent. Higher temperatures can sometimes decrease selectivity. 3. Reaction Reversibility: If the reaction proceeds past 50% conversion, the reverse reaction can begin to consume the desired enantiomer, eroding the enantiomeric excess (ee) of the product. | 1. Screen Different Lipases: Test a variety of lipases (e.g., from Candida rugosa, Pseudomonas fluorescens) as they exhibit different enantioselectivities.[4] 2. Lower the Temperature: Run the reaction at a lower temperature (e.g., 30-40°C). This often enhances the energy difference between the transition states for the two enantiomers, improving selectivity.[18] 3. Stop at ~50% Conversion: For a classic kinetic resolution, the maximum yield for a single enantiomer is 50%. Monitor the reaction closely and stop it when conversion is near this point to achieve the highest possible enantiomeric excess. |
| Enzyme Deactivation After Reuse | 1. Pore Blockage: Substrates or products may become trapped within the pores of the immobilized support, blocking access to the enzyme. 2. Enzyme Leaching: The lipase may be desorbing from the support, especially if immobilization was done via simple physical adsorption on a hydrophobic support.[7][19] 3. Mechanical Damage: The support matrix (e.g., acrylic resin for Novozym® 435) can be fragile and may break down under aggressive stirring, leading to enzyme loss.[8] | 1. Thorough Washing: After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., hexane or isopropanol) to remove any adsorbed species before drying and reusing. 2. Use Covalently Immobilized Lipase: Consider using or preparing a lipase that is covalently bound to its support for a more robust biocatalyst, although this can be more expensive. 3. Optimize Stirring: Use an orbital shaker or an overhead stirrer with a properly designed impeller instead of a magnetic stir bar to minimize mechanical stress on the support particles. |
Section 3: Experimental Workflow & Core Protocol
This section provides a visual workflow and a baseline protocol for optimizing the synthesis.
Optimization Workflow Diagram
Caption: Workflow for optimizing lipase-catalyzed esterification.
Baseline Experimental Protocol
This protocol provides a starting point for your optimization experiments.
-
Reagent Preparation:
-
Ensure 2-hydroxyhexanoic acid and ethanol are of high purity.
-
If using a solvent, ensure it is anhydrous.
-
Activate molecular sieves (if used) by heating them in an oven at >200°C for at least 3 hours.
-
Prepare your immobilized lipase (e.g., Novozym® 435).
-
-
Reaction Setup:
-
To a 50 mL screw-cap flask, add 2-hydroxyhexanoic acid (e.g., 5 mmol).
-
Add ethanol. For initial screening, use a 1:3 molar ratio of acid to alcohol (i.e., 15 mmol of ethanol).[13]
-
Add the immobilized lipase. A good starting point is 2% of the total substrate weight.[13]
-
(Optional) Add 10% (w/w of substrates) activated molecular sieves to remove water.
-
Seal the flask tightly to prevent the evaporation of ethanol.
-
-
Reaction Conditions:
-
Place the flask in an orbital shaker set to 250 rpm and a temperature of 50°C.[13]
-
Allow the reaction to proceed for 24-48 hours.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), pause the agitation and carefully withdraw a small aliquot (e.g., 20 µL) of the supernatant.
-
Dilute the aliquot in a suitable solvent (e.g., hexane or acetonitrile).
-
Analyze the sample by GC to determine the concentration of this compound.
-
-
Optimization:
-
Based on the results, vary one parameter at a time as outlined in the workflow diagram above to find the optimal conditions for temperature, substrate ratio, and enzyme loading.
-
Section 4: In-Depth Parameter Analysis
Understanding the impact of each parameter is key to rational optimization.
Summary of Typical Reaction Conditions
| Parameter | Typical Range | Rationale & Key Considerations |
| Temperature | 40 - 60 °C | Balances increased reaction kinetics at higher temperatures against the risk of enzyme denaturation.[8][12] Enantioselectivity can also be temperature-dependent. |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | An excess of alcohol is often used to shift the reaction equilibrium towards the product side. However, very high concentrations can cause substrate inhibition or denature the enzyme.[13][20] |
| Enzyme Loading | 1 - 10% (w/w of substrates) | Higher loading increases the reaction rate but also the cost. The optimal loading is a balance between reaction time and economic feasibility.[13][17] |
| Agitation Speed | 150 - 250 rpm | Crucial for overcoming external mass transfer limitations in heterogeneous (immobilized) systems. Must be sufficient to suspend particles without causing mechanical damage.[13][17] |
| Water Content / Activity (aw) | < 1% (w/w) | A minimal amount of water is essential for lipase activity, but excess water promotes the reverse hydrolysis reaction, reducing the final ester yield.[15][16][21] |
References
-
Optimization of Enzymatic Synthesis of Cetyl 2-Ethylhexanoate by Novozym® 435. (n.d.). ResearchGate. Retrieved from [Link]
-
Time course for lipase-catalyzed synthesis of 2-ethylhexyl palmitate in... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of ethyl hexanoate using native AMS8 lipase and immobilized... (n.d.). ResearchGate. Retrieved from [Link]
- Sharma, S., & Kanwar, S. S. (2014). Lipase-Catalyzed Esterification. In Lipases and Phospholipases (pp. 439-467). Humana Press.
-
Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. (2017). Journal of Food Science and Technology. Retrieved from [Link]
-
Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. (2007). Biochemical Engineering Journal. Retrieved from [Link]
-
Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. (2023). Catalysts. Retrieved from [Link]
-
Rhizopus oryzae Hydrolases from Solid-State Fermentation: A Gateway to Food Waste Valorization. (2024). Molecules. Retrieved from [Link]
-
(PDF) Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). (n.d.). ResearchGate. Retrieved from [Link]
-
Water activity and substrate concentration effects on lipase activity. (1997). Biotechnology and Bioengineering. Retrieved from [Link]
-
Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. (2020). Chemistry – An Asian Journal. Retrieved from [Link]
-
Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac. Retrieved from [Link]
-
Kinetic Study of Ethyl Hexanoate Synthesis Using Surface Coated Lipase from Candida Rugosa. (n.d.). SciSpace. Retrieved from [Link]
-
(PDF) Advances in Lipase-Catalyzed Esterification Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. (n.d.). Agritrop. Retrieved from [Link]
-
Water activity and substrate concentration effects on lipase activity. (1997). Semantic Scholar. Retrieved from [Link]
-
Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. (2021). Molecules. Retrieved from [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). TU Delft Repository. Retrieved from [Link]
-
Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. (2021). Catalysis Science & Technology. Retrieved from [Link]
-
Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects. (2014). Biotechnology and Applied Biochemistry. Retrieved from [Link]
-
Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. (2023). Polymers. Retrieved from [Link]
-
Lipase From Rhizomucor miehei Immobilized on Magnetic Nanoparticles: Performance in Fatty Acid Ethyl Ester (FAEE) Optimized Production by the Taguchi Method. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
Sources
- 1. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. Rhizopus oryzae Hydrolases from Solid-State Fermentation: A Gateway to Food Waste Valorization [mdpi.com]
- 4. repository.tudelft.nl [repository.tudelft.nl]
- 5. Frontiers | Lipase From Rhizomucor miehei Immobilized on Magnetic Nanoparticles: Performance in Fatty Acid Ethyl Ester (FAEE) Optimized Production by the Taguchi Method [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agritrop.cirad.fr [agritrop.cirad.fr]
- 16. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 19. Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Low Conversion in the Esterification of 2-Hydroxyhexanoic Acid
Welcome to the technical support center for the esterification of 2-hydroxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, helping you make informed decisions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 2-hydroxyhexanoic acid has stalled, resulting in a low yield. What are the primary reasons for this?
A1: Low conversion in the Fischer esterification of 2-hydroxyhexanoic acid is most commonly due to the reversible nature of the reaction.[1][2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water. As the concentration of the products increases, the reverse reaction—ester hydrolysis—begins to compete, leading to an equilibrium state with significant amounts of unreacted starting material.[2][4]
Several factors can exacerbate this issue:
-
Presence of Water: Any water present at the start of the reaction or produced during it will push the equilibrium back towards the reactants.[1][2][5]
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate, making it seem as though the reaction has stalled.
-
Sub-optimal Temperature: The reaction requires heat to overcome the activation energy.[6] If the temperature is too low, the reaction will be impractically slow.[3]
-
Side Reactions: Alpha-hydroxy acids like 2-hydroxyhexanoic acid are prone to side reactions, such as the formation of cyclic diesters known as lactides, which can consume the starting material.[7][8][9]
Q2: How can I effectively shift the reaction equilibrium to favor ester formation?
A2: To drive the reaction towards the product, you need to apply Le Châtelier's principle. This can be achieved in two primary ways:
-
Use a Large Excess of One Reactant: Employing a large excess of the alcohol is a common and effective strategy.[3][4] The alcohol can often be used as the solvent to ensure it is present in a significant molar excess.[3] This concentration gradient favors the forward reaction.
Molar Ratio (Alcohol:Acid) Typical Equilibrium Yield of Ester 1:1 ~65%[3][4] 10:1 ~97%[3][4] 100:1 ~99%[3][4] -
Remove Water as it Forms: This is a highly efficient method to drive the reaction to completion.[2][3][5] Common laboratory techniques include:
-
Azeotropic Distillation with a Dean-Stark Trap: This is a widely used method where the reaction is conducted in a solvent (e.g., toluene, hexane) that forms a low-boiling azeotrope with water.[3] The azeotrope boils and condenses in the Dean-Stark trap, where the water separates from the less dense solvent and is collected, preventing its return to the reaction flask.[3]
-
Use of a Drying Agent: Adding a desiccant like molecular sieves (3Å or 4Å) can sequester the water produced during the reaction.[3][10]
-
Q3: I'm observing the formation of an unexpected byproduct. Could it be a lactide, and how can I prevent this?
A3: Yes, the formation of a cyclic diester, a lactide, is a known side reaction for α-hydroxy acids like 2-hydroxyhexanoic acid.[7][8][9] This occurs through the intermolecular esterification of two molecules of the hydroxy acid.[7][9][11] The formation of this stable six-membered ring can be favored under certain conditions.
To minimize lactide formation:
-
Control the Temperature: Higher temperatures can promote the depolymerization of oligomers into lactide.[8] It is crucial to find a balance where the primary esterification proceeds at a reasonable rate without significantly favoring the side reaction.
-
Catalyst Choice: The type and concentration of the acid catalyst can influence the reaction pathway. Experimenting with milder catalysts may be beneficial.
-
Reaction Concentration: Running the reaction at a higher dilution can disfavor the intermolecular lactide formation and favor the desired intramolecular esterification with the added alcohol.
Q4: What are the optimal catalyst and temperature conditions for this esterification?
A4: The choice of catalyst and temperature are critical and interdependent.
-
Catalysts: Strong Brønsted acids are the most common catalysts for Fischer esterification.
-
Concentrated Sulfuric Acid (H₂SO₄): Highly effective but can sometimes lead to charring or other side reactions if not used carefully.[1][12]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than sulfuric acid, and generally considered a milder catalyst.
-
Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These are solid acid catalysts that can be easily filtered out of the reaction mixture, simplifying purification.[13]
-
-
Temperature: The reaction is typically performed at reflux.[1] The optimal temperature is dependent on the boiling point of the alcohol and any solvent used. A general range is 60-120°C.[3][14] It's important to monitor the reaction and avoid excessively high temperatures that could promote side reactions.[3]
Below is a troubleshooting workflow to help you systematically address low conversion rates.
Caption: Troubleshooting workflow for low conversion rates.
Experimental Protocols
Protocol 1: Esterification of 2-Hydroxyhexanoic Acid using a Dean-Stark Apparatus
This protocol details a general procedure for the esterification of 2-hydroxyhexanoic acid with an alcohol (e.g., ethanol) using azeotropic removal of water.
Materials:
-
2-Hydroxyhexanoic acid
-
Ethanol (anhydrous)
-
Toluene (or another suitable solvent that forms an azeotrope with water)
-
Concentrated Sulfuric Acid (or p-TsOH)
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle with magnetic stirring
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is thoroughly dried.
-
Reagents: To the round-bottom flask, add 2-hydroxyhexanoic acid, a 5 to 10-fold molar excess of ethanol, and toluene (sufficient to fill the Dean-Stark trap and maintain a stirrable reaction volume).
-
Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reflux until the theoretical amount of water has been collected in the trap, or until the reaction shows no further progress by a suitable analytical method (e.g., TLC, GC, or NMR). This may take several hours.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude ester.
-
-
Purification: The crude product can be purified by distillation or column chromatography as needed.
Caption: Dean-Stark esterification workflow.
References
-
Cho, B. H., & Chang, H. N. (1995). Removal of water produced from lipase-catalyzed esterification in organic solvent by pervaporation. Biotechnology and Bioengineering, 46(4), 393-395. [Link]
- Brüschke, H. E. A. (1999). U.S. Patent No. 5,976,324. U.S.
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Quora. (2018). Why during the preparation of esters, should water be removed as soon as soon as it is formed?[Link]
-
ResearchGate. (2018). Water removal by reactive stripping for solid-acid catalyzed esterification in a monolith reactor. [Link]
- Partenheimer, W. (2000). Esterification catalysts.
-
Wikipedia. (2023). Lactide. [Link]
-
Chemistry Stack Exchange. (2017). Why is it necessary to heat an esterification reaction?[Link]
-
Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
ResearchGate. (n.d.). Effect of temperature on esterification reaction at various reaction times. [Link]
-
Garlotta, D. (2001). A Literature Review of Poly(Lactic Acid). Journal of Polymers and the Environment, 9(2), 63-84. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
BYJU'S. (n.d.). Esterification. [Link]
-
Santacesaria, E., et al. (2018). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Catalysts, 8(11), 546. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Unilong Group. (2024). How is lactic acid converted to lactide?[Link]
-
Ansell, R. J., et al. (2007). On the interactions of alkyl 2-hydroxycarboxylic acids with alkoxysilanes: selective esterification of simple 2-hydroxycarboxylic acids. Chemistry, 13(16), 4654-64. [Link]
-
Reddit. (2022). Esterification not Working (Separation). [Link]
-
Gryglewicz, S., & Nowicki, J. (2017). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. International Journal of Organic Chemistry, 7, 336-345. [Link]
-
Angolan Industry and Chemical Engineering Journal. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]
-
YouTube. (2013). Acid # Formation of Lactides # Lecture # IITian Faculty. [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Removal of water produced from lipase-catalyzed esterification in organic solvent by pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Lactide - Wikipedia [en.wikipedia.org]
- 8. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulipolymer.com [ulipolymer.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. byjus.com [byjus.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of Polar Alpha-Hydroxy Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the unique challenges encountered during the purification of polar alpha-hydroxy esters. The inherent duality of these molecules—possessing both a polar hydroxyl group and a moderately polar ester group—often leads to complex purification issues that standard protocols fail to address. Here, we dissect these problems and offer field-proven strategies to achieve high purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the common hurdles in purifying polar alpha-hydroxy esters.
Q1: What makes polar alpha-hydroxy esters so challenging to purify compared to other esters?
The primary difficulty arises from their bifunctional nature. The hydroxyl group imparts high polarity and hydrogen bonding capability, leading to high water solubility and strong interactions with polar stationary phases like silica gel.[1] This often results in:
-
Poor extraction from aqueous solutions: The product may partition poorly into standard organic solvents.
-
Streaking in normal-phase chromatography: The strong interaction with silica gel causes broad, tailing peaks, leading to poor separation.[2]
-
Difficulty in crystallization: The molecule's affinity for polar solvents can lead to the formation of oils or gums instead of crystalline solids.[3]
-
Co-purification with polar impurities: Reactants or byproducts like the starting carboxylic acid, diols, or residual alcohols often have similar polarity, making separation difficult.[4]
Q2: What are the most common impurities I should anticipate in my crude product?
Understanding potential impurities is critical for designing an effective purification strategy. Common impurities include:
-
Unreacted Starting Materials: Typically the parent carboxylic acid and the alcohol used for esterification.[4]
-
Catalyst Residues: Acid catalysts (e.g., sulfuric acid) or base catalysts must be neutralized and removed.[5]
-
Side-Reaction Products: These can include self-esterification products (dimers), elimination products (α,β-unsaturated esters), or diols if water is present during synthesis from epoxides.[6]
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.[7]
Q3: I have a crude mixture containing a polar alpha-hydroxy ester. Which purification technique should I attempt first?
A multi-step approach is often necessary. The optimal starting point depends on the scale and nature of the impurities.
Sources
- 1. waters.com [waters.com]
- 2. reddit.com [reddit.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
Overcoming peak tailing in the HPLC analysis of Ethyl 2-hydroxyhexanoate
Topic: Troubleshooting Peak Tailing & Asymmetry
Status: Active | Ticket Priority: High | Analyte Class:
Welcome to the Technical Support Center
You are experiencing peak tailing (Asymmetry Factor
This guide bypasses generic advice to focus on the specific physicochemical interactions of hydroxy esters.
Module 1: The Diagnostic Phase
Is it the Chemistry or the Hardware?
Before adjusting your mobile phase, you must rule out physical column failure. Peak tailing is often misdiagnosed as a chemical interaction when it is actually a physical void in the column bed.[1]
The "Neutral Marker" Protocol
To isolate the root cause, perform this mandatory control test:
-
Select a Neutral Marker: Use Toluene or Uracil (compounds with no H-bonding capability).
-
Run Condition: Use your exact current method flow rate and mobile phase.
-
Compare:
-
Scenario A: Both this compound and Toluene tail.
-
Scenario B: Toluene is symmetrical (
), but this compound tails.-
Diagnosis:Chemical Interaction. The hydroxyl group is interacting with residual silanols.[5]
-
-
Visual Troubleshooting Workflow
(Use the diagram below to navigate your next step)
Figure 1: Decision matrix for isolating the root cause of peak asymmetry.
Module 2: Chemical Interactions (The "Why")
The Hydroxyl-Silanol Trap
User Question: "My mobile phase is neutral (pH 7). Why is the hydroxyl group causing such severe tailing?"
Technical Insight:
this compound is not a base, so it does not ionize in the traditional sense. However, the
-
The Mechanism: Silica-based columns contain residual silanols (
).[5][6] At pH > 4, these silanols deprotonate to . -
The Interaction: The hydroxyl hydrogen of your analyte forms a strong hydrogen bond with the ionized silanols on the stationary phase surface. This "secondary retention" slows down a portion of the analyte population, creating the tail.[3]
Solution: Silanol Suppression Strategy
| Parameter | Recommended Setting | Scientific Rationale |
| Mobile Phase pH | 2.5 – 3.0 | At pH < 3, surface silanols are protonated ( |
| Buffer Choice | Formate or Phosphate | Maintain ionic strength (20-25 mM) to shield any remaining electrostatic interactions. |
| Warning | Avoid pH < 2.0 | While low pH helps peak shape, extremely low pH can hydrolyze the ester bond of this compound over time. |
Module 3: Column Selection Guide
User Question: "I am using a standard C18 column. Should I switch?"
Technical Insight: Standard C18 columns often have exposed silanols.[7] For hydroxy esters, you require a stationary phase that physically blocks these sites.
Recommended Column Technologies
| Column Type | Suitability | Mechanism of Action |
| High-Purity "Type B" Silica | High | Manufactured with low metal content and high surface coverage, reducing acidic silanol activity naturally. |
| End-Capped C18 | Critical | "End-capping" reagents (e.g., trimethylsilane) react with residual silanols, effectively sealing the surface. Ensure your column is "double end-capped." |
| Polar-Embedded Group (PEG) | Alternative | These columns have a polar group (amide/carbamate) embedded in the alkyl chain. This creates a "water shield" near the surface, preventing the analyte from reaching the silanols. |
Module 4: Sample Injection & Solvent Effects
User Question: "I see a hump on the front of the peak AND a tail. Is this overload?"
Technical Insight: This is likely a Solvent Mismatch (Strong Solvent Effect). If you dissolve this compound in 100% Acetonitrile but your mobile phase starts at 10% Acetonitrile, the analyte travels too fast through the column head, causing band broadening that looks like tailing/fronting.
Protocol: The Diluent Match
-
Rule: The sample diluent must be weaker or equal strength to the initial mobile phase.
-
Action: If your method starts at 50:50 Water:MeOH, dissolve your sample in 60:40 Water:MeOH.
-
Visualization: This focuses the analyte at the head of the column ("On-column focusing"), resulting in sharper peaks.
Module 5: Method Optimization Workflow
Use this iterative loop to finalize your method.
Figure 2: The iterative optimization cycle for hydroxy-functionalized analytes.
References
-
Chrom Tech, Inc. (2025).[8] What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Agilent Technologies. (2019). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]
-
Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Waters Corporation. (2021). Peak Shape Changes for a Previously Used Column.[9][10] Retrieved from [Link]
-
Phenomenex. (2025).[2][7][8] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. chromanik.co.jp [chromanik.co.jp]
- 10. waters.com [waters.com]
Stability issues of Ethyl 2-hydroxyhexanoate under acidic or basic conditions
Technical Support Center: Ethyl 2-hydroxyhexanoate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this α-hydroxy ester. Here, we address common issues encountered during experiments involving acidic or basic conditions, providing not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs): Understanding the Stability Profile
This section covers foundational knowledge about the stability of this compound.
Q1: What is the primary stability concern for this compound?
The primary stability concern is its susceptibility to hydrolysis. Like most esters, the ester linkage in this compound can be cleaved by water, a reaction that is significantly accelerated by the presence of acid or base catalysts.[1][2] This process, known as hydrolysis, results in the breakdown of the ester into its constituent carboxylic acid and alcohol.
Q2: How do acidic and basic conditions differentially affect the hydrolysis of this ester?
Both acids and bases catalyze the hydrolysis of this compound, but they do so through different mechanisms and with different outcomes regarding reaction reversibility.
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[2] The reaction requires a strong acid and an excess of water to be driven towards the products, 2-hydroxyhexanoic acid and ethanol. Because it is reversible, if the alcohol (ethanol) is not removed from the system, it can react back with the carboxylic acid to reform the ester.[1]
-
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible.[3] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the ester. The resulting carboxylic acid is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt (e.g., sodium 2-hydroxyhexanoate). This final acid-base step is highly favorable and prevents the reverse reaction from occurring.[3][4]
Q3: Does the α-hydroxy group participate in or affect the degradation process?
Under typical hydrolytic conditions, the primary reaction site is the ester functional group. The α-hydroxy group is relatively stable.[5] However, its presence makes the parent acid, 2-hydroxyhexanoic acid, a stronger acid than its non-hydroxylated counterpart, hexanoic acid, due to the electron-withdrawing inductive effect of the adjacent hydroxyl group. This does not directly impact the hydrolysis mechanism but is a key property of the degradation product. In some highly specific conditions, not typically encountered in routine lab work, intramolecular reactions could be possible, but ester hydrolysis remains the dominant degradation pathway.
Q4: What are the expected degradation products of this compound under these conditions?
-
Under Acidic Conditions: The products are 2-hydroxyhexanoic acid and ethanol .
-
Under Basic Conditions: The products are the salt of 2-hydroxyhexanoic acid (e.g., sodium 2-hydroxyhexanoate if using NaOH) and ethanol .[6] To isolate the free carboxylic acid after basic hydrolysis, a subsequent acidification step is required.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab.
Issue 1: Low or inconsistent yield in a reaction where this compound is a starting material under basic conditions.
-
Probable Cause: Unintended saponification of your starting material. If your reaction conditions involve a strong base (e.g., NaOH, KOH, LDA) and even trace amounts of water, you are likely hydrolyzing a portion of your this compound into the unreactive carboxylate salt.
-
Causality Explained: The hydroxide ion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This reaction is rapid and irreversible, consuming your starting material before your desired reaction can occur.[7] The rate of this degradation is dependent on the concentration of the base, temperature, and the amount of water present.[8]
-
Solution & Protocol Validation:
-
Strictly Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Non-Nucleophilic Base: If your reaction requires a base but you wish to avoid saponification, consider using a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine, provided it is compatible with your reaction chemistry.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Saponification, like most reactions, has a positive activation energy and its rate will decrease significantly at lower temperatures.[8]
-
Issue 2: My purified product, containing this compound, shows a new impurity peak on the HPLC after storage in a methanol-based mobile phase.
-
Probable Cause: Acid- or base-catalyzed transesterification. If your mobile phase or storage solution is not pH-neutral, trace acid or base can catalyze the reaction between this compound and the methanol solvent.
-
Causality Explained: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In this case, the ethyl group is swapped for a methyl group, forming mthis compound . Like hydrolysis, this reaction is catalyzed by both acids and bases.
-
Solution & Protocol Validation:
-
Neutralize Storage Solutions: Ensure all solutions used for storage or HPLC analysis are buffered to a neutral pH (approx. 6.5-7.5). A small amount of a non-reactive buffer like a phosphate buffer can prevent pH drift.
-
Use Aprotic Solvents for Storage: If possible, store purified samples in a non-reactive, aprotic solvent (e.g., acetonitrile, THF) after evaporating the chromatography fractions. Store solutions at low temperatures (e.g., 4 °C or -20 °C) to minimize reaction rates.[9]
-
Analyze Samples Promptly: Avoid long-term storage of samples in reactive solvents. Analyze samples as soon as possible after preparation.
-
Mechanistic Insights & Visualizations
Understanding the reaction pathways is key to controlling them.
Acid-Catalyzed Hydrolysis Mechanism
Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by a weak nucleophile like water. The reaction is an equilibrium, and all steps are reversible.
Caption: Reversible pathway for acid-catalyzed ester hydrolysis.
Base-Catalyzed Hydrolysis (Saponification) Mechanism
Under basic conditions, the strong nucleophile (hydroxide) directly attacks the ester. The final deprotonation step renders the entire process irreversible.
Caption: Irreversible pathway for base-catalyzed hydrolysis (saponification).
Experimental Protocols & Data
Protocol: Forced Degradation Study of this compound
This protocol provides a framework for quantitatively assessing the stability of this compound at different pH values.
Objective: To determine the rate of hydrolysis of this compound under acidic, neutral, and basic conditions at a set temperature.
Materials:
-
This compound (≥97% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Hydroxide (NaOH), 1M solution
-
Phosphate buffer, 0.1M, pH 7.0
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector (e.g., monitoring at 210 nm) and a C18 column.
Workflow Diagram:
Caption: Workflow for a forced degradation stability study.
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Stress Sample Preparation: For each pH condition, label three separate vials.
-
Acidic (pH ≈ 2): Add 1.0 mL of stock solution to 9.0 mL of 0.01M HCl.
-
Neutral (pH 7): Add 1.0 mL of stock solution to 9.0 mL of 0.1M phosphate buffer.
-
Basic (pH ≈ 10): Add 1.0 mL of stock solution to 9.0 mL of 0.001M NaOH. (The final concentration in each vial will be 0.1 mg/mL or 100 µg/mL).
-
-
Time Zero (t=0) Sample: Immediately after preparation, take a 1.0 mL aliquot from each vial. Quench the reaction by neutralizing it (add an equivalent amount of base for the acidic sample and acid for the basic sample) and dilute with mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Incubation: Place the sealed stress sample vials in a water bath or oven set to a constant temperature (e.g., 50 °C).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw 1.0 mL aliquots from each vial. Quench and dilute each sample exactly as in step 3.
-
HPLC Analysis: Analyze all collected samples using a validated stability-indicating HPLC method. The method must be able to resolve the this compound peak from its degradation product (2-hydroxyhexanoic acid).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample for each pH condition. Plot the percentage remaining versus time.
Representative Stability Data Summary
The following table illustrates the expected outcome of such a study, demonstrating the significantly faster degradation under basic conditions.
| Time (Hours) | % Remaining (pH 2, 50°C) | % Remaining (pH 7, 50°C) | % Remaining (pH 10, 50°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 65.2 |
| 4 | 96.8 | 99.5 | 42.1 |
| 8 | 93.5 | 99.1 | 18.3 |
| 24 | 82.1 | 97.5 | < 1.0 |
Data Interpretation: The results clearly show that this compound is most stable near neutral pH and is extremely labile under basic conditions. The degradation under acidic conditions is significant but considerably slower than in base. This quantitative data is crucial for defining appropriate storage, formulation, and reaction conditions.
References
- BASF PETRONAS Chemicals Sdn. Bhd. (n.d.). 2-Ethylhexanoic Acid.
- The Good Scents Company. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate.
- Clark, J. (2016). Hydrolysing Esters. Chemguide.
- National Center for Biotechnology Information. (n.d.). Hexanoic acid, 2-hydroxy-, ethyl ester. PubChem.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Kalaritis, P., & Regenye, R. W. (1990). Enantiomerically pure ethyl (R)- and (S)-2-fluorohexanoate by enzyme-catalyzed kinetic resolution. Organic Syntheses, 69, 10.
- Inoue, M., et al. (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Journal of Chemical Engineering of Japan.
- National Center for Biotechnology Information. (n.d.). 2-Ethylhexanoic Acid. PubChem.
- The Pherobase. (n.d.). The Kovats Retention Index: this compound (C8H16O3).
- Carl Roth GmbH + Co. KG. (n.d.). 2-Hydroxyhexanoic acid ethyl ester.
- OPUS. (2024). International Journal of Biological Macromolecules.
- Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
- LibreTexts Chemistry. (2023). The Hydrolysis of Esters.
-
Santa Monica College. (2021). Chapter 3: Kinetics The hydrolysis of ethylacetate by sodium hydroxide. Retrieved from [Link]
- International Labour Organization & World Health Organization. (2021). ICSC 0477 - 2-ETHYLHEXANOIC ACID.
- Chemistry Stack Exchange. (2021). Why are alpha hydroxy acids stable?
- Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods.
- ResearchGate. (2013). Hydrolysis of various α-hydroxy esters.
- Scribd. (n.d.). Practice No. 6 Kinetics of Hydrolysis of Ethyl Acetate.
- Australian Industrial Chemicals Introduction Scheme. (2019). Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment.
- BUE Scholar. (n.d.). Kinetic study of hydrolysis of ethyl acetate using caustic soda.
- LibreTexts Chemistry. (2022). Hydrolysis of Esters.
- MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen.
- Scholars' Mine. (2018). Chemical Kinetics of Ethyl Acetate Hydrolysis Using Caustic Soda.
- Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 8. uv.es [uv.es]
- 9. hpc-standards.com [hpc-standards.com]
Technical Support Center: Optimizing the Separation of Diastereomeric Esters of 2-Hydroxyhexanoic Acid
Welcome to the technical support center for the optimization of diastereomeric ester separations of 2-hydroxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these closely related stereoisomers. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the resolution, yield, and purity of your target diastereomers.
The separation of diastereomers, unlike enantiomers, is achievable on achiral stationary phases due to their distinct physical properties.[1] However, the subtle structural differences between diastereomeric esters of 2-hydroxyhexanoic acid often result in co-elution and poor resolution, necessitating a systematic and informed approach to method development.[2] This guide will equip you with the foundational knowledge and practical strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2-hydroxyhexanoic acid diastereomeric esters so challenging?
A1: The challenge arises from the minimal differences in the physicochemical properties of the diastereomers.[2] Their similar polarity and molecular shape lead to very close retention times on chromatographic columns, making baseline separation difficult to achieve.[3] The success of the separation is highly dependent on exploiting subtle differences in their interactions with the stationary and mobile phases.
Q2: What are the primary chromatographic techniques for separating these diastereomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most prevalent technique.[4][5] Both normal-phase and reversed-phase chromatography on achiral stationary phases like silica gel or C18 can be effective.[4][6] In some cases, chiral stationary phases (CSPs) may also be employed, as they can offer unique selectivities for diastereomers. Supercritical Fluid Chromatography (SFC) is another powerful technique that can provide alternative selectivity and faster separations.[7]
Q3: How do I choose the right chiral auxiliary to create the diastereomeric esters?
A3: The choice of the chiral auxiliary (the alcohol used for esterification) is critical. An ideal auxiliary should be enantiomerically pure, readily available, and introduce significant conformational rigidity or steric hindrance to maximize the spatial differences between the resulting diastereomers.[5][8] Commonly used auxiliaries include chiral alcohols like (-)-menthol or (S)-(-)-α-phenylethylamine after conversion to an amide.[4][9] The goal is to create diastereomers with the largest possible difference in their physical properties to facilitate separation.[10]
Q4: Can I use crystallization instead of chromatography to separate the diastereomeric esters?
A4: Yes, fractional crystallization is a viable, and often scalable, method for separating diastereomers.[11] This technique relies on the differential solubility of the diastereomers in a given solvent system.[11] Success is contingent on finding a solvent in which one diastereomer is significantly less soluble than the other, allowing for its selective precipitation. A "crystallization-induced diastereomer transformation" (CIDT) can sometimes be employed, where the more soluble diastereomer in solution epimerizes to the less soluble, crystallizing form, thus increasing the overall yield of the desired isomer.[12][13][14]
Q5: What is epimerization, and how can it affect my separation?
A5: Epimerization is the change in the configuration at one of several stereogenic centers in a molecule.[15][16] In the context of 2-hydroxyhexanoic acid esters, the chiral center at the C2 position can be susceptible to epimerization under certain pH or temperature conditions. This can be problematic as it can convert your desired diastereomer into the undesired one, reducing your yield and purity. However, controlled epimerization can be leveraged in dynamic kinetic resolution or CIDT processes to improve the yield of a single diastereomer.[11][17]
Troubleshooting Guide
This section addresses common issues encountered during the separation of 2-hydroxyhexanoic acid diastereomeric esters and provides a systematic approach to resolving them.
Problem 1: Poor Resolution in HPLC
Poor resolution, characterized by overlapping peaks, is the most frequent challenge.
Initial Checks
-
Peak Shape: Ensure peaks are symmetrical. Tailing or fronting can indicate column degradation, improper mobile phase pH, or mass overload.
-
System Suitability: Verify that your HPLC system is performing optimally by running a standard with known separation characteristics.
Troubleshooting Steps & Solutions
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Mobile Phase Composition | The polarity of the mobile phase directly influences retention and selectivity. The difference in polarity between the diastereomers may be too small for the current solvent system to differentiate.[3] | Systematically vary the mobile phase composition. For normal phase, adjust the ratio of a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate, isopropanol).[3] For reversed-phase, alter the ratio of water/buffer to organic modifier (e.g., acetonitrile, methanol).[18] Even small changes can significantly impact selectivity. |
| Inappropriate Stationary Phase | The stationary phase chemistry dictates the primary mode of interaction with the analytes. The current phase may not offer sufficient selectivity for your diastereomers. | Screen different stationary phases. If using a C18 column, try a phenyl-hexyl or a polar-embedded phase. For normal phase, consider silica or diol columns.[18] Chiral stationary phases can also provide unique diastereomeric selectivity. |
| Temperature Effects | Temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby affecting selectivity. | Optimize the column temperature. Try running the separation at both sub-ambient and elevated temperatures (e.g., 10°C, 25°C, 40°C). Note that higher temperatures can sometimes decrease resolution but will also decrease analysis time. |
| Flow Rate | A lower flow rate increases the time analytes spend interacting with the stationary phase, which can sometimes improve resolution, as predicted by the van Deemter equation. | Decrease the flow rate. This can lead to broader peaks but may improve the separation factor (alpha). |
Problem 2: Low Yield After Preparative Chromatography
Recovering a low amount of your purified diastereomer can be due to several factors.
Troubleshooting Steps & Solutions
| Potential Cause | Explanation | Suggested Solution |
| Co-elution and Aggressive Fraction Cutting | To achieve high purity, you may be discarding fractions that contain a mixture of the two diastereomers, leading to a significant loss of the target compound. | Optimize the separation to achieve baseline resolution. If this is not possible, consider collecting mixed fractions and re-purifying them in a second pass. |
| On-Column Degradation or Epimerization | The stationary phase or mobile phase conditions (e.g., pH) could be causing the degradation or epimerization of your compound. | Assess the stability of your compound under the chromatographic conditions. Inject a pure standard and hold it on the column for an extended period before eluting to see if degradation or epimerization occurs. Adjust mobile phase pH or consider a more inert stationary phase if necessary. |
| Poor Solubility | If the compound has low solubility in the mobile phase, it can lead to broad peaks and poor recovery.[3] | Modify the mobile phase to improve solubility. This may involve adding a small percentage of a stronger solvent. For preparative chromatography, ensure your sample is fully dissolved in the injection solvent. |
Problem 3: Difficulty Achieving Diastereomeric Purity via Crystallization
Fractional crystallization can be a trial-and-error process.
Troubleshooting Steps & Solutions
| Potential Cause | Explanation | Suggested Solution |
| Similar Solubilities | The solubilities of the two diastereomers in the chosen solvent are too similar to allow for effective separation. | Screen a wide range of solvents and solvent mixtures. Consider solvents with different polarities and hydrogen bonding capabilities. Anti-solvent addition (adding a solvent in which the compound is insoluble) can also be effective. |
| Formation of a Solid Solution or Racemic Compound | The two diastereomers may co-crystallize to form a solid solution or a racemic compound, preventing their separation. | Analyze the solid phase by techniques like powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC). This can help determine the nature of the solid. Trying different chiral auxiliaries may yield diastereomers with different crystallization behaviors. |
| Slow Nucleation/Crystal Growth | The desired diastereomer may be slow to crystallize, even if it is the less soluble species. | Use seed crystals of the pure diastereomer to induce crystallization. Also, experiment with different cooling rates and levels of supersaturation. |
Experimental Protocols & Workflows
Protocol 1: HPLC Method Development for Diastereomer Separation
This protocol outlines a systematic approach to developing an HPLC method for separating diastereomeric esters of 2-hydroxyhexanoic acid.
1. Initial Column and Mobile Phase Screening:
- Columns: Begin with a standard C18 column (for reversed-phase) and a silica gel column (for normal-phase).
- Mobile Phase (Reversed-Phase): Start with a gradient of water and acetonitrile (or methanol), both with 0.1% formic acid or acetic acid to ensure good peak shape.
- Mobile Phase (Normal-Phase): Start with a gradient of hexane and ethyl acetate (or isopropanol).
- Screening: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) on each column to determine the approximate retention time and initial selectivity.
2. Optimization of the Most Promising Condition:
- Once a column/mobile phase system shows some separation, optimize the conditions.
- Gradient Optimization: Adjust the slope of the gradient around the elution time of the diastereomers to improve resolution.
- Isocratic Hold: If the peaks are close, an isocratic method may provide better separation.[19] Determine the mobile phase composition that elutes the diastereomers with retention factors (k') between 2 and 10.
- Solvent Modifier: In normal phase, adding a small amount of an alcohol like isopropanol can sometimes improve selectivity.[3] In reversed-phase, switching between acetonitrile and methanol can have a significant effect on selectivity.[18]
3. Temperature and Flow Rate Refinement:
- Investigate the effect of column temperature (e.g., 25°C, 30°C, 40°C) on the separation.
- Evaluate the effect of flow rate on resolution. A lower flow rate may improve separation at the cost of longer run times.
Workflow for Troubleshooting Poor HPLC Resolution
Caption: Troubleshooting workflow for poor HPLC resolution.
Protocol 2: Diastereomeric Salt Crystallization
This protocol provides a general procedure for separating diastereomeric esters via fractional crystallization.
1. Solvent Screening:
- In small vials, dissolve a small amount of the diastereomeric mixture in a range of solvents at an elevated temperature.
- Allow the solutions to cool slowly to room temperature and then to 0-4°C.
- Observe which solvents yield crystalline material.
- Analyze the resulting crystals and the remaining mother liquor by HPLC to determine the diastereomeric ratio.
2. Optimization of Crystallization Conditions:
- Once a promising solvent is identified, optimize the concentration of the diastereomeric mixture.
- Investigate the effect of the cooling rate on crystal size and purity. Slower cooling generally yields better crystals.
- If spontaneous crystallization is difficult, add a small seed crystal of the desired pure diastereomer.
3. Scale-Up and Isolation:
- Perform the crystallization on a larger scale using the optimized conditions.
- Isolate the crystals by filtration and wash them with a small amount of cold solvent.
- Dry the crystals and analyze their diastereomeric purity by HPLC.
- The mother liquor can be concentrated and subjected to further crystallization cycles or the undesired diastereomer can be epimerized and recycled.
Logical Flow for Crystallization Method Development
Caption: Logical flow for developing a diastereomeric crystallization method.
By applying the principles and methodologies outlined in this guide, you will be better equipped to tackle the challenges of separating diastereomeric esters of 2-hydroxyhexanoic acid, leading to more efficient and successful outcomes in your research and development endeavors.
References
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. 2016;21(10):1328. Available from: [Link]
-
Wang, C., et al. Strategies for chiral separation: from racemate to enantiomer. RSC Advances. 2023. Available from: [Link]
-
Reddit. Help with separation of diastereomers. : r/CHROMATOGRAPHY. 2024. Available from: [Link]
-
Kim, K.-R., et al. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S). Journal of Chromatography A. 2000;874(1):91-100. Available from: [Link]
-
Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. 2019. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Journal of the American Chemical Society. Photocatalyzed Epimerization of Quaternary Stereocenters. 2025. Available from: [Link]
-
Ohtani, H., et al. Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. Journal of Pharmaceutical and Biomedical Analysis. 2018;161:34-45. Available from: [Link]
-
Fekete, J., et al. Comparative study on separation of diastereomers by HPLC. Journal of Chromatographic Science. 2005;43(8):413-419. Available from: [Link]
-
Chemistry Stack Exchange. How to separate two diastereomeric amines?. 2017. Available from: [Link]
-
Satinský, D., et al. HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. 2007;56(3):107-115. Available from: [Link]
-
National Institutes of Health. Photocatalyzed Epimerization of Quaternary Stereocenters. 2025. Available from: [Link]
-
Wikipedia. Chiral resolution. Available from: [Link]
-
Shibukawa, A., et al. Direct chiral resolution of aliphatic α-hydroxy acids using 2-hydroxypropyl-β-cyclodextrin in capillary electrophoresis. Analyst. 1993;118(11):1445-1448. Available from: [Link]
-
Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. 2016;21(10):1328. Available from: [Link]
-
Chemistry Steps. Resolution (Separation) of Enantiomers. Available from: [Link]
-
PubMed. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. 2016. Available from: [Link]
-
Kukor, A. J., et al. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. 2023;8(6):1294-1299. Available from: [Link]
-
Berger, T. A., et al. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A. 2012;1258:118-127. Available from: [Link]
-
Sanghani, Y. J. Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. International Journal of Scientific Research in Chemical Sciences. 2017;4(6):1-5. Available from: [Link]
-
ResearchGate. Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. 2017. Available from: [Link]
-
Brands, K. M. J., et al. Crystallization-induced diastereomer transformations. Chemical Reviews. 2006;106(7):2711-2733. Available from: [Link]
-
ResearchGate. How to separate the diastereomer peak from main peak?. 2019. Available from: [Link]
-
Chemistry LibreTexts. 4.8: 6.8 Resolution (Separation) of Enantiomers. 2019. Available from: [Link]
-
Vedejs, E., et al. State of the Art in Crystallization‐Induced Diastereomer Transformations. Angewandte Chemie International Edition. 2021;60(29):15764-15781. Available from: [Link]
-
Organic & Biomolecular Chemistry. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. 2024. Available from: [Link]
-
National Institutes of Health. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. 2025. Available from: [Link]
-
UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. 2010. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Crystallization-induced diastereomer transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photocatalyzed Epimerization of Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting enzyme deactivation in biocatalytic synthesis of Ethyl 2-hydroxyhexanoate
Topic: Troubleshooting Enzyme Deactivation in Biocatalytic Synthesis Target Molecule: Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1) Primary Enzyme Classes: Lipases (Esterification) & Ketoreductases (Asymmetric Reduction) Document ID: TS-BIO-E2HH-001
Executive Summary & Process Overview
This compound is a critical chiral intermediate and flavor compound. Its biocatalytic synthesis generally follows one of two distinct routes, each presenting unique deactivation mechanisms.
-
Route A: Direct Esterification (Lipase-Mediated)
-
Reaction: 2-Hydroxyhexanoic acid + Ethanol
this compound + -
Catalyst: Immobilized Lipase B from Candida antarctica (CALB) (e.g., Novozym 435).[1]
-
Primary Failure Mode: Stripping of essential water layer or acid-induced active site protonation.
-
-
Route B: Asymmetric Reduction (KRED-Mediated)
-
Reaction: Ethyl 2-oxohexanoate + NADPH +
Ethyl (R)-2-hydroxyhexanoate + -
Catalyst: Ketoreductase (KRED) / Carbonyl Reductase.
-
Primary Failure Mode: Oxidative damage to cofactors, solvent denaturation, or substrate inhibition.
-
This guide provides a diagnostic framework to isolate and resolve enzyme deactivation in both pathways.
Diagnostic Workflow: Root Cause Analysis
Use the following logic flow to identify the specific cause of activity loss. This decision tree separates thermodynamic limitations from kinetic deactivation.
Caption: Diagnostic logic flow for identifying enzyme deactivation sources in this compound synthesis.
Troubleshooting Guide: Route A (Lipase Esterification)
Context: You are using CALB (e.g., Novozym 435) to esterify 2-hydroxyhexanoic acid with ethanol in an organic solvent (e.g., n-hexane or toluene).
Issue 1: "The reaction starts fast but stops at 40-50% conversion."
Diagnosis: This is likely Thermodynamic Equilibrium or Water Accumulation , not necessarily enzyme death.
-
Mechanism: Esterification produces water. In hydrophobic solvents (Log P > 3), water accumulates on the hydrophilic enzyme surface. This pushes the equilibrium backward (hydrolysis) and can cause the enzyme to agglomerate.
-
Validation Protocol:
-
Filter the enzyme.
-
Wash with dry solvent.
-
Reuse in a fresh reaction mixture.
-
Result: If activity returns to >90%, the enzyme is not deactivated; the system is water-logged.
-
-
Solution:
-
Molecular Sieves: Add 3Å molecular sieves (50-100 g/L) to the reaction vessel to scavenge water continuously.
-
Vacuum Stripping: If using a solvent-free system, apply mild vacuum to remove water/ethanol azeotropes.
-
Issue 2: "Activity drops when I switch to a more polar solvent (e.g., THF, Acetone)."
Diagnosis: Stripping of Essential Water Layer .
-
Mechanism: Lipases require a mono-molecular layer of water to maintain their catalytic conformation (the "lid" mechanism). Hydrophilic solvents (Log P < 2) strip this water, causing the protein to become rigid and inactive [1].
-
Data Support:
| Solvent | Log P | CALB Relative Stability | Recommendation |
| n-Hexane | 3.5 | High (100%) | Preferred |
| Toluene | 2.5 | High (95%) | Good Alternative |
| t-Butanol | 0.35 | Moderate (60%) | Use with caution |
| Acetone | -0.24 | Low (<10%) | Avoid |
| THF | 0.49 | Low (<20%) | Avoid |
-
Solution:
-
Stick to solvents with Log P > 2.0 .
-
If a polar solvent is required for substrate solubility, pre-equilibrate the solvent with a saturated salt solution to fix the water activity (
) at 0.3–0.5.
-
Issue 3: "The enzyme dies when I increase the acid concentration."
Diagnosis: Acid Inhibition (Dead-End Inhibition) .
-
Mechanism: 2-hydroxyhexanoic acid acts as a competitive inhibitor. At high concentrations, it acidifies the micro-aqueous layer surrounding the enzyme, protonating the catalytic histidine in the active site triad (Ser-His-Asp), rendering it inactive [2].
-
Self-Validating Protocol (Fed-Batch Test):
-
Solution:
-
Fed-Batch Addition: Do not add all 2-hydroxyhexanoic acid at once. Feed it continuously to keep the concentration < 0.2 M.
-
Solid-State Buffering: Add solid sodium bicarbonate or a basic resin (e.g., Amberlyst A-21) to the reaction to neutralize local acidity without adding liquid water.
-
Troubleshooting Guide: Route B (KRED Asymmetric Reduction)
Context: You are reducing Ethyl 2-oxohexanoate to Ethyl (R)-2-hydroxyhexanoate using a KRED with NADPH recycling (Glucose/GDH system).
Issue 1: "Reaction stops after 30 minutes; enzyme cannot be reused."
Diagnosis: Cosolvent Deactivation .
-
Mechanism: Ethyl 2-oxohexanoate is hydrophobic.[3] Researchers often add Isopropanol (IPA) or DMSO to increase solubility. KREDs are fragile; >10-20% cosolvent often unfolds the tertiary structure.
-
Solution:
-
Biphasic System: Use a water/organic biphasic system (e.g., Buffer/Butyl Acetate). The substrate stays in the organic phase and slowly partitions into the aqueous phase, protecting the enzyme from high substrate loads and solvent stress [3].
-
Resin Adsorption: Use a resin (e.g., XAD-4) to act as a substrate reservoir.
-
Issue 2: "Low conversion despite active enzyme."
Diagnosis: Cofactor Depletion .
-
Mechanism: The recycling enzyme (GDH) or the cofactor (NADPH) may degrade faster than the KRED.
-
Validation Protocol: Spike the stalled reaction with fresh NADPH (1 mM). If the reaction restarts, the KRED is fine, but the recycling system failed.
-
Solution:
Critical Protocols
Protocol A: Determination of Critical Water Activity ( )
For Lipase Systems
-
Preparation: Prepare 5 vials of n-hexane.
-
Equilibration: Add salt hydrate pairs to each vial to fix
:-
LiCl (
~0.11) -
MgCl2 (
~0.33) -
Mg(NO3)2 (
~0.53) -
NaCl (
~0.75) -
K2SO4 (
~0.97)
-
-
Incubation: Add immobilized CALB (10 mg) and substrates to each vial.
-
Assay: Measure initial rate over 1 hour.
-
Result: Plot Rate vs.
. The peak (usually 0.2–0.5 for CALB) is your operating window.
Protocol B: The "Tea Bag" Experiment
For differentiating Leaching vs. Deactivation in Immobilized Systems
-
Setup: Place immobilized enzyme in a porous "tea bag" (mesh size < bead size).
-
Run: Suspend in reaction mixture for 1 hour.
-
Remove: Pull the bag out.
-
Monitor: Continue monitoring the liquid phase.
-
Interpretation:
-
If reaction stops immediately: No leaching. Enzyme is truly heterogeneous.
-
If reaction continues : Enzyme has leached into the solvent (common in detergents or high-shear mixing).
-
References
-
Adlercreutz, P. (2013). "Strategies for Stabilization of Enzymes in Organic Solvents." ACS Catalysis, 3(12), 2823–2836.[6] Link
-
Stergiou, P.Y., et al. (2013).[5] "Advances in Lipase-Catalyzed Esterification Reactions." Biotechnology Advances, 31(8), 1846–1859. Link
-
Khan, S., et al. (2023).[3] "Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate... using stereospecific carbonyl reductase KmCR." The Pharmaceutical and Chemical Journal, 10(3), 73-85.[3] Link
-
Gumel, A.M., et al. (2011). "Lipase-catalyzed transesterification... a kinetic study." Journal of Molecular Catalysis B: Enzymatic. Link
-
Creative Enzymes. "Ketoreductase, Recombinant (EC 1.1.1.2)." Product Datasheet. Link
Sources
- 1. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methods for regenerating the catalyst in asymmetric hydrogenation for alpha-hydroxy ester synthesis
This technical guide addresses the specific challenges of catalyst regeneration and lifetime extension in the asymmetric hydrogenation of
Topic:
Diagnostic Triage: Why is your Catalyst Failing?
Before attempting regeneration, you must diagnose the mechanism of failure. Homogeneous catalysts (typically Ru(II)-BINAP/Diamine or Rh(I)-DuPhos complexes) degrade via distinct pathways that leave specific "fingerprints" on your reaction data.
Diagnostic Flowchart
Use this logic gate to determine if your catalyst is dormant (regenerable) or dead (requires metal refining).
Figure 1: Diagnostic logic for identifying catalyst failure modes. Blue nodes indicate decision points; Green nodes indicate actionable regeneration protocols.
Regeneration & Recycling Protocols
True "regeneration" of a decomposed homogeneous catalyst (e.g., Ru-black formation) is impossible in situ. However, reactivation of dormant species and recycling of active complexes are standard high-value operations.
Protocol A: Ionic Liquid Biphasic Recycling (The "Green" Standard)
Best for: Continuous batch processing where catalyst stability is high but separation is difficult. Mechanism: The polar catalyst is immobilized in an ionic liquid (IL) phase; the non-polar product is extracted into an organic phase.
Reagents:
-
Ionic Liquid: [BMIM][PF6] or [BMIM][BF4] (1-Butyl-3-methylimidazolium salts).
-
Solvent: Supercritical CO2 (
) or degassed Hexane/Ether.
Step-by-Step Workflow:
-
Dissolution: Dissolve the Ru-BINAP complex in the IL (typically 2-5 mL per mmol catalyst).
-
Reaction: Add substrate and pressurize with
. The reaction occurs at the interface or within the IL. -
Separation:
-
Option 1 (Organic): Add degassed hexane. Stir vigorously for 10 mins. Stop stirring. The IL (bottom) retains the catalyst; the hexane (top) holds the
-hydroxy ester. -
Option 2 (
): Pressurize with . The product is soluble and extracted; the ionic catalyst is insoluble.
-
-
Recycle: Vacuum dry the IL phase (remove residual organic solvent) and add fresh substrate.
| Cycle Number | Conversion (%) | ee (%) | Notes |
| 1 | >99 | 98 | Fresh Catalyst |
| 2 | >99 | 98 | No leaching detected |
| 3 | 97 | 97 | Slight induction period |
| 4 | 92 | 96 | Action: Add 10% fresh catalyst |
Protocol B: Precipitation and Wash (Solubility Switching)
Best for: Ru-BINAP systems where the complex is insoluble in light alkanes. Mechanism: Exploiting the solubility difference between the polar metal complex and the lipophilic ester product.
-
Evaporation: Remove the primary reaction solvent (usually MeOH or EtOH) under high vacuum. Do not heat above 40°C.
-
Precipitation: Add degassed anhydrous diethyl ether or hexane (10:1 v/v relative to catalyst mass).
-
Trituration: Sonicate for 5 minutes. The catalyst will crash out as an orange/brown solid.
-
Filtration: Filter under Argon atmosphere (Schlenk frit).
-
Wash: Wash the solid cake with 2x portions of cold hexane.
-
Reuse: Redissolve the solid in degassed MeOH for the next run.
Protocol C: Chemical Reactivation (Breaking the Hydride Dimer)
Best for: Situations where activity drops but ee remains high (Dormancy). Mechanism: Ru-catalysts often deactivate by forming thermodynamically stable, inactive hydride-bridged dimers [(Ligand)Ru-H-H-Ru(Ligand)].
-
Diagnosis:
NMR shows a new singlet shifted upfield from the active monomer. -
Acid Treatment: Add a stoichiometric amount (1:1 relative to Ru) of dilute HCl in ether or HBF₄ .
-
Effect: The acid cleaves the hydride bridge, regenerating the monomeric cationic species (e.g., [RuCl(BINAP)(Arene)]Cl).
-
Warning: Excess acid can racemize the product. Perform this step after product removal or in a separate catalyst activation vessel.
Advanced Troubleshooting (FAQ)
Q: My enantioselectivity (ee) dropped from 96% to 80% after recycling. Can I fix it?
A: Likely not. A drop in ee usually indicates ligand oxidation (Phosphine
-
Check: Run
NMR. Oxide peaks usually appear at 20-50 ppm. -
Prevention:[1] Ensure your recycling solvents are rigorously degassed (freeze-pump-thaw).
Q: The reaction stops at 80% conversion. Adding more
-
Test: Take an aliquot, add fresh catalyst. If it finishes, your original catalyst died. If it doesn't, your substrate/product contains a poison (e.g., residual sulfur from a thioester synthesis step).
-
Fix: Pass your substrate through a pad of activated alumina or Cu-scavenger resin before the reaction.
Q: Can I use immobilized catalysts to avoid these steps? A: Yes. Immobilized Ru-BINAP (e.g., on silica or polymers) allows for simple filtration. However, reaction rates are typically 5-10x slower due to diffusion limitations.
-
Recommendation: Use immobilized catalysts for scale-up (>100g) where filtration costs outweigh the cost of slower reaction times.
References
-
Noyori, R., et al. (1995).[2] Asymmetric Hydrogenation of
-Keto Esters with Ru-BINAP Complexes. Bulletin of the Chemical Society of Japan. -
Blaser, H. U., et al. (2001). Industrial Asymmetric Hydrogenation. Applied Catalysis A: General.
-
Dupont, J., et al. (2002). Ionic Liquid (Molten Salt) Phase Organometallic Catalysis. Chemical Reviews.[2][3]
-
Okhuma, T., et al. (2000).
-Keto Esters. Journal of the American Chemical Society.[3] -
Cole-Hamilton, D. J. (2003). Homogeneous Catalyst Separation and Reuse.[4] Science.
Sources
BioCat Solutions: Substrate Solubility & Reaction Media Support Center
Current Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Solubility & Media Engineering in Biocatalytic Esterification
Welcome to the Technical Support Center
You are likely here because your biocatalytic esterification is failing. Perhaps your hydrophobic substrate won't dissolve in the aqueous buffer required by the enzyme, or your polar substrate precipitates out of the organic solvent needed to drive the equilibrium.
In biocatalytic esterification (reverse hydrolysis), we face a fundamental thermodynamic conflict: The enzyme needs water to survive, but the reaction needs the absence of water to proceed.
This guide moves beyond basic protocols to the thermodynamic architecture of your reaction system. We will address solubility not just by "adding solvent," but by engineering the micro-environment of the biocatalyst.
Module 1: Solvent Selection & The "LogP" Rule
The Issue: "My substrate is hydrophobic, but when I add organic solvent to dissolve it, the enzyme loses all activity."
The Science: Enzymes possess a critical shell of structural water (essential water layer) that maintains their 3D conformation. Hydrophilic solvents strip this layer, causing denaturation ("stripping"). Hydrophobic solvents leave this layer intact.
We use the LogP value (partition coefficient of the solvent between octanol and water) to predict biocompatibility.[1]
The Laane Rule of Biocompatibility
-
LogP < 2 (Hydrophilic): Generally toxic to enzymes (strips water). Examples: DMF, DMSO, Methanol.[2][3]
-
LogP 2 – 4 (Unpredictable): Moderate compatibility.[1] Requires screening. Examples: t-Butanol, Acetone.
-
LogP > 4 (Hydrophobic): Biocompatible.[1] The essential water layer is preserved. Examples: n-Hexane, Isooctane, Dodecane.
Solvent Selection Data Table
| Solvent | LogP Value | Enzyme Compatibility | Solubility Application |
| DMSO | -1.35 | Low (High stripping) | Dissolves highly polar substrates. Use <10% v/v. |
| Acetonitrile | -0.34 | Very Low | Avoid if possible. |
| Acetone | -0.24 | Low/Moderate | Good for some immobilized lipases (e.g., CALB). |
| t-Butanol | 0.35 | Moderate | Gold Standard for polar substrates; does not strip water aggressively. |
| n-Hexane | 3.50 | High | Excellent for fatty acids; poor for polar substrates. |
| Isooctane | 4.50 | Very High | Ideal for hydrophobic esters; preserves enzyme life. |
| n-Dodecane | 6.60 | Very High | High boiling point; good for high-temp reactions. |
Critical Insight: If you must use a polar solvent (LogP < 2) to dissolve a substrate (e.g., a sugar or steroid), you must use an immobilized enzyme (e.g., Novozym 435 / Lipozyme). The physical support provides rigidity that counteracts the solvent-induced unfolding [1].
Workflow: Selecting the Right Media
Module 2: Water Activity ( ) Control
The Issue: "My substrate is dissolved, but the reaction stops at 40-50% conversion."
The Science:
Esterification is an equilibrium reaction:
The Solution: Salt Hydrate Pairs (Water Buffering)
Instead of adding loose molecular sieves (which can be messy), use salt hydrate pairs. These act as "buffers" for water activity (
Protocol: Salt Hydrate Water Buffering
-
Select Target
: For most esterifications, an of 0.1 – 0.3 is ideal. -
Choose the Pair:
-
: Maintains
(Very dry, drives equilibrium hard). -
: Maintains
(Balanced). -
: Maintains
(Too wet for esterification, good for hydrolysis).
-
: Maintains
-
Implementation:
-
Add the anhydrous salt (e.g.,
) and its hydrated form ( ) to the organic solvent. -
Ratio: Typically 1:1 molar ratio, excess relative to produced water.
-
The anhydrous salt captures produced water to become the hydrate, "clamping" the
at the thermodynamic transition point.
-
Module 3: Advanced Media (Deep Eutectic Solvents)
The Issue: "My substrate is a sugar or flavonoid. It is insoluble in hexane and t-butanol. It only dissolves in water (which hydrolyzes my product) or DMSO (which kills my enzyme)."
The Solution: Deep Eutectic Solvents (DES) DES are mixtures of a hydrogen bond acceptor (e.g., Choline Chloride) and a donor (e.g., Urea) that form a liquid at room temperature. They are excellent solvents for polar substrates and, unlike ionic liquids, are often biocompatible and biodegradable [3].
Protocol: Preparation of Choline Chloride:Urea (1:2) DES
Materials:
-
Choline Chloride (ChCl) - Recrystallized and dried.
-
Urea - Dried.
Procedure:
-
Mix: Combine ChCl and Urea in a 1:2 molar ratio in a glass vial.
-
Heat: Heat to 80°C with continuous stirring.
-
Observe: The solids will melt into a clear, viscous liquid (approx. 30-60 mins). No additional solvent is needed.
-
Cool: Cool to room temperature. The liquid remains stable.
-
Application: Use this liquid as the sole solvent for your esterification. Add 5-10% (v/v) water if viscosity is too high (note: check enzyme tolerance).
Why it works: The DES network mimics the hydrogen-bonding environment of water, dissolving polar substrates, but does not participate in hydrolysis, allowing esterification to proceed [4].
Module 4: Troubleshooting FAQs
Q1: I am using hexane, but my reaction rate is incredibly slow. The enzyme is active in the assay.
A: Check your Water Activity (
-
Fix: Pre-equilibrate your reaction media and enzyme in a chamber with a saturated salt solution (e.g.,
, ) before mixing. This ensures the enzyme has its essential water layer [5].[4]
Q2: My reaction mixture turns into a gel/solid during the reaction. A: This is likely product precipitation . While beneficial for equilibrium (removing product drives the reaction), it can block the enzyme active sites (mass transfer limitation).
-
Fix: Increase temperature (if enzyme allows) or add a co-solvent like t-butanol to maintain solubility. Alternatively, use a biphasic system where the product partitions into a separate hydrophobic phase.
Q3: Can I use ultrasound to dissolve my substrate? A: Use with extreme caution. While ultrasound assists dissolution, it can shear enzymes (denaturation).
-
Fix: Sonicate the substrate + solvent mixture to dissolve it before adding the enzyme. Never sonicate the enzyme directly for extended periods.
References
-
Laane, C., et al. (1987).[1] "Rules for optimization of biocatalysis in organic solvents." Biotechnology and Bioengineering, 30(1), 81-87. Link
-
Halling, P. J. (1992). "Salt hydrates for water activity control with biocatalysts in organic media."[5] Biotechnology Techniques, 6, 271-276. Link
-
Pades, I., et al. (2020). "Deep eutectic solvents for biocatalytic transformations: focused lipase-catalyzed organic reactions." Applied Microbiology and Biotechnology, 104, 1481–1496.[6] Link
-
Gotor-Fernández, V., & Paul, C. E. (2019).[7] "Deep Eutectic Solvents for Biocatalysis." Journal of Biotechnology, 20, 12-24. Link
-
Zaks, A., & Klibanov, A. M. (1988). "Enzymatic catalysis in nonaqueous solvents."[5] Journal of Biological Chemistry, 263(7), 3194-3201. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deep eutectic solvents for biocatalytic transformations: focused lipase-catalyzed organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.tudelft.nl [repository.tudelft.nl]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-hydroxyhexanoate vs. Methyl 2-hydroxyhexanoate
For researchers and professionals in drug development and organic synthesis, the selection of appropriate starting materials and intermediates is paramount. The reactivity of these molecules dictates reaction conditions, yields, and ultimately, the efficiency of a synthetic pathway. This guide provides an in-depth comparison of the chemical reactivity of two closely related α-hydroxy esters: Ethyl 2-hydroxyhexanoate and Mthis compound. While direct comparative kinetic data for these specific compounds is not extensively documented in peer-reviewed literature, this guide will leverage fundamental principles of organic chemistry, supported by data from analogous systems, to predict and explain their relative reactivity. Furthermore, we will provide a comprehensive experimental protocol for a head-to-head comparison of their hydrolysis rates, enabling researchers to generate their own validating data.
Introduction to the Molecules
This compound and Mthis compound are both valuable chiral building blocks in organic synthesis. The presence of a hydroxyl group at the α-position to the ester carbonyl introduces a key functional handle for further chemical transformations. Their general structure consists of a six-carbon hexanoate backbone with a hydroxyl group on the second carbon. The only difference lies in the alcohol moiety of the ester: an ethyl group versus a methyl group.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | 160.21 | 80-83 @ 11 mmHg | |
| Mthis compound | 146.18 | Not readily available |
Table 1: Physical Properties of this compound and Mthis compound.
The central question for the synthetic chemist is: how does the seemingly minor difference between an ethyl and a methyl group impact the reactivity of the ester functionality? This guide will explore this question by examining the key factors that govern ester reactivity: steric hindrance and electronic effects.
Theoretical Analysis of Reactivity
The reactivity of the ester group in these molecules is primarily centered on the electrophilic carbonyl carbon. Nucleophilic acyl substitution is the characteristic reaction of esters, with hydrolysis being a common and well-studied example. The rate of this reaction is influenced by both the steric environment around the carbonyl group and the electronic properties of the substituents.
Steric hindrance plays a critical role in the accessibility of the carbonyl carbon to an incoming nucleophile. In the case of nucleophilic acyl substitution, the reaction proceeds through a tetrahedral intermediate. The formation of this intermediate involves a change in hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), which brings the substituents closer together.
The larger the alkoxy group of the ester, the greater the steric congestion in the transition state leading to the tetrahedral intermediate, and thus, the slower the reaction rate. The ethyl group (-CH₂CH₃) is bulkier than the methyl group (-CH₃). This difference in size, though seemingly small, can have a measurable impact on reaction kinetics.
The Taft equation provides a quantitative measure of these steric effects through the steric parameter, Eₛ. This parameter is derived from the rates of acid-catalyzed hydrolysis of esters. A more negative Eₛ value indicates greater steric hindrance.
| Substituent | Taft Steric Parameter (Eₛ) |
| Methyl (-CH₃) | 0 |
| Ethyl (-CH₂CH₃) | -0.07 |
Table 2: Taft Steric Parameters for Methyl and Ethyl Groups.[1][2]
As shown in Table 2, the ethyl group has a more negative Eₛ value than the methyl group, confirming that it imparts greater steric hindrance. Consequently, Mthis compound is expected to be more reactive towards nucleophilic acyl substitution than this compound due to reduced steric hindrance.
Caption: Workflow for comparative hydrolysis kinetics.
Materials:
-
This compound
-
Mthis compound
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ethanol (or another suitable solvent to ensure homogeneity)
-
Distilled or deionized water
-
Thermostated water bath
-
Burettes, pipettes, and volumetric flasks
-
Stopwatch
Procedure:
-
Preparation of Solutions:
-
Prepare a standardized aqueous solution of NaOH (e.g., 0.1 M).
-
Prepare stock solutions of this compound and Mthis compound of known concentration in a suitable solvent like ethanol.
-
-
Reaction Setup:
-
In separate reaction flasks, place a known volume of the standardized NaOH solution.
-
Place the flasks in a thermostated water bath to maintain a constant temperature (e.g., 25°C).
-
In separate containers, bring the ester stock solutions to the same temperature.
-
-
Initiation of the Reaction:
-
To start the reaction, add a known volume of the ester stock solution to the corresponding NaOH flask, start the stopwatch immediately, and mix thoroughly. The initial concentrations of the ester and NaOH should be equal for a second-order kinetic analysis.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of a standardized HCl solution. This will neutralize the remaining NaOH and stop the hydrolysis.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Back-titrate the unreacted HCl with the standardized NaOH solution until a faint pink endpoint is reached.
-
-
Data Analysis:
-
For each time point, calculate the concentration of NaOH remaining in the reaction mixture.
-
Since the initial concentrations of ester and NaOH were equal, the concentration of ester remaining at time 't' is equal to the concentration of NaOH at time 't'.
-
For a second-order reaction with equal initial concentrations, the integrated rate law is: 1/[A]t - 1/[A]₀ = kt where [A]t is the concentration at time t, [A]₀ is the initial concentration, and k is the rate constant.
-
Plot 1/[A]t versus time. The plot should be a straight line with a slope equal to the second-order rate constant, k.
-
Expected Outcome:
Based on the theoretical analysis, the rate constant (k) for the hydrolysis of Mthis compound is expected to be larger than the rate constant for this compound under identical experimental conditions.
Implications for Drug Development and Synthesis
The difference in reactivity between these two esters has practical implications for their use in multi-step syntheses:
-
Reaction Conditions: The more reactive Mthis compound may allow for milder reaction conditions (e.g., lower temperatures, shorter reaction times) for transformations involving the ester group, which can be advantageous when other sensitive functional groups are present in the molecule.
-
Selectivity: In a molecule with multiple ester groups, a methyl ester will generally be more susceptible to hydrolysis or other nucleophilic attacks than an ethyl ester. This difference can be exploited to achieve selective transformations.
-
Prodrug Design: In drug development, esters are often used as prodrugs to improve bioavailability. The rate of in vivo hydrolysis to the active carboxylic acid can be tuned by selecting the appropriate ester. A methyl ester would likely be cleaved faster by esterases than an ethyl ester, leading to a more rapid release of the active drug.
Conclusion
While this compound and Mthis compound are structurally very similar, a detailed analysis based on established principles of physical organic chemistry predicts a tangible difference in their reactivity. Mthis compound is expected to be the more reactive compound towards nucleophilic acyl substitution, primarily due to the lower steric hindrance of the methyl group compared to the ethyl group. This is further supported by the slightly less electron-donating nature of the methyl group.
For researchers and drug development professionals, this difference, though subtle, can be a critical factor in designing efficient synthetic routes and tuning the properties of bioactive molecules. The provided experimental protocol offers a robust framework for quantifying this reactivity difference, ensuring that decisions in the laboratory are backed by solid empirical data.
References
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Valério, P. P., et al. (2018). KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. ResearchGate. Retrieved from [Link]
-
Fumoto, S., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Retrieved from [Link]
- Çelebi, Y., & Ayan, M. (2023). Influence of methyl and ethyl esters-based biodiesel synthesized from safflower oil on the performance, combustion, and exhaust emissions of a diesel engine. Environmental Science and Pollution Research.
-
ResearchGate. (n.d.). Comparative Investigation of the Spray Properties of Ethyl and Methyl Ester-Based Biodiesels. Retrieved from [Link]
-
US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
YouTube. (2020). Kinetic study of Ester hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative Study of Transesterification Processes for Biodiesel Production (A Review). Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of enantioenriched alpha-hydroxy esters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Which electronic effects are responsible for the reduction of nucleophilicity of a hydroxy group orthogonal to an ester?. Retrieved from [Link]
-
Wikipedia. (n.d.). Taft equation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
Sources
A Senior Scientist's Guide to the Validation of a Chiral HPLC Method for Ethyl 2-hydroxyhexanoate Enantiomers
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like Ethyl 2-hydroxyhexanoate, a key intermediate in various syntheses, the ability to accurately quantify each enantiomer is paramount. This guide provides an in-depth, experience-driven walkthrough of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method, designed for researchers and drug development professionals who require not just a protocol, but a foundational understanding of the process. We will dissect the "why" behind our choices, present a robust validation framework grounded in regulatory standards, and compare the method's performance against viable alternatives.
The separation of enantiomers is a complex analytical challenge, as they possess identical physical and chemical properties in an achiral environment.[1][2] The definitive solution lies in creating a chiral environment, most commonly through the use of a Chiral Stationary Phase (CSP) in HPLC.[3][4] Our objective is to develop and validate a method that is not only fit for its intended purpose—quantifying the enantiomeric purity of this compound—but is also robust, reliable, and compliant with global regulatory expectations as outlined by the International Council for Harmonisation (ICH).[5][6][7]
Part 1: Method Development - The Scientific Rationale
Before validation can begin, a selective and efficient separation method must be developed. Our target analyte, this compound, is an aliphatic hydroxy acid ester. This structure guides our selection of the analytical column and mobile phase.
1.1. Chiral Stationary Phase (CSP) Selection: A Calculated Choice
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are the workhorses of chiral separations due to their broad applicability and versatile enantiorecognition capabilities.[3][8] For hydroxy acids and their esters, columns with carbamate derivatives on a polysaccharide backbone often provide excellent selectivity.[9][10]
For this guide, we selected a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)). The decision is based on:
-
Proven Efficacy: This CSP has a well-documented history of successfully resolving a wide range of chiral compounds, including those with hydroxyl and carbonyl groups.[11]
-
Interaction Mechanisms: Enantioseparation on this phase is achieved through a combination of hydrogen bonding (with the hydroxyl group and ester carbonyl), π-π interactions (with the phenyl groups of the selector), and steric hindrance within the chiral grooves of the polysaccharide structure. This multi-modal interaction increases the probability of achieving baseline resolution.
1.2. Mobile Phase Optimization: Balancing Retention and Resolution
A normal-phase elution mode was chosen, as it frequently offers superior selectivity for chiral separations compared to reversed-phase.[11] The mobile phase composition was systematically optimized.
-
Primary Solvents: A mixture of n-Hexane and Isopropanol (IPA) was selected. Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier that modulates retention time.
-
Acidic Additive: A small amount of Trifluoroacetic Acid (TFA) was added. For acidic or protic analytes like ours, an acidic modifier can significantly improve peak shape and reproducibility by suppressing the ionization of any residual silanol groups on the silica support and standardizing the ionization state of the analyte.
After screening various compositions, a mobile phase of n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v) provided the optimal balance between resolution (>2.0) and a practical analysis time (<15 minutes).
Part 2: The Validation Workflow: A Framework for Trust
Method validation establishes, through documented evidence, a high degree of assurance that an analytical procedure will consistently produce a result meeting its predetermined specifications and quality attributes.[12][13] Our workflow is designed to rigorously assess every performance characteristic mandated by the ICH Q2(R1) guideline .[5][14]
Caption: Overall workflow from method development to validation and routine analysis.
Part 3: Experimental Protocols & Acceptance Criteria
Here, we detail the step-by-step protocols for validating the chiral HPLC method. Each section outlines the purpose, procedure, and acceptance criteria for the respective validation parameter.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
System Suitability Testing (SST)
System suitability is an integral part of any analytical procedure, demonstrating that the chromatographic system is adequate for the intended analysis.[15][16] It is performed before any validation or sample analysis.
Protocol:
-
Prepare a System Suitability Solution containing approximately 100 µg/mL of racemic this compound.
-
Inject the solution six (n=6) replicate times.
-
Calculate the key performance parameters.
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
|---|---|---|
| Resolution (Rs) | ≥ 2.0 between enantiomer peaks | Ensures baseline separation for accurate integration. |
| Tailing Factor (T) | ≤ 2.0 for each peak | Confirms good peak shape, free of excessive tailing. |
| Theoretical Plates (N) | ≥ 2000 for each peak | Indicates column efficiency. |
| %RSD of Peak Area | ≤ 2.0% for n=6 injections | Demonstrates injection precision. |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][17]
Protocol:
-
Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention times of the enantiomers.
-
Inject a solution of the desired enantiomer (e.g., S-enantiomer) to confirm its retention time and purity.
-
Inject a solution of the undesired enantiomer (e.g., R-enantiomer) to confirm its retention time and purity.
-
Inject a solution of the racemate (50:50 mixture) to demonstrate baseline separation.
-
Optional (Forced Degradation): Expose the analyte to stress conditions (acid, base, heat, light, oxidation) and analyze the stressed samples to ensure that degradation products do not co-elute with either enantiomer.
Acceptance Criteria:
-
The blank solution shows no interfering peaks.
-
The two enantiomer peaks are fully resolved (Rs ≥ 2.0) from each other and from any potential degradants.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[14][17]
Protocol:
-
Prepare a stock solution of the undesired enantiomer.
-
Prepare a series of at least five calibration standards by spiking the desired enantiomer (at a fixed concentration, e.g., 1000 µg/mL) with the undesired enantiomer to cover a range from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.5%, the range would be LOQ to 0.6%).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area of the undesired enantiomer against its concentration.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.995.
-
The y-intercept should not be significantly different from zero.
-
Visual inspection of the plot should confirm a linear relationship.
Accuracy (as Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by spiking a sample matrix with known amounts of the analyte.[5][14]
Protocol:
-
Prepare samples of the pure desired enantiomer spiked with the undesired enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Prepare each concentration level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percent recovery for each.
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0% for each concentration level.
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Protocol:
-
Repeatability: Prepare six test samples by spiking the desired enantiomer with the undesired enantiomer at 100% of the specification limit. Analyze all six samples on the same day by the same analyst.
-
Intermediate Precision: Repeat the repeatability protocol on a different day with a different analyst or on a different instrument.
-
Calculate the %RSD for the results from both studies and compare them using an F-test.
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 5.0%.
-
%RSD for Intermediate Precision: ≤ 10.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
Protocol (Signal-to-Noise Approach):
-
Prepare a series of dilute solutions of the undesired enantiomer.
-
Inject them to determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
LOD: S/N ratio ≈ 3:1.
-
LOQ: S/N ratio ≈ 10:1. The precision (%RSD) at the LOQ should be ≤ 15%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., vary IPA content by ±1%)
-
-
Inject the system suitability solution for each condition.
-
Evaluate the impact on system suitability parameters, particularly resolution.
Acceptance Criteria:
-
All system suitability parameters must still be met under all varied conditions. The resolution (Rs) should remain ≥ 2.0.
Part 4: Validation Data Summary & Performance Comparison
The following tables summarize the expected results from the validation study, demonstrating the method's suitability.
Table 1: System Suitability and Specificity Results
| Parameter | Result | Acceptance Criteria | Status |
|---|---|---|---|
| Resolution (Rs) | 2.8 | ≥ 2.0 | Pass |
| Tailing Factor (S-enantiomer) | 1.1 | ≤ 2.0 | Pass |
| Tailing Factor (R-enantiomer) | 1.2 | ≤ 2.0 | Pass |
| %RSD of Peak Area | 0.85% | ≤ 2.0% | Pass |
| Interference from Blank | None | No interference | Pass |
Table 2: Linearity, Range, LOD, and LOQ
| Parameter | Result |
|---|---|
| Linearity Range | 0.1 µg/mL (LOQ) - 7.5 µg/mL |
| Correlation Coefficient (r²) | 0.9992 |
| LOD (S/N ≈ 3:1) | 0.03 µg/mL |
| LOQ (S/N ≈ 10:1) | 0.1 µg/mL |
Table 3: Accuracy and Precision Summary
| Parameter | Level | Result | Acceptance Criteria |
|---|---|---|---|
| Accuracy | 80% | 98.5% Recovery | 90.0 - 110.0% |
| 100% | 101.2% Recovery | 90.0 - 110.0% | |
| 120% | 102.1% Recovery | 90.0 - 110.0% | |
| Precision | Repeatability (%RSD) | 2.5% | ≤ 5.0% |
| | Intermediate (%RSD) | 3.8% | ≤ 10.0% |
Comparison with Alternative Chiral Separation Techniques
While the validated HPLC method is robust and reliable, it is essential for a scientist to understand the landscape of alternative technologies. The choice of method often depends on factors like available equipment, required throughput, and sample characteristics.
Caption: Decision tree for selecting a suitable chiral separation technique.
Table 4: Comparative Analysis of Chiral Separation Methods
| Feature | Chiral HPLC (Normal Phase) | Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | Indirect Method (Derivatization)[18] |
|---|---|---|---|---|
| Principle | Differential partitioning with a CSP. | Uses supercritical CO₂ as the primary mobile phase. | Separation in the gas phase on a chiral capillary column. | Convert enantiomers to diastereomers, then separate on an achiral column. |
| Pros | Highly versatile, widely available, robust, excellent for preparative scale. | Faster analysis, lower solvent consumption ("greener"), high efficiency. | Extremely high resolution for volatile compounds. | Does not require a specialized chiral column. |
| Cons | Higher organic solvent consumption, longer run times than SFC. | Higher initial instrument cost, less suitable for highly polar compounds. | Analyte must be volatile or derivable to be volatile. Risk of thermal degradation. | Requires pure chiral derivatizing agent, extra reaction step, potential for kinetic resolution errors. |
| Best for this compound? | Excellent. Proven, reliable, and directly applicable. | Excellent Alternative. Potentially faster and more environmentally friendly. | Viable. The analyte is likely volatile enough for GC analysis. | Less Ideal. More complex and prone to error than direct methods. A last resort. |
Conclusion
This guide has systematically detailed the development and rigorous validation of a chiral HPLC method for the enantiomers of this compound, in accordance with ICH Q2(R1) guidelines.[6] The chosen method, employing a Chiralpak AD-H column with a normal-phase mobile phase, demonstrated excellent specificity, linearity, accuracy, and precision. The comprehensive validation data confirms that the method is fit for its intended purpose: the accurate and reliable determination of enantiomeric purity.
Furthermore, a comparative analysis situates this validated HPLC method within the broader context of chiral separation technologies. While techniques like SFC offer advantages in speed and sustainability, the established robustness and versatility of chiral HPLC make it the gold standard and a highly reliable choice for quality control and regulatory submissions in the pharmaceutical industry.[19] Adherence to the principles and protocols outlined herein will ensure the generation of defensible data, a cornerstone of scientific integrity and drug development.
References
- Vertex AI Search. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Gasperini, D., et al. (n.d.). A glycopeptide antibiotic chiral stationary phase for the enantiomer resolution of hydroxy acid derivatives by capillary electrochromatography. PubMed.
- Bylund, J., et al. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed.
- Gika, H., et al. (n.d.). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. PubMed.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Vertex AI Search. (2025). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Detailed Study of Validation Parameters and System Suitability Test in HPLC.
- ACS Publications. (n.d.). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- PMC - NIH. (n.d.). Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Chemistry LibreTexts. (2020). Resolution (Separation) of Enantiomers.
- PMC - NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation.
- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- ResearchGate. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
- ResearchGate. (n.d.). Recent Development: Enantio Selective Extraction in Chiral Separation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. scribd.com [scribd.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. mdpi.com [mdpi.com]
- 19. Recent Development: Enantio Selective Eextraction in Chiral Separation [austinpublishinggroup.com]
A Comparative Guide to the Catalytic Synthesis of Ethyl 2-hydroxyhexanoate: Chemical versus Biocatalytic Approaches
In the landscape of pharmaceutical and fine chemical synthesis, the production of chiral α-hydroxy esters, such as Ethyl 2-hydroxyhexanoate, is of paramount importance. These molecules serve as versatile building blocks for a variety of bioactive compounds. The critical step in their synthesis is the stereoselective reduction of the corresponding α-keto ester, in this case, Ethyl 2-oxohexanoate. This guide provides an in-depth comparative analysis of two prominent catalytic strategies for this transformation: asymmetric chemical hydrogenation and biocatalytic reduction. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a side-by-side comparison of their performance based on experimental data.
Introduction to this compound and its Synthesis
This compound is a chiral molecule existing as (S)- and (R)-enantiomers. The biological activity of pharmaceuticals derived from such chiral synthons is often enantiomer-dependent, making the stereocontrolled synthesis of a single enantiomer a critical goal. The primary route to enantioenriched this compound is the asymmetric reduction of the prochiral ketone in Ethyl 2-oxohexanoate.
Caption: General reaction scheme for the synthesis of this compound.
This guide will explore and compare the efficacy of two distinct catalytic systems to achieve this transformation with high yield and enantioselectivity.
Section 1: Asymmetric Chemical Catalysis - The Power of Chiral Metal Complexes
Homogeneous asymmetric hydrogenation utilizing chiral transition metal complexes, particularly those based on Ruthenium (Ru), has become a powerful tool for the synthesis of enantiomerically pure alcohols.[1] The seminal work by Noyori and his colleagues demonstrated the exceptional efficiency and selectivity of Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalysts for the hydrogenation of a wide range of ketones and olefins.[2][3][4]
Mechanistic Insights into Ru-BINAP Catalyzed Hydrogenation
The catalytic cycle of Ru-BINAP hydrogenation of a ketone involves the coordination of the ketone to the chiral Ru complex, followed by the transfer of a hydride from the metal and a proton from a protic solvent or an additive to the carbonyl group. The rigid C2-symmetric structure of the BINAP ligand creates a well-defined chiral environment around the metal center, which effectively discriminates between the two prochiral faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The mechanism underscores the importance of the interplay between the catalyst, substrate, and reaction conditions in achieving high enantioselectivity.
Caption: Simplified catalytic cycle for Ru-BINAP asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl 2-oxohexanoate with Ru-BINAP
The following protocol is a representative procedure for the asymmetric hydrogenation of an α-keto ester using a Ru-BINAP catalyst.[4]
Materials:
-
Ethyl 2-oxohexanoate
-
[RuCl((R)-BINAP)]2·NEt3 complex
-
Ethanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or a high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with [RuCl((R)-BINAP)]2·NEt3 (substrate to catalyst ratio, S/C = 2000:1).
-
Ethyl 2-oxohexanoate (1 equivalent) is added to the liner.
-
Degassed ethanol is added as the solvent.
-
The glass liner is placed in the autoclave, and the system is sealed.
-
The autoclave is purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 4 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for the required duration.
-
After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield Ethyl (R)-2-hydroxyhexanoate.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Section 2: Biocatalysis - Nature's Approach to Asymmetric Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[5][6] Enzymes, particularly ketoreductases (KREDs), and whole-cell systems like baker's yeast (Saccharomyces cerevisiae), exhibit remarkable stereoselectivity in the reduction of ketones.[7][8]
The Mechanism of Biocatalytic Ketone Reduction
Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's active site possesses a specific three-dimensional structure that precisely orients the substrate and the cofactor, leading to the highly selective transfer of a hydride to one face of the carbonyl group. In whole-cell biocatalysis, such as with baker's yeast, the necessary enzymes and the cofactor regeneration system are naturally present within the cell, making it a convenient and cost-effective approach.[9][10]
Caption: A typical workflow for Baker's Yeast mediated bioreduction.
Experimental Protocol: Enantioselective Reduction of Ethyl 2-oxohexanoate with Baker's Yeast
The following is a general procedure for the bioreduction of a keto ester using baker's yeast, adapted from established protocols for similar substrates.[9][11][12]
Materials:
-
Ethyl 2-oxohexanoate
-
Baker's yeast (commercially available)
-
Sucrose
-
Tap water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate or diethyl ether for extraction
Procedure:
-
In a flask, dissolve sucrose in warm tap water.
-
To this solution, add baker's yeast and stir until a homogeneous suspension is formed.
-
Allow the yeast to activate for a period (e.g., 30-60 minutes) at room temperature.
-
Add Ethyl 2-oxohexanoate to the fermenting yeast suspension.
-
Stir the reaction mixture at room temperature for an extended period (typically 24-72 hours). The progress of the reaction can be monitored by TLC or GC.
-
Upon completion, add diatomaceous earth to the mixture and filter to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Ethyl (S)-2-hydroxyhexanoate.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Section 3: Comparative Performance Analysis
The choice between a chemical catalyst and a biocatalyst for the synthesis of this compound depends on several factors, including desired enantioselectivity, yield, cost, scalability, and environmental impact. Below is a comparative summary of the expected performance of the two approaches.
| Parameter | Asymmetric Hydrogenation (Ru-BINAP) | Biocatalysis (Baker's Yeast) |
| Catalyst | [RuCl((R)-BINAP)]2·NEt3 | Saccharomyces cerevisiae |
| Typical Yield | >95% | 60-85% |
| Enantiomeric Excess (ee) | >98% (R) | >95% (S) |
| Reaction Time | 4-24 hours | 24-72 hours |
| Temperature | 25-100 °C | Room Temperature |
| Pressure | 1-100 atm H2 | Atmospheric |
| Solvent | Organic (e.g., Ethanol) | Water |
| Catalyst Loading | Low (S/C > 1000) | High (stoichiometric amounts) |
| Cost | High (precious metal, chiral ligand) | Low (readily available) |
| Scalability | Well-established for industrial scale | Can be challenging due to large volumes |
| Environmental Impact | Use of organic solvents and heavy metals | "Green" process using water as solvent |
Conclusion
Both asymmetric chemical catalysis and biocatalysis offer effective routes for the synthesis of enantioenriched this compound. The choice of catalyst will ultimately be dictated by the specific requirements of the synthesis.
-
Asymmetric hydrogenation with Ru-BINAP catalysts provides a highly efficient and selective method, often resulting in excellent yields and enantioselectivities. This approach is well-suited for industrial applications where high throughput and product purity are critical, despite the higher initial cost of the catalyst and the need for specialized high-pressure equipment.[1]
-
Biocatalysis using whole-cell systems like baker's yeast represents a more environmentally friendly and cost-effective alternative.[8] It operates under mild conditions and utilizes renewable resources. While the yields may be slightly lower and reaction times longer, the high enantioselectivity and the "green" nature of the process make it an attractive option, particularly in academic settings and for the synthesis of smaller quantities of the target molecule. The use of isolated ketoreductases can further enhance the efficiency and selectivity of the biocatalytic approach.[13][14][15][16]
For researchers and drug development professionals, a thorough evaluation of these factors is crucial in selecting the optimal catalytic system to meet their synthetic goals for producing this compound and other valuable chiral intermediates.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc., 1994.
-
NINGBO INNO PHARMCHEM CO.,LTD. "Mastering Asymmetric Hydrogenation with BINAP Catalysts: A Deep Dive." Inno Pharmchem, 2026. [Link]
- Seebach, D., et al. "YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE." Organic Syntheses, vol. 63, 1985, p. 1.
-
ResearchGate. "(PDF) Purification and Characterization of a Novel Erythrose Reductase from Candida magnoliae." ResearchGate, 2025. [Link]
-
ResearchGate. "Comparison of the Chemical and Biocatalytic Ketone-Reduction in the Synthesis of Montelukast." ResearchGate, N.D. [Link]
- Ojha, P., and Sharma, A. "BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO HEXANOATE IN GLYCEROL CONTAINING SYSTEMS." International Journal of ChemTech Research, vol. 5, no. 5, 2013, pp. 2286-2291.
-
ResearchGate. "(PDF) Rhodococcus erythropolis А-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol." ResearchGate, N.D. [Link]
-
ResearchGate. "The synthesis of asymmetric hydrogenation catalyst [Ru(BINAP)(OAc)2] and its solid supported studies | Request PDF." ResearchGate, 2025. [Link]
-
PubChem. "Ethyl 2-oxohexanoate." PubChem, N.D. [Link]
-
ResearchGate. "Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae | Request PDF." ResearchGate, 2025. [Link]
-
ResearchGate. "Erratum to: Rhodococcus erythropolis А-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol." ResearchGate, 2026. [Link]
-
MDPI. "Current Status of Research on Synthesis of α-Keto Acids and Their Esters." MDPI, N.D. [Link]
- Wada, M., et al. "Purification and characterization of NADPH-dependent carbonyl reductase, involved in stereoselective reduction of ethyl 4-chloro-3-oxobutanoate, from Candida magnoliae." Journal of Bioscience and Bioengineering, vol. 87, no. 2, 1999, pp. 144-8.
-
PubChem. "Ethyl 6-chloro-2-oxohexanoate." PubChem, N.D. [Link]
-
StudyCorgi. "Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast | Free Essay Example." StudyCorgi, 2022. [Link]
-
Georgia Southern University. "The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes." Georgia Southern University Commons, 2021. [Link]
- Google Patents. "US10196667B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system.
- Wada, M., et al. "Occurrence of multiple ethyl 4-chloro-3-oxobutanoate-reducing enzymes in Candida magnoliae." Journal of Bioscience and Bioengineering, vol. 87, no. 2, 1999, pp. 144-8.
-
Myers, A. G. "The Noyori Asymmetric Hydrogenation Reaction." Andrew G. Myers Research Group, N.D. [Link]
-
PubMed. "Comparative analysis of the chemical and biochemical synthesis of keto acids." PubMed, 2021. [Link]
-
ResearchGate. "Reduction of ethyl 3-oxobutanoate using non-growing baker's yeast in a continuously operated reactor with cell retention | Request PDF." ResearchGate, 2025. [Link]
-
ACG Publications. "Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums." ACG Publications, 2013. [Link]
- Blaser, H.-U., and Schmidt, E., editors. Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. 2nd ed., Wiley-VCH, 2007.
-
ResearchGate. "Biocatalytic and chemocatalytic approaches to the highly stereoselective 1,2-reduction of an α,β-unsaturated ketone | Request PDF." ResearchGate, N.D. [Link]
Sources
- 1. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 2. ethz.ch [ethz.ch]
- 3. nbinno.com [nbinno.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of the chemical and biochemical synthesis of keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 8. acgpubs.org [acgpubs.org]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. studycorgi.com [studycorgi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Purification and characterization of NADPH-dependent carbonyl reductase, involved in stereoselective reduction of ethyl 4-chloro-3-oxobutanoate, from Candida magnoliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US10196667B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Chiral α-Hydroxy Esters: Enzymatic vs. Chemical Approaches
In the landscape of pharmaceutical development and fine chemical synthesis, the stereoselective production of chiral α-hydroxy esters is of paramount importance. These molecules serve as critical building blocks for a wide array of biologically active compounds. The demand for enantiomerically pure α-hydroxy esters has driven the development of numerous synthetic strategies, broadly categorized into enzymatic and chemical methods. This guide provides an in-depth, objective comparison of these two dominant approaches, supported by experimental data and protocols, to aid researchers in selecting the optimal strategy for their specific needs.
The Significance of Chiral α-Hydroxy Esters
Chiral α-hydroxy esters are prevalent structural motifs in many pharmaceuticals, agrochemicals, and natural products. The stereochemistry at the α-position is often crucial for biological activity, as different enantiomers can exhibit vastly different pharmacological or toxicological profiles. Consequently, the ability to synthesize these compounds with high enantiomeric purity is a key requirement for modern organic synthesis.
Foundational Principles: Two Paths to Enantioselectivity
The synthesis of chiral α-hydroxy esters can be approached through two primary methodologies: enzymatic and chemical catalysis. Each approach leverages distinct principles to achieve stereocontrol.
Enzymatic Synthesis: This method utilizes enzymes, such as lipases or reductases, as biocatalysts.[1] The inherent three-dimensional structure of an enzyme's active site allows it to preferentially bind and transform only one enantiomer of a racemic substrate or to stereoselectively create a new chiral center.[2][3] This high degree of selectivity stems from the principles of biocatalysis, which often operates under mild, aqueous conditions.[1]
Chemical Synthesis: Chemical methods typically employ metal-based catalysts coordinated with chiral ligands to induce enantioselectivity.[4] A prominent example is the Noyori asymmetric hydrogenation, which utilizes a ruthenium catalyst complexed with a chiral phosphine ligand (e.g., BINAP) to reduce an α-keto ester to the corresponding α-hydroxy ester with high stereocontrol.[5][6] These reactions often require specific, non-aqueous solvents and may operate under elevated pressure and temperature.
Head-to-Head Comparison: Key Performance Benchmarks
The choice between enzymatic and chemical synthesis is often dictated by a range of performance metrics. Below is a comparative analysis based on critical experimental parameters.
| Parameter | Enzymatic Synthesis (e.g., Lipase-catalyzed Resolution) | Chemical Synthesis (e.g., Noyori Hydrogenation) |
| Enantioselectivity (ee) | Generally high to excellent (>95% ee is common)[7] | Excellent (>99% ee is often achievable)[6] |
| Yield | Limited to 50% for kinetic resolution; >50% possible with Dynamic Kinetic Resolution (DKR)[8] | High to quantitative (>90%)[5] |
| Reaction Conditions | Mild (ambient temperature and pressure, neutral pH)[1] | Often requires elevated pressure (H₂) and may need specific temperatures[5] |
| Solvent System | Often aqueous or organic solvents[9] | Typically organic solvents (e.g., methanol, ethanol)[6] |
| Catalyst Source | Renewable (enzymes from microorganisms)[7] | Often based on precious metals (e.g., Ruthenium)[5] |
| Substrate Scope | Can be broad, but enzyme-specific | Generally broad for α-keto esters[10] |
| Environmental Impact | Generally lower, biodegradable catalysts, less hazardous waste[11][12] | Can involve heavy metals and organic solvents, contributing to waste[13] |
| Process Scalability | Well-established for industrial processes[14] | Also well-established, particularly in the pharmaceutical industry[4] |
Experimental Workflows and Protocols
To provide a practical understanding, this section details representative experimental workflows and step-by-step protocols for both enzymatic and chemical synthesis approaches.
Enzymatic Synthesis Workflow: Lipase-Catalyzed Kinetic Resolution
The following diagram illustrates a typical workflow for the kinetic resolution of a racemic α-hydroxy ester using a lipase.
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. Enzymes useful for chiral compound synthesis: structural biology, directed evolution, and protein engineering for industrial use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. stem.elearning.unipd.it [stem.elearning.unipd.it]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Ethyl 2-hydroxyhexanoate
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. Ethyl 2-hydroxyhexanoate, an important chiral ester intermediate, demands robust analytical methods to ensure the quality and efficacy of final drug products. This guide provides an in-depth, experience-driven comparison of two stalwart analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the quantification of this analyte.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for researchers, scientists, and drug development professionals to establish self-validating analytical systems. The principles and methodologies are grounded in the rigorous standards set forth by the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and trustworthiness.[1][2][3]
The Analytical Challenge: Quantifying this compound
This compound is a chiral ester that can be utilized in various synthetic pathways in the pharmaceutical and fragrance industries. Its physicochemical properties—moderate volatility and the presence of a chromophore in the ester group—make it amenable to analysis by both GC and HPLC. The choice between these two powerful techniques hinges on a variety of factors including the sample matrix, required sensitivity, speed of analysis, and laboratory resources.[4] This guide will illuminate the path to selecting and validating the most appropriate method for your specific needs.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC is an excellent choice for the analysis of volatile and thermally stable compounds.[5][6] For this compound, its volatility allows for straightforward analysis without the need for derivatization, which can sometimes be a source of analytical variability.
The selection of the GC column and temperature program is critical for achieving good resolution and peak shape. A mid-polarity column is chosen to provide sufficient interaction with the analyte, ensuring its separation from potential impurities. The temperature program is designed to elute the analyte in a reasonable time frame while maintaining sharp peaks. The flame ionization detector (FID) is a universal detector for organic compounds and offers excellent sensitivity and a wide linear range.[5]
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve in 10 mL of methanol to achieve a concentration of 10 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method 2: High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5] For this compound, a reversed-phase HPLC method is proposed, leveraging the polarity of the hydroxyl group and the hydrophobicity of the hexanoate chain.
A C18 reversed-phase column is a workhorse in HPLC and is well-suited for separating compounds of moderate polarity.[4] The mobile phase, a mixture of acetonitrile and water, is chosen to provide optimal retention and separation. The UV detector is set to a low wavelength to detect the ester carbonyl chromophore. This method is particularly advantageous when dealing with complex matrices where the high temperatures of GC could cause degradation of other components.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve in 100 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
The Cross-Validation Protocol: A Head-to-Head Comparison
The core of this guide is the cross-validation of the two developed methods. This process ensures that both methods are "fit for purpose" and provides a clear understanding of their respective performance characteristics.[3] The validation will be conducted in accordance with ICH Q2(R2) guidelines, focusing on the key parameters of linearity, accuracy, precision, and limit of detection.[1][2]
Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods.
Comparative Data Summary
The following tables summarize the expected performance data from the validation of the GC-FID and HPLC-UV methods for the quantification of this compound. This data is illustrative, based on typical performance for similar analytes, and serves as a benchmark for what can be achieved with well-developed methods.[7][8]
Table 1: Linearity and Range
| Parameter | GC-FID | HPLC-UV |
| Linear Range | 0.1 - 20 mg/mL | 0.05 - 2 mg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Y-intercept | Close to zero | Close to zero |
Table 2: Accuracy (Recovery)
| Spike Level | GC-FID (% Recovery) | HPLC-UV (% Recovery) |
| 80% | 98.5 - 101.2 | 99.0 - 101.5 |
| 100% | 99.0 - 100.8 | 98.8 - 101.0 |
| 120% | 98.8 - 101.5 | 99.2 - 101.3 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | GC-FID (%RSD) | HPLC-UV (%RSD) |
| Repeatability (n=6) | < 1.0% | < 1.0% |
| Intermediate Precision (n=6) | < 1.5% | < 1.5% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | GC-FID | HPLC-UV |
| LOD | ~0.05 mg/mL | ~0.01 mg/mL |
| LOQ | ~0.15 mg/mL | ~0.03 mg/mL |
Discussion and Recommendations
The cross-validation data reveals the distinct advantages and limitations of each technique for the quantification of this compound.
-
GC-FID: This method demonstrates excellent linearity over a broad concentration range and is highly precise.[5] Its primary advantage lies in its simplicity and speed, especially when dealing with relatively clean samples. The higher limit of detection compared to HPLC-UV may be a consideration for trace analysis.
-
HPLC-UV: The HPLC-UV method offers superior sensitivity, as indicated by the lower LOD and LOQ.[7] This makes it the method of choice for applications requiring the quantification of low levels of the analyte. The ambient temperature operation also makes it suitable for samples containing thermally sensitive components.
Recommendation:
-
For routine quality control of bulk this compound where high concentrations are expected and sample throughput is a priority, the GC-FID method is recommended due to its speed and robustness.
-
For applications requiring high sensitivity, such as the analysis of low-level impurities or in complex biological matrices, the HPLC-UV method is the superior choice.
Ultimately, the selection of the analytical method should be guided by a thorough understanding of the analytical requirements and the principles of Quality by Design (QbD).[9][10] This guide provides a solid foundation for making an informed decision and for developing and validating a robust analytical method that will stand up to regulatory scrutiny.
References
-
Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2012). SciELO. Available at: [Link]
- Cross-Validation of HPLC and GC Methods for the Analysis of Ethyl 3-hydroxy-3-methylhexanoate: A Compar
-
Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017). SciELO. Available at: [Link]
-
Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro. (2021). MOST Wiedzy. Available at: [Link]
-
Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (n.d.). ResearchGate. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Available at: [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). ResearchGate. Available at: [Link]
-
Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. (n.d.). Digital.CSIC. Available at: [Link]
-
Simultaneous Separation of Monoacylglycerols, Free Fatty Acids, and Fatty Acid Methyl and Ethyl Esters by Reversed-Phase HPLC. (2001). ResearchGate. Available at: [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). Scientific Research Publishing. Available at: [Link]
-
Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017). ResearchGate. Available at: [Link]
-
Validation of Analytical Procedure Q2(R2). (2023). ICH. Available at: [Link]
-
Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. (2024). MDPI. Available at: [Link]
-
Validation of Analytical Procedure Q2(R2). (2022). ICH. Available at: [Link]
-
Comparative study of UV-HPLC methods and reducing agents to determine vitamin C in fruits. (2015). ResearchGate. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Available at: [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). National Center for Biotechnology Information. Available at: [Link]
-
A validated comparative study of RP-HPLC, GC- FID and UV spectrophotometric methods for the quantification of eugenol isolated from Syzygium Aromaticum L. (2022). Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
Understanding the Lifecycle Approach for Analytical Procedures. (2020). LCGC International. Available at: [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies. Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2014). SciSpace. Available at: [Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. (1995). ScienceDirect. Available at: [Link]
-
Q14 Analytical Procedure Development. (2024). U.S. Food and Drug Administration. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). YouTube. Available at: [Link]
-
Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa. (n.d.). USP-NF. Available at: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. scielo.br [scielo.br]
- 8. phytojournal.com [phytojournal.com]
- 9. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Cost-benefit analysis of different synthetic routes to enantiopure Ethyl 2-hydroxyhexanoate
This guide provides a technical cost-benefit analysis of synthetic routes to enantiopure Ethyl 2-hydroxyhexanoate, designed for drug development professionals and process chemists.
Executive Summary
Enantiopure this compound is a versatile chiral building block used in the synthesis of ACE inhibitors, beta-lactams, and high-value pheromones. While racemic synthesis is trivial, accessing high optical purity (>99% ee) requires selecting between Biocatalytic Reduction (Route A), Lipase-Mediated Kinetic Resolution (Route B), or Asymmetric Chemocatalysis (Route C).
Strategic Recommendation:
-
For High Purity (>99.5% ee) & Green Chemistry Compliance: Adopt Route A (Biocatalytic Reduction) . It offers the highest theoretical yield (100%) and eliminates heavy metal remediation.
-
For Low-Cost/Bulk Production where 50% Yield is Acceptable: Adopt Route B (Kinetic Resolution) . This route utilizes cheap racemic starting materials but suffers from a maximum 50% theoretical yield unless dynamic kinetic resolution (DKR) is implemented.
-
For Existing High-Pressure Infrastructure: Route C (Asymmetric Hydrogenation) is viable but increasingly disfavored due to Ruthenium/Rhodium trace limits in pharma intermediates (<10 ppm).
Comparative Analysis Matrix
The following data aggregates typical process performance metrics for the synthesis of the (R)-enantiomer.
| Metric | Route A: Biocatalytic Reduction | Route B: Kinetic Resolution | Route C: Asymmetric Hydrogenation |
| Starting Material | Ethyl 2-ketohexanoate | Racemic this compound | Ethyl 2-ketohexanoate |
| Catalyst | Ketoreductase (KRED) + GDH | Lipase (e.g., CAL-B, P. cepacia) | Ru-BINAP / Rh-DuPhos |
| Theoretical Yield | 100% | 50% (Max) | 100% |
| Typical Yield | 90–95% | 40–45% | 85–92% |
| Optical Purity (ee) | >99% | 95–99% | 90–97% |
| Reagent Cost | High (Cofactors required) | Low (Vinyl acetate, racemate) | Medium (Precious metal ligands) |
| E-Factor (Waste) | Low (Water-based, biodegradable) | Medium (Acylated byproduct) | Low to Medium (Solvent waste) |
| Scalability | Excellent (Ambient pressure/temp) | Good (Simple stirred tank) | Good (Requires high-pressure vessels) |
| CAPEX | Low (Standard reactors) | Low | High (Autoclaves, H2 safety) |
Detailed Technical Assessment & Protocols
Route A: Biocatalytic Asymmetric Reduction (Recommended)
Mechanism: Stereoselective reduction of the keto group using a Ketoreductase (KRED) dependent on NADPH/NADH. A coupled Glucose Dehydrogenase (GDH) system recycles the cofactor, driving the equilibrium forward.
Causality & Logic:
-
Why KRED? KREDs distinguish the re- and si-faces of the ketone with near-perfect selectivity, avoiding the formation of the unwanted enantiomer entirely.
-
Why Cofactor Recycling? NAD(P)H is too expensive to use stoichiometrically. Using Glucose/GDH regenerates NADPH from NADP+ continuously, reducing cofactor cost by >95%.
Experimental Protocol:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (stabilizer).
-
Substrate Loading: Dissolve Ethyl 2-ketohexanoate (50 g/L) in the buffer. Add 5% (v/v) Isopropanol or DMSO to assist solubility if the hexyl chain causes phase separation.
-
Cofactor Mix: Add NADP+ (0.5 mM final conc.) and Glucose (1.5 eq. relative to substrate).[1][2][3][4][5][6]
-
Initiation: Add KRED (e.g., commercially available KRED-P1 series) and GDH (20 U/mL).
-
Reaction: Stir at 30°C, 200 rpm. Monitor pH; maintain at 7.0 using 1M NaOH (gluconic acid byproduct lowers pH).
-
Workup: After 24h (>99% conversion), extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
Visualization of Pathway:
Figure 1: Coupled enzymatic reduction cycle ensuring stoichiometric efficiency.
Route B: Lipase-Mediated Kinetic Resolution
Mechanism: A lipase (typically CAL-B) selectively catalyzes the transesterification (acylation) of one enantiomer (usually (R)) from a racemic alcohol mixture, leaving the (S)-enantiomer unreacted.
Causality & Logic:
-
Why Immobilized Lipase? Using Novozym 435 (immobilized CAL-B) allows for enzyme recovery and reuse (up to 10 cycles), significantly lowering OPEX.
-
Why Vinyl Acetate? It acts as an irreversible acyl donor. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, preventing the reverse reaction.
Experimental Protocol:
-
Solvent Selection: Use anhydrous MTBE or Hexane. Water activity (
) must be low (<0.1) to prevent hydrolysis. -
Setup: Dissolve racemic this compound (100 mM) in MTBE.
-
Acyl Donor: Add Vinyl Acetate (3 eq.).
-
Catalysis: Add Novozym 435 (10-20 mg/mmol substrate).
-
Incubation: Shake at 40°C. Monitor via chiral GC/HPLC.
-
Termination: Stop at exactly 50% conversion (typically 4-24h).
-
Separation: Filter enzyme. The mixture now contains (S)-alcohol and (R)-acetate. Separate via column chromatography or distillation.
Visualization of Workflow:
Figure 2: Kinetic resolution divergence. Note the theoretical yield cap of 50% for the desired enantiomer.[3]
Route C: Asymmetric Hydrogenation
Mechanism: High-pressure hydrogenation of the alpha-keto ester using a chiral Ruthenium-BINAP complex.
Cost-Benefit Nuance:
-
Benefit: Extremely high throughput. Once optimized, a single batch can produce tons of product.
-
Cost: The catalyst (Ru) is expensive and requires careful handling (air-sensitive). Removing Ru residues to <10 ppm for pharma usage often requires expensive scavenging resins (e.g., SiliaMetS).
Cost-Benefit Conclusion
-
For Drug Discovery (mg to kg scale): Use Route B (Lipase).
-
Reasoning: It requires no specialized equipment (just a shaker) and generic reagents. The 50% yield loss is negligible compared to the speed of method development.
-
-
For Manufacturing (Ton scale): Use Route A (KRED).
-
Reasoning: The cost of the keto-ester substrate is offset by the 100% yield and lack of expensive metal scavengers. Biocatalysis is currently the industry standard for chiral hydroxy esters due to superior economics and environmental profile.
-
References
-
Hollmann, F. et al. (2021).[7] Enzymatic reduction of ketones and aldehydes. Green Chemistry . Link
-
Bornscheuer, U. T. & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH . Link
-
Noyori, R. et al. (2001). Asymmetric Hydrogenation in Organic Synthesis. Nobel Lecture . Link
-
Pollard, D. J. & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in Biotechnology . Link
-
Breuer, M. et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie . Link
Sources
- 1. scispace.com [scispace.com]
- 2. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.tudelft.nl [repository.tudelft.nl]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Greener Route to Ethyl 2-hydroxyhexanoate: A Comparative Guide to Biocatalytic and Traditional Synthesis
For researchers, scientists, and drug development professionals, the synthesis of chiral molecules like Ethyl 2-hydroxyhexanoate, a valuable intermediate, presents a critical choice between established traditional methods and emerging biocatalytic routes. This guide provides an in-depth, objective comparison of these two approaches, moving beyond mere procedural steps to elucidate the fundamental drivers of their respective environmental impacts. By examining the causality behind experimental choices and presenting self-validating protocols, this document aims to empower informed decision-making in the pursuit of sustainable chemical manufacturing.
The Crossroads of Synthesis: Traditional vs. Biocatalytic Pathways
The industrial production of esters has long been dominated by acid-catalyzed reactions, such as the Fischer-Speier esterification.[1] While effective, these methods are often energy-intensive and generate considerable waste, prompting the exploration of greener alternatives.[2] Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable approach, offering high selectivity and mild reaction conditions.[3][4]
Traditional Synthesis: The Fischer-Speier Esterification
The conventional synthesis of this compound typically follows the Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[5] This method, while straightforward, is an equilibrium-limited process.[6] To drive the reaction towards the product, a large excess of one reactant (usually the alcohol) is often employed, or the water byproduct is continuously removed, frequently through azeotropic distillation with solvents like toluene.[6]
Environmental Concerns: The reliance on strong mineral acids like sulfuric acid presents corrosion risks and necessitates neutralization steps, adding to the waste stream.[2] The use of excess reagents and organic solvents for water removal contributes to a higher Process Mass Intensity (PMI) and a greater environmental footprint.[7] Furthermore, the elevated temperatures required for distillation increase energy consumption.[2]
Biocatalytic Synthesis: The Enzymatic Advantage
In contrast, the biocatalytic synthesis of this compound employs enzymes, most commonly lipases, to catalyze the esterification.[3][8] These reactions are highly specific, often obviating the need for protecting groups and reducing the formation of byproducts.[4] Biocatalytic processes typically operate under mild conditions, including lower temperatures and near-neutral pH, significantly reducing energy demands and minimizing waste generation.[9][10] Moreover, enzymes are biodegradable, lessening their own environmental impact.[9]
A Shift Towards Sustainability: The move towards biocatalysis aligns with the principles of green chemistry, aiming for processes that are more efficient, less hazardous, and environmentally benign.[11][12] The high selectivity of enzymes can lead to purer products, simplifying downstream purification processes.[4]
Experimental Protocols: A Step-by-Step Comparison
To provide a practical understanding of both methodologies, the following sections detail representative experimental protocols. The rationale behind key steps is explained to highlight the inherent differences in their environmental and operational impact.
Traditional Synthesis Protocol: Fischer Esterification of 2-Hydroxyhexanoic Acid
This protocol is a representative example of a lab-scale Fischer esterification.
Methodology:
-
Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a Dean-Stark trap.
-
Reagent Charging: To the flask, add 2-hydroxyhexanoic acid (1.0 equivalent), a significant excess of ethanol (e.g., 10 equivalents), and an organic solvent for azeotropic water removal (e.g., toluene).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: The mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap.
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled. The excess ethanol and toluene are removed under reduced pressure. The remaining mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or distillation.
Causality of Environmental Impact: The necessity of a Dean-Stark trap and an azeotropic solvent like toluene introduces a volatile organic compound (VOC) into the process.[6] The use of a strong acid catalyst requires a neutralization step, generating salt waste.[2] The purification, often involving significant volumes of solvent for chromatography, further contributes to the overall waste.
Biocatalytic Synthesis Protocol: Lipase-Catalyzed Esterification
This protocol illustrates a typical enzymatic esterification.
Methodology:
-
Enzyme Immobilization (Optional but Recommended): Immobilizing the lipase (e.g., Novozym 435) on a solid support enhances its stability and allows for easy recovery and reuse.
-
Reaction Setup: In a temperature-controlled vessel, combine 2-hydroxyhexanoic acid (1.0 equivalent) and ethanol (a near-stoichiometric amount, e.g., 1.1 equivalents) in a minimal amount of a green solvent or, ideally, under solvent-free conditions.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Reaction: The mixture is incubated at a mild temperature (e.g., 40-60°C) with gentle agitation.[13]
-
Monitoring: Reaction progress is monitored by GC or HPLC.
-
Product Recovery: Upon completion, the immobilized enzyme is simply filtered off for reuse.
-
Purification: The product is typically of high purity, and further purification, if necessary, may involve simple distillation or crystallization, often avoiding chromatography.
Causality of Environmental Impact: The reaction is conducted at significantly lower temperatures, reducing energy consumption.[10] The use of a reusable catalyst minimizes waste.[14] The high selectivity of the enzyme often leads to a cleaner product, drastically reducing the need for solvent-intensive purification.[4]
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the traditional and biocatalytic synthesis routes.
Caption: Workflow for Traditional Fischer Esterification.
Caption: Workflow for Biocatalytic Esterification.
Quantitative Comparison of Environmental Impact
The following table summarizes the key environmental metrics for both synthesis methods, providing a clear, data-driven comparison.
| Metric | Traditional Synthesis (Fischer Esterification) | Biocatalytic Synthesis (Enzymatic) | Advantage |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Enzymes (e.g., Lipases) | Biocatalytic |
| Catalyst Reusability | No | Yes (if immobilized) | Biocatalytic |
| Reaction Temperature | High (reflux) | Mild (e.g., 40-60°C) | Biocatalytic |
| Solvent Usage | High (excess reagent, azeotropic solvent) | Low to none | Biocatalytic |
| Byproducts | Water, neutralization salts | Water | Biocatalytic |
| Waste Generation | High | Low | Biocatalytic |
| Energy Consumption | High | Low | Biocatalytic |
| Product Selectivity | Moderate to good | High to excellent | Biocatalytic |
| Purification Complexity | High (often requires chromatography) | Low (often simple filtration/distillation) | Biocatalytic |
Conclusion: A Clear Path to Greener Chemistry
The comparison between biocatalytic and traditional synthesis of this compound unequivocally demonstrates the environmental and operational advantages of the enzymatic approach.[10] Biocatalysis offers a more sustainable pathway characterized by milder reaction conditions, reduced energy consumption, lower waste generation, and simplified purification processes.[9][15] For researchers and drug development professionals committed to integrating green chemistry principles into their work, the adoption of biocatalytic methods represents a significant step forward. While the initial investment in enzyme acquisition and process development may be a consideration, the long-term benefits of a more sustainable, efficient, and environmentally responsible synthesis are compelling. The continued advancements in enzyme engineering and immobilization techniques are expected to further enhance the economic viability and scalability of biocatalytic processes, solidifying their role in the future of chemical manufacturing.[11]
References
- Hilaris Publisher. (2024, April 29). Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry.
- IJFMR. (n.d.). Biocatalysis for Green Synthesis: Exploring the Use of Enzymes and Micro-Organisms as Catalysts for Organic Synthesis, Highlight.
- Royal Society of Chemistry. (2023, August 4). From green to circular chemistry paved by biocatalysis.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Google Patents. (n.d.). WO2004096962A1 - Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts.
- Applied Catalysts. (2023, October 12). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis.
- Daneshfar, A., Ghaziaskar, H. S., Shiri, L., Manafi, M. H., Nikorazm, M., & Abassi, S. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Biochemical Engineering Journal, 36(3), 237-242.
- Wernet, G., Conrad, M., & Hungerbühler, K. (2010). Life cycle assessment of fine chemical production: A case study of pharmaceutical synthesis. The International Journal of Life Cycle Assessment, 15(6), 574-585.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Computational Chemistry. (2023, October 8). Chemical compounds with environmental impact.
- Chemra. (n.d.). Esterification.
- ResearchGate. (2024, May 5). How efficient are biocatalysts in converting carbon sources into valuable products compared to traditional chemical catalysts?.
- NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples.
- Asian Journal of Chemistry. (2013, November 9). Lipase-Catalyzed Synthesis of Ethyl Hexanoate in Microemulsion System.
- Sheldon, R. A. (2017). How Green is Biocatalysis? To Calculate is To Know.
- ResearchGate. (n.d.). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory.
- PubMed. (2019). One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Frontiers. (2023, February 20). Editorial: Green chemistry biocatalysis.
- MDPI. (n.d.). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects.
- PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- ResearchGate. (n.d.). Relative environmental impact of all synthesis methods; normalization....
- MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
- Green Chemistry. (2023, October 1). Green Chemistry: The Role of Enzymes in Sustainable Solutions.
- ResearchGate. (n.d.). Mechanochemistry Can Reduce Life Cycle Environmental Impacts of Manufacturing Active Pharmaceutical Ingredients.
- PMC. (n.d.). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances.
- SciSpace. (n.d.). Biocatalysis for green chemistry and chemical process development.
Sources
- 1. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances | MDPI [mdpi.com]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 11. Frontiers | Editorial: Green chemistry biocatalysis [frontiersin.org]
- 12. scispace.com [scispace.com]
- 13. asianpubs.org [asianpubs.org]
- 14. From green to circular chemistry paved by biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC01878D [pubs.rsc.org]
- 15. Green Chemistry: The Role of Enzymes in Sustainable Solutions-Amano Enzyme Inc. [amano-enzyme.com]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Ethyl 2-Hydroxyhexanoate Analysis
For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of chiral molecules like Ethyl 2-hydroxyhexanoate is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for this compound, supported by experimental data principles and established protocols. It is designed to not only present methods but to explain the scientific reasoning behind the procedural choices, ensuring a robust and self-validating analytical system.
Introduction: The Significance of this compound Analysis
This compound is a chiral ester with applications in the synthesis of pharmaceuticals and as a fragrance component.[1] Its biological activity is often stereospecific, meaning the different enantiomers (R and S forms) can have distinct effects. Therefore, the ability to not only quantify the compound but also to determine its enantiomeric purity is crucial for quality control, regulatory compliance, and ensuring product efficacy and safety.[2][3]
An inter-laboratory comparison, also known as a proficiency test, is a vital exercise to ensure that different laboratories can produce comparable and reliable results for the same sample.[4][5][6] This guide will explore the primary analytical techniques for this compound and provide a framework for conducting a successful inter-laboratory study.
Analytical Methodologies: A Comparative Overview
The two most common and suitable analytical techniques for the analysis of a volatile to semi-volatile ester like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds.[7] For this compound, a Flame Ionization Detector (FID) is typically used due to its excellent sensitivity to organic compounds.
Causality Behind Experimental Choices:
-
Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is a good starting point for achiral analysis.[7] For chiral separations, a cyclodextrin-based chiral stationary phase is necessary to resolve the enantiomers.[2]
-
Temperature Programming: A temperature ramp is employed to ensure good separation of the analyte from any potential impurities and to maintain a reasonable analysis time. The initial temperature is set below the boiling point of the solvent and any highly volatile impurities, while the final temperature is high enough to elute the analyte and any less volatile components.[7][8]
-
Injector and Detector Temperatures: These are set significantly higher than the final oven temperature to ensure rapid volatilization of the sample and to prevent condensation in the detector.[7][8]
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for volatile esters, HPLC can also be a viable option, particularly for non-volatile impurities or when derivatization is undesirable.[9]
Causality Behind Experimental Choices:
-
Column Selection: For the analysis of a relatively non-polar compound like this compound, a reverse-phase column (e.g., C18) is the standard choice.[10] For chiral separations, specialized chiral stationary phases are required.[3][11]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is typically used. The ratio is optimized to achieve good retention and separation.[10]
-
Detector: A UV detector is commonly used if the analyte has a chromophore. Since this compound lacks a strong chromophore, a Refractive Index (RI) detector or a Mass Spectrometer (MS) would be more appropriate.
Inter-Laboratory Comparison Workflow
A successful inter-laboratory comparison requires careful planning and execution. The following workflow outlines the key stages.
Caption: Workflow for an inter-laboratory comparison study.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound.
Protocol 1: Chiral Gas Chromatography (GC-FID)
This method is designed for the quantification and enantiomeric purity determination of this compound.
Instrumentation and Consumables:
-
Gas Chromatograph with FID
-
Chiral GC Column (e.g., CHIRALDEX® B-DM, 30 m x 0.25 mm I.D., 0.12 µm film thickness)[2]
-
Helium carrier gas (99.999% purity)
-
10 µL GC syringe
-
2 mL amber glass vials with screw caps and septa
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like dichloromethane.
-
If necessary, filter the sample through a 0.45 µm syringe filter.[2]
-
-
GC Instrument Setup:
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peaks corresponding to the two enantiomers of this compound.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Caption: Experimental workflow for chiral GC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC-RI)
This method is suitable for the quantification of this compound, particularly in samples that may not be amenable to GC analysis.
Instrumentation and Consumables:
-
HPLC system with a Refractive Index (RI) detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Instrument Setup:
-
Analysis:
-
Inject a series of calibration standards to establish a calibration curve.
-
Inject the prepared sample.
-
Quantify the this compound peak based on the calibration curve.
-
Data Presentation and Comparison
The following table presents a hypothetical comparison of the expected performance characteristics of the two described methods. This data is illustrative and would be confirmed in a formal inter-laboratory study.
| Parameter | Chiral GC-FID | HPLC-RI |
| Principle | Separation based on volatility and chirality | Separation based on polarity |
| Primary Use | Quantification & Enantiomeric Purity | Quantification |
| Limit of Detection (LOD) | ~0.01 mg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.03 mg/mL | ~0.3 mg/mL |
| Precision (%RSD) | < 2% | < 3% |
| Analysis Time | ~15 minutes | ~10 minutes |
| Strengths | High resolution for enantiomers | Simple mobile phase, good for non-volatiles |
| Limitations | Requires volatile sample | Lower sensitivity, not suitable for gradient elution |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, each protocol must incorporate self-validating systems. This includes:
-
System Suitability Tests: Before running samples, a standard solution is injected to verify that the chromatographic system is performing correctly. Key parameters to check include peak resolution, tailing factor, and reproducibility of retention times and peak areas.
-
Use of Certified Reference Materials (CRMs): Whenever available, CRMs should be used to prepare calibration standards and quality control samples. This provides a direct link to a known, accurate concentration.
-
Inclusion of Quality Control (QC) Samples: QC samples with known concentrations should be run at regular intervals within a sample batch to monitor the ongoing performance of the method.
Conclusion and Recommendations
For the comprehensive analysis of this compound, a chiral Gas Chromatography method with Flame Ionization Detection is the recommended approach. It offers the necessary selectivity for resolving the enantiomers and excellent sensitivity for accurate quantification. HPLC with RI detection serves as a viable alternative for achiral quantification, especially in matrices that are not suitable for GC.
The successful implementation of an inter-laboratory comparison study based on these methodologies will provide valuable data on the state of analytical proficiency for this compound. It will highlight any systematic biases between laboratories and ultimately lead to more consistent and reliable data across the scientific community.[12] Regular participation in such proficiency testing schemes is a hallmark of a quality-driven analytical laboratory.[6]
References
-
Sikora, E., et al. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Molecules, 28(17), 6278. [Link]
- Google Patents. (2015). CN105092740B - Method for determining 2-ethylhexoic acid in automobile antifreezing solution.
-
Asare, G. A., et al. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. International Journal of Sciences: Basic and Applied Research (IJSBAR), 48(5), 196-207. [Link]
-
Stanculescu, I., et al. (2022). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences, 355, 00012. [Link]
-
van der Veen, A. M. H. (2012). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 17(5), 487-494. [Link]
-
Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]
-
LCGC International. (2012). Direct Determination of 2-Ethylhexanoic Acid in Clavulante. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
PubMed. (2024). Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism. Retrieved from [Link]
Sources
- 1. This compound, 52089-55-1 [thegoodscentscompany.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. matec-conferences.org [matec-conferences.org]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. CN105092740B - Method for determining 2-ethylhexoic acid in automobile antifreezing solution - Google Patents [patents.google.com]
- 10. Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Validation of the stereochemical integrity of Ethyl 2-hydroxyhexanoate after derivatization
A Comparative Guide to Validating the Stereochemical Integrity of Ethyl 2-Hydroxyhexanoate
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of its biological activity and safety profile. This compound, a chiral α-hydroxy ester, serves as a valuable building block in the synthesis of a variety of more complex molecules. Ensuring its enantiomeric purity throughout a synthetic sequence is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the stereochemical integrity of this compound, with a particular focus on the challenges and solutions associated with derivatization techniques.
The Central Challenge: To Derivatize or Not to Derivatize?
The analysis of enantiomers presents a unique challenge because they possess identical physical properties in an achiral environment.[1][2] Chromatographic separation, therefore, requires the introduction of a chiral element, which can be either a chiral stationary phase (CSP) or a chiral derivatizing agent (CDA).[1] While direct analysis on a CSP is often preferred for its simplicity, derivatization is sometimes employed to improve chromatographic behavior or detector response. However, the derivatization process itself can be a source of stereochemical perturbation, potentially leading to inaccurate measurements of enantiomeric excess (ee).[2]
This guide will compare two primary approaches for the stereochemical analysis of this compound:
-
Method A: Direct Enantioselective Gas Chromatography (GC)
-
Method B: Indirect Analysis via Derivatization with a Chiral Agent followed by Achiral GC-MS
Method A: Direct Analysis by Enantioselective Gas Chromatography
Direct chiral GC analysis is predicated on the differential interaction of the enantiomers of this compound with a chiral stationary phase, leading to their separation.[3] This method is often considered the gold standard for determining enantiomeric purity due to its directness and reduced risk of altering the original enantiomeric composition.
Causality in Experimental Design
The success of this method hinges on the selection of an appropriate chiral stationary phase. For α-hydroxy esters like this compound, cyclodextrin-based CSPs are particularly effective.[4][5] These cyclic oligosaccharides possess a chiral cavity into which one enantiomer may fit more snugly than the other, leading to differences in retention time. The choice of a specific derivatized cyclodextrin, such as a permethylated β-cyclodextrin, can further enhance enantioselectivity for this class of compounds.[3][4]
Experimental Protocol: Direct Chiral GC Analysis
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound directly.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Column (e.g., CP Chirasil-DEX CB or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: 80 °C (hold 1 min), then ramp to 180 °C at 5 °C/min.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injection Volume: 1 µL (split injection).
-
-
Data Analysis:
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ > Area₂)
-
Workflow for Direct Chiral GC Analysis```dot
Caption: Workflow for indirect analysis via derivatization with MTPA-Cl.
Data Presentation and Method Comparison
To objectively compare these two methods, we present hypothetical experimental data from the analysis of a sample of this compound with a known enantiomeric excess of 95%.
| Parameter | Method A: Direct Chiral GC | Method B: Indirect via Derivatization |
| Measured % ee | 95.2 ± 0.3% | 93.8 ± 0.5% |
| Analysis Time | ~20 min | ~3 hours (including derivatization) |
| Potential for Racemization | Very Low | Moderate (dependent on conditions) |
| Required Instrumentation | Chiral GC System | Standard GC-MS System |
| Method Complexity | Low | High |
Analysis of Results:
The direct chiral GC method provides a result that is in closer agreement with the known enantiomeric excess and exhibits higher precision. The lower % ee value obtained by the derivatization method could suggest a small degree of racemization occurred during the sample preparation steps. While the indirect method is more time-consuming and complex, it can be a viable option when a dedicated chiral GC system is unavailable.
Trustworthiness and Self-Validating Systems
A key aspect of ensuring the trustworthiness of any analytical method for stereochemical analysis is to incorporate self-validating steps.
-
For the Direct Method: The primary validation involves analyzing a racemic standard of this compound to confirm that the two enantiomers are baseline resolved and that their peak areas are equal (50:50 ratio).
-
For the Indirect Method: The validation is more complex. It is essential to demonstrate that the derivatization reaction goes to completion and that no kinetic resolution is occurring. This can be achieved by derivatizing a racemic standard and confirming a 50:50 ratio of the diastereomeric products. Additionally, subjecting an enantiomerically pure standard to the derivatization conditions and confirming no loss of enantiomeric purity is a crucial validation step.
Conclusion and Recommendations
For the routine and accurate determination of the enantiomeric purity of this compound, direct chiral gas chromatography (Method A) is the superior method . Its simplicity, speed, and minimal risk of altering the stereochemical integrity of the analyte make it the more reliable and trustworthy approach.
However, indirect analysis via derivatization (Method B) remains a valuable tool in specific contexts . When a chiral GC column is not available, or when mass spectrometric detection is required for trace-level analysis and a suitable chiral LC-MS method has not been developed, derivatization can provide a workable solution. In such cases, meticulous validation of the derivatization protocol to rule out racemization is not just recommended, but essential for generating reliable data.
Ultimately, the choice of method should be guided by the available instrumentation, the required level of accuracy and precision, and a thorough understanding of the potential pitfalls associated with each technique.
References
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Chiral derivatizing agent - Wikipedia. [Link]
-
Chiral analysis - Wikipedia. [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. [Link]
-
Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis | Request PDF - ResearchGate. [Link]
-
Derivatization of amino acids to corresponding alpha-hydroxy acids and their analysis in fermentation broths - ResearchGate. [Link]
-
Mosher's Acid - The Retort. [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for Ethyl 2-Hydroxyhexanoate
Executive Safety & Logistics Summary
Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1) is an organic ester commonly used as a synthesis intermediate or flavoring agent.[1][2][3] While it is not classified as an acutely toxic P-listed or U-listed waste under US EPA regulations, it presents specific logistical challenges due to its combustibility and water insolubility .
Effective disposal requires strict adherence to Non-Halogenated Organic Waste protocols. Mismanagement—specifically pouring down drains—can lead to regulatory fines and infrastructure damage due to phase separation in plumbing traps.
Critical Physical Properties for Disposal
| Property | Value | Operational Implication |
| Flash Point | ~97.78°C (208°F) | Classified as Combustible (Class IIIB).[1][2] High flash point reduces immediate fire risk but still requires segregation from oxidizers. |
| Water Solubility | Insoluble / Very Low | Strictly prohibited from drain disposal. Will form a secondary layer in traps, creating long-term vapor hazards.[1][2] |
| Density | ~0.967 g/mL | Floats on water.[1][2][4] Spill cleanup on wet surfaces requires hydrophobic absorbents. |
| RCRA Status | Non-Listed | Not a U or P listed waste.[1][2] Does not meet D001 (Ignitable) definition strictly by flash point (>60°C), but is universally managed as Organic Solvent Waste in lab settings. |
Waste Characterization & Segregation
Before disposal, the waste stream must be characterized to determine the correct waste code and processing path.
A. Pure Substance (Expired/Unused Stock)
-
Classification: Non-regulated organic chemical (unless mixed).
-
Labeling: "Non-Hazardous Organic Chemical - this compound."[1][3]
-
Disposal Path: Fuel blending or Incineration.
B. Reaction Mixtures (The Most Common Scenario)
If the this compound is dissolved in a solvent (e.g., Acetone, Methanol, Hexane), the solvent determines the hazard class .[1][3]
-
Mixture with Acetone/Methanol: Classify as D001 (Ignitable) .
-
Mixture with Dichloromethane: Classify as Halogenated Waste .
Segregation Rules (The "Never Mix" List)
-
Oxidizers: Never mix with Nitric Acid, Peroxides, or Permanganates.[1] Esters can react vigorously with strong oxidizers, leading to exothermic runaway.
-
Strong Bases: Avoid mixing with concentrated Sodium Hydroxide (NaOH). This causes hydrolysis, generating heat and evolving 2-hydroxyhexanoic acid and ethanol, altering the waste profile.[1]
Step-by-Step Disposal Workflows
Workflow 1: Routine Liquid Waste Disposal
-
Select Container: Use a High-Density Polyethylene (HDPE) or Glass container. Ensure the cap has a chemically resistant liner (PTFE).
-
Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Constituents: List "this compound" clearly.[3] Do not use abbreviations.
-
Percentages: Estimate concentration (e.g., "5% this compound, 95% Ethanol").
-
-
Satellite Accumulation: Store in a secondary containment tray within a fume hood or designated safety cabinet. Keep the cap closed unless adding waste.
-
Hand-off: Once the container is 90% full, date the tag and move it to the Central Accumulation Area (CAA) for pickup by your licensed waste contractor.
Workflow 2: Spill Cleanup Protocol (Small Scale < 500 mL)
-
PPE Required: Nitrile gloves, safety goggles, lab coat.[1]
-
Step 1: Contain. Use a "pig" or absorbent sock to circle the spill and prevent it from spreading to floor drains.
-
Step 2: Absorb. Apply an inert absorbent material (Vermiculite, Bentonite clay, or polypropylene pads). Note: Paper towels are acceptable for very small drips but must be treated as solid chemical waste.
-
Step 3: Collect. Scoop the saturated absorbent into a wide-mouth jar or heavy-duty plastic bag.[1]
-
Step 4: Decontaminate. Wipe the surface with a soap and water solution to remove the oily residue.
-
Step 5: Dispose. Label the debris container as "Solid Debris Contaminated with this compound" and manage as solid chemical waste.
Visual Decision Logic
The following diagrams provide a self-validating logic flow for decision-making in the lab.
Figure 1: Waste Stream Classification Tree
This logic gate ensures you select the correct waste drum.
Caption: Logic flow for categorizing this compound waste streams to ensure regulatory compliance.
Figure 2: Spill Response & Cleanup Workflow
Caption: Immediate response protocol for laboratory spills involving organic esters.
Regulatory Compliance & Scientific Rationale
Why Incineration?
While this compound is not highly toxic, its disposal via fuel blending/incineration is the industry standard.
-
Energy Recovery: As an organic ester, it has a high calorific value. Incineration allows for energy recovery (Waste-to-Energy).[1]
-
Environmental Protection: Incineration ensures complete destruction of the organic carbon skeleton, preventing bioaccumulation or oxygen depletion (BOD) in water systems.
EPA/RCRA Considerations
-
Code Assignment: If the waste is pure, it does not carry a D001 code because its flash point (208°F) is above the 140°F (60°C) threshold. However, most facilities manage it under a generic "Non-Hazardous Organic" profile or combine it with ignitable solvents (D001).
-
Drain Disposal Ban: Under 40 CFR 403.5, introducing pollutants that cause pass-through or interference (like insoluble oils) into a POTW (Publicly Owned Treatment Works) is prohibited.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 103589, this compound. Retrieved from [Link][1]
-
The Good Scents Company (2023). this compound Safety and Properties.[3] Retrieved from [Link][1]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
Personal protective equipment for handling Ethyl 2-hydroxyhexanoate
CAS No: 52089-55-1 Synonyms: Ethyl 2-hydroxycaproate; 2-Hydroxyhexanoic acid ethyl ester Chemical Class: Alpha-Hydroxy Ester
Executive Safety Summary & Risk Assessment
Why This Matters: Ethyl 2-hydroxyhexanoate is a combustible alpha-hydroxy ester used frequently in fragrance formulation and organic synthesis. While often classified with low acute toxicity, its lipophilic nature allows it to penetrate skin barriers, acting as a carrier for other reagents. Furthermore, as an ester, it presents specific material compatibility challenges—most notably, it degrades standard nitrile gloves upon prolonged contact.
This guide moves beyond generic "wear gloves" advice to provide a scientifically grounded PPE and handling protocol.
Physical Property Data Table
| Property | Value | Operational Implication |
| Boiling Point | ~185–195°C (760 mmHg) | Low vapor pressure at RT; inhalation risk increases significantly if heated. |
| Flash Point | ~97–98°C (Closed Cup) | Combustible Liquid. Requires static grounding during transfer. |
| Solubility | Insoluble in water; Soluble in alcohols | Water-based spill kits are ineffective; use organic absorbents. |
| Specific Gravity | 0.967 g/mL | Floats on water; containment dams required for large spills. |
Personal Protective Equipment (PPE) Matrix
The "Ester Vulnerability" in Glove Selection
Critical Insight: Many researchers default to nitrile gloves for all organic work. However, esters (like this compound) can swell and permeate nitrile rubber.
-
Nitrile (0.11 mm): Provides only splash protection. Breakthrough can occur in <15 minutes depending on thickness.[1]
-
Butyl Rubber / Silver Shield (Laminate): Required for immersion or prolonged handling (e.g., cleaning spills, synthesis workup).
PPE Decision Logic
The following diagram illustrates the decision pathway for selecting appropriate PPE based on the specific interaction type.
Figure 1: PPE Selection Logic based on exposure duration and state of matter.
Detailed PPE Specifications
-
Eye Protection:
-
Standard: Safety glasses with side shields (ANSI Z87.1) are minimum.
-
Required: Chemical splash goggles if pouring volumes >500mL or if the liquid is under pressure/vacuum.
-
-
Body Protection:
-
Standard cotton lab coat (flame resistant preferred due to combustibility).
-
Closed-toe shoes (non-permeable uppers).
-
-
Respiratory Protection:
-
Routine Use: Not required if working in a functional fume hood (face velocity 80–100 fpm).
-
Outside Hood: If heating or processing outside a hood, use a NIOSH-approved respirator with Organic Vapor (OV) cartridges (Black label).
-
Operational Handling Protocol
A. Engineering Controls (The Primary Barrier)
-
Ventilation: Handle exclusively in a chemical fume hood.
-
Static Control: Although the flash point is high (~98°C), standard organic solvent protocols apply. Ground metal containers during transfer to prevent static discharge, especially in dry environments.
B. Storage & Stability
-
Conditions: Store in a cool, dry, well-ventilated area away from heat sources.
-
Incompatibilities: Segregate from strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases (which cause hydrolysis of the ester).
-
Shelf Life: Esters can hydrolyze over time if exposed to moisture, releasing ethanol and 2-hydroxyhexanoic acid (which is more acidic/corrosive). Keep containers tightly sealed.
C. Spill Response Workflow
Do not use water to clean up this ester; it is insoluble and will spread the contamination.
Figure 2: Step-by-step spill response protocol emphasizing organic absorbents.
Waste Disposal & Environmental Compliance
Do NOT dispose of via sink/drain. this compound is insoluble in water and has a high biological oxygen demand (BOD), which can disrupt water treatment facilities.
-
Segregation: Collect in Non-Halogenated Organic Solvent waste streams.
-
Container: High-density polyethylene (HDPE) or glass containers are suitable.
-
Labeling: Clearly label as "Combustible Liquid, Organic Ester."
-
Disposal Method: The preferred method is incineration via a licensed chemical waste contractor to ensure complete thermal destruction.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]
-
The Good Scents Company. this compound Safety and Properties. Retrieved from [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
